molecular formula Mg2O8Si3 B080040 Magnesium Trisilicate CAS No. 14987-04-3

Magnesium Trisilicate

Cat. No.: B080040
CAS No.: 14987-04-3
M. Wt: 260.86 g/mol
InChI Key: GXGAKHNRMVGRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium trisilicate is an inorganic compound with the chemical formula Mg₂O₈Si₃ and a molecular weight of 260.86 g/mol . It is characterized as a white, odorless, crystalline powder . Historically, its acid-neutralizing properties have been well-documented for gastric relief, although the reaction is considered slow for modern therapeutic use . Its mechanism of action involves reacting with hydrochloric acid to form magnesium chloride and water, while simultaneously precipitating a gelatinous colloidal silica that can adsorb substances and form a protective layer . Beyond its historical pharmaceutical role, this compound holds significant value in materials science and industrial research. It functions as an effective adsorbent and filtering agent, notably used to absorb fatty acids and remove impurities during the frying of edible oils . Its adsorptive capacity also extends to other compounds, such as drugs and toxic substances, making it a compound of interest in separation science . Furthermore, innovative research explores its application in nanomedicine, including the coating of magnetic nanoparticles for the efficient adsorption of metabolites like lactic acid . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should note that the physical and chemical properties, such as crystal structure and density, can vary between products and may influence experimental outcomes .

Properties

IUPAC Name

dimagnesium;dioxido-bis[[oxido(oxo)silyl]oxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Mg.O8Si3/c;;1-9(2)7-11(5,6)8-10(3)4/q2*+2;-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGAKHNRMVGRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Mg2O8Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904706
Record name Magnesium trisilicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fine, white powder, free from grittiness, Odorless slightly hygroscopic solid; [Merck Index] White odorless powder; [MSDSonline]
Record name MAGNESIUM TRISILICATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Magnesium trisilicate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5898
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Insoluble in water and alcohol
Record name MAGNESIUM TRISILICATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Fine, white powder, free from grittiness, Slightly hygroscopic powder

CAS No.

14987-04-3
Record name Magnesium trisilicate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Magnesium silicon oxide (Mg2Si3O8)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium trisilicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimagnesium trisilicon octaoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAGNESIUM TRISILICATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FML8G1U0Y3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MAGNESIUM TRISILICATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the Synthesis of Amorphous Magnesium Trisilicate by Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of amorphous magnesium trisilicate (B10819215) via the precipitation method. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of this important inorganic compound. This document details the fundamental chemical principles, experimental protocols, and critical process parameters that influence the physicochemical properties of the final product. Quantitative data from various synthesis conditions are summarized in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental workflows and reaction pathway diagrams generated using Graphviz to visually represent the synthesis process.

Introduction

Amorphous magnesium trisilicate (Mg₂Si₃O₈·nH₂O) is a synthetic, hydrated magnesium silicate (B1173343) with a variable composition.[1] Unlike its crystalline mineral counterparts, the amorphous form possesses a high surface area and porous structure, making it a valuable material in various applications.[2] In the pharmaceutical industry, it is widely used as an antacid due to its ability to neutralize gastric acid and form a protective gel-like layer in the stomach.[3] Its high adsorptive capacity also makes it suitable for use as a purifying agent, filler, and anti-caking agent in the food and cosmetics industries.[2]

The precipitation method is the most common and scalable approach for the synthesis of amorphous this compound.[4] This technique involves the reaction of a soluble magnesium salt with a soluble silicate salt in an aqueous solution under controlled conditions to form an insoluble precipitate. The properties of the resulting amorphous this compound, such as surface area, particle size, and porosity, are highly dependent on the synthesis parameters, including reactant concentrations, temperature, pH, and post-precipitation processing.[5] This guide will explore these aspects in detail to provide a thorough understanding of the synthesis process.

Chemical Principles of Precipitation

The synthesis of amorphous this compound by precipitation is based on the reaction between a soluble magnesium salt, such as magnesium sulfate (B86663) (MgSO₄), magnesium nitrate (B79036) (Mg(NO₃)₂), or magnesium chloride (MgCl₂), and a solution of sodium silicate (Na₂SiO₃).[2] The overall chemical reaction can be represented as follows:

2MgSO₄(aq) + 3Na₂SiO₃(aq) + nH₂O(l) → Mg₂Si₃O₈·nH₂O(s) + 2Na₂SO₄(aq)

The reaction is typically carried out in an aqueous medium where the reactants are introduced as solutions. The formation of the amorphous this compound precipitate is a rapid process. The control of various reaction parameters is crucial to obtain a product with desired physicochemical properties.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of amorphous this compound by precipitation, based on established laboratory procedures.

General Synthesis Procedure

A common method for the synthesis of amorphous this compound involves the controlled addition of a magnesium salt solution to a sodium silicate solution.

Materials:

  • Magnesium Sulfate (MgSO₄) or Magnesium Nitrate (Mg(NO₃)₂)

  • Sodium Silicate Solution (Na₂O·nSiO₂)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Equipment:

  • Reaction Vessel (glass beaker or reactor)

  • Stirrer (magnetic or overhead)

  • Burette or dropping funnel

  • pH meter

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Drying oven

Protocol:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of the magnesium salt (e.g., 1.0 M MgSO₄).

    • Prepare an aqueous solution of sodium silicate (e.g., 1.0 M Na₂SiO₃).

  • Precipitation:

    • Place the sodium silicate solution in the reaction vessel and begin stirring.

    • Slowly add the magnesium salt solution to the sodium silicate solution dropwise using a burette or dropping funnel.

    • Maintain a constant temperature during the addition (e.g., room temperature or an elevated temperature like 50-60 °C).[5]

    • Monitor and control the pH of the reaction mixture. The pH has a significant effect on the surface texture of the product.[1] An alkaline pH is generally maintained.

  • Aging of the Precipitate:

    • After the complete addition of the magnesium salt, continue stirring the slurry for a specific period (e.g., 1-2 hours) to allow for the aging of the precipitate. This step can influence the particle size and crystallinity.

  • Filtration and Washing:

    • Filter the precipitate from the slurry using a Büchner funnel under vacuum.

    • Wash the filter cake with deionized water to remove soluble by-products, such as sodium sulfate. The washing is continued until the filtrate is free of sulfate ions (tested with BaCl₂ solution).

  • Drying:

    • Dry the washed precipitate in an oven at a controlled temperature (e.g., 100-120 °C) until a constant weight is achieved.

  • Milling and Sieving (Optional):

    • The dried product can be milled to achieve a uniform particle size and then sieved.[5]

Continuous Precipitation Method

For larger-scale production, a continuous precipitation process can be employed to ensure product consistency.

Protocol:

  • Aqueous solutions of magnesium sulfate and sodium silicate are prepared in separate tanks.

  • The two solutions are continuously and concurrently fed into a stirred reaction vessel at controlled flow rates.[6]

  • The reaction temperature is maintained in the range of 10-50 °C.[6]

  • The level of excess magnesium salt in the mother liquor is maintained at a specific concentration (e.g., 0.6 to 0.9 g/L of magnesium sulfate) to enhance the physical properties of the product.[6]

  • The resulting slurry containing the this compound precipitate is continuously withdrawn from the reactor.

  • The precipitate is then filtered, washed, and dried as described in the general synthesis procedure.

Quantitative Data on Synthesis Parameters and Product Properties

The physicochemical properties of amorphous this compound are highly dependent on the synthesis conditions. The following tables summarize the quantitative data from various studies.

Parameter Condition Effect on Product Properties Reference
Reactant Ratio (SiO₂:MgO) Varied molar ratiosInfluences the final composition and surface area. A higher ratio can lead to a more silica-rich structure.
pH 8-12Significantly affects the surface texture and specific surface area. Higher pH can lead to different Mg/Si ratios in the final product.[1][7]
Temperature 10-60 °CAffects the rate of precipitation and particle growth. Industrial processes often use 50-60°C.[5][6]
Reactant Concentration 175 g/L to 525 g/L (Sodium Silicate)Higher concentrations can affect the filtration rate and wettability of the product.[6]
Aging Time 1-4 hoursCan influence the crystallinity and particle size distribution.[8]
Order of Addition Adding Mg salt to silicate vs. silicate to Mg saltThe "reverse strike" method (adding Mg(NO₃)₂ to sodium silicate) can yield a microporous structure with a high specific surface area.[1]
Synthesis Method Specific Surface Area (BET) Pore Volume Average Pore Size Reference
Reverse Strike Precipitation (Mg(NO₃)₂ into Na₂SiO₃)568.93 m²/g-1-3 nm and 0.7-0.9 nm (microporous)[1]
Standard Precipitation (Na₂SiO₃ into Mg(NO₃)₂)179.4 m²/g-Mesoporous[1]
Continuous Precipitation---[6]
High Surface Area Synthesis> 400 m²/g--[9]

Visualization of Experimental Workflow and Reaction

The following diagrams, created using the DOT language, illustrate the key processes in the synthesis of amorphous this compound.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Precipitation Reaction cluster_processing Post-Synthesis Processing cluster_final Final Product prep_mg Prepare Magnesium Salt Solution precipitation Controlled Mixing & Precipitation prep_mg->precipitation prep_si Prepare Sodium Silicate Solution prep_si->precipitation aging Aging of Precipitate precipitation->aging filtration Filtration aging->filtration washing Washing with Deionized Water filtration->washing drying Drying washing->drying final_product Amorphous Magnesium Trisilicate Powder drying->final_product

Figure 1: Experimental workflow for the synthesis of amorphous this compound.

reaction_pathway mg_salt 2Mg²⁺(aq) + 2SO₄²⁻(aq) (from Magnesium Sulfate) precipitate Mg₂Si₃O₈·nH₂O(s) (Amorphous Precipitate) mg_salt->precipitate byproduct 4Na⁺(aq) + 2SO₄²⁻(aq) (Soluble Sodium Sulfate) mg_salt->byproduct na_silicate 6Na⁺(aq) + 3SiO₃²⁻(aq) (from Sodium Silicate) na_silicate->precipitate na_silicate->byproduct

Figure 2: Chemical reaction pathway for the precipitation of amorphous this compound.

Conclusion

The synthesis of amorphous this compound by precipitation is a versatile and widely used method that allows for the production of a material with tailored physicochemical properties. By carefully controlling key experimental parameters such as reactant concentration, pH, temperature, and aging time, researchers can optimize the synthesis to achieve desired characteristics like high surface area and specific pore size distributions. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful synthesis and application of amorphous this compound in pharmaceutical and other industrial fields. The provided workflow and reaction diagrams offer a clear visual representation of the synthesis process, aiding in both conceptual understanding and practical implementation.

References

"chemical formula and structure of magnesium trisilicate hydrate"

Author: BenchChem Technical Support Team. Date: December 2025

Magnesium Trisilicate (B10819215) Hydrate (B1144303): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical formula, structure, physicochemical properties, and experimental protocols related to magnesium trisilicate hydrate. This compound is a key inorganic substance utilized primarily as an antacid in pharmaceutical formulations for the treatment of peptic ulcers, heartburn, and indigestion.[1][2][3]

Chemical Formula and Structure

This compound hydrate is an inorganic compound with a variable composition. It is a hydrated compound of magnesium oxide and silicon dioxide.[4][5] The chemical formula is often represented in several ways, reflecting its complex and variable nature:

  • General Formula: Mg₂Si₃O₈·xH₂O

  • Hydrated Formula: H₂Mg₂O₉Si₃[6][7]

  • Oxide Formula: 2MgO·3SiO₂·xH₂O[4][8]

The CAS number for the anhydrous form is 14987-04-3, while the hydrated form is identified by CAS number 39365-87-2.[9]

Structurally, this compound is characterized as a layered silicate (B1173343).[10] In its crystalline form, it can exhibit an orthorhombic crystal structure.[10] However, synthetic preparations of this compound are often amorphous, a characteristic that can be influenced by the manufacturing process.[10][11] The structure consists of repeating silicate layers, and the presence of hydroxyl groups on the surface plays a significant role in its adsorptive properties.[10]

Physicochemical Properties

This compound hydrate is a fine, white, odorless, and tasteless powder that is free from grittiness.[12][13] It is slightly hygroscopic.[12][13] A summary of its key quantitative properties is presented in the table below.

PropertyValueReferences
Molecular Weight 260.86 g/mol (anhydrous)[10]
278.88 g/mol (hydrated)[6][14]
Solubility Practically insoluble in water and ethanol.[15][12][13]
Bulk Density (Tapped) 0.3 - 0.4 gm/ml[15]
Moisture Content 17-23% w/w at 15-65% relative humidity (25°C)[13]
24-30% w/w at 75-95% relative humidity (25°C)[13]
Specific Surface Area Can be up to 568.93 m²/g[11]
Acid-Neutralizing Capacity 140-160 mL of 0.10 N HCl per gram[5]

Mechanism of Action as an Antacid

The primary therapeutic application of this compound is as an antacid.[16][17] Its mechanism of action is twofold:

  • Neutralization of Gastric Acid: this compound reacts with hydrochloric acid (HCl) in the stomach to neutralize the acid, thereby increasing the gastric pH.[1][17][18] This reaction is relatively slow but long-lasting.[1][18] The chemical reaction is as follows: Mg₂Si₃O₈·H₂O + 4HCl → 2MgCl₂ + 3SiO₂ + 3H₂O

  • Formation of a Protective Barrier: The reaction also produces gelatinous silicon dioxide, which can coat the gastrointestinal mucosa.[1][3][18] This protective layer helps to shield ulcerated mucosal surfaces from further damage by stomach acid, which may promote healing.[1][3][18]

AntacidMechanism cluster_stomach Stomach Environment Mg2Si3O8 This compound (Mg₂Si₃O₈·xH₂O) Products Magnesium Chloride (2MgCl₂) + Silicic Acid (3SiO₂) + Water (3H₂O) Mg2Si3O8->Products Neutralization Reaction HCl Hydrochloric Acid (HCl) HCl->Products ProtectiveLayer Gelatinous Silicon Dioxide (Protective Coating) Products->ProtectiveLayer Forms Outcome Increased Gastric pH & Mucosal Protection ProtectiveLayer->Outcome

Mechanism of action of this compound as an antacid.

Experimental Protocols

Synthesis of this compound (Precipitation Method)

This protocol describes a general method for the synthesis of this compound by precipitation.[10][11]

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of a magnesium salt, such as magnesium nitrate (B79036) (Mg(NO₃)₂) or magnesium sulfate (B86663) (MgSO₄).

    • Prepare an aqueous solution of sodium silicate (Na₂O·nSiO₂).

  • Precipitation:

    • Slowly add the magnesium salt solution to the sodium silicate solution with constant stirring. The reverse addition can also be performed.[11] The pH of the reaction mixture significantly influences the surface texture of the final product.[11]

    • A white precipitate of this compound will form.

  • Washing and Filtration:

    • Filter the precipitate from the solution.

    • Wash the precipitate repeatedly with deionized water to remove any soluble byproducts.

  • Drying and Pulverization:

    • Dry the washed precipitate in an oven at a controlled temperature (e.g., 105°C) until a constant weight is achieved.

    • Pulverize the dried product to obtain a fine powder.

Characterization Techniques

A typical workflow for the characterization of synthesized this compound hydrate is outlined below.

CharacterizationWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Data Output Synthesis Synthesized This compound Hydrate Powder XRD X-ray Diffraction (XRD) (Crystal Phase Analysis) Synthesis->XRD Structural Info IR Infrared Spectroscopy (IR) (Functional Group Identification) Synthesis->IR Chemical Bonding TGA Thermogravimetric Analysis (TGA) (Water Content & Thermal Stability) Synthesis->TGA Composition BET BET Analysis (Surface Area & Porosity) Synthesis->BET Textural Properties XRD_Data Diffraction Pattern (Amorphous/Crystalline) XRD->XRD_Data IR_Data FTIR Spectrum (Si-O-Si, Si-O-Mg bands) IR->IR_Data TGA_Data Weight Loss Curve TGA->TGA_Data BET_Data Surface Area (m²/g) Pore Size Distribution BET->BET_Data

Workflow for the characterization of this compound hydrate.
  • X-ray Diffraction (XRD): Used to determine the crystalline or amorphous nature of the sample. Crystalline this compound shows distinct diffraction peaks.[10]

  • Infrared (IR) Spectroscopy: To identify the functional groups present. Characteristic absorption bands for Si-O-Si and Si-O-Mg vibrations are observed. A broad band around 3400 cm⁻¹ and a peak near 1630 cm⁻¹ indicate the presence of adsorbed water.[10]

  • Thermogravimetric/Differential Thermal Analysis (TG/DTA): To determine the water content and study the thermal stability of the compound.[11]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution, which are critical parameters for its adsorptive properties.[11]

Pharmacopeial Identification Test (Bead Test)

This is a classic qualitative test for silica (B1680970).[4]

  • Fuse a few crystals of sodium ammonium (B1175870) phosphate (B84403) on a platinum loop in a Bunsen burner flame to form a clear, transparent bead.

  • While hot, touch the bead to the this compound powder.

  • Re-fuse the bead in the flame.

  • Observation: The silica will float in the bead, and upon cooling, it will form an opaque bead with a web-like structure.[4]

References

A Comprehensive Technical Guide to the Fundamental Properties of Synthetic Magnesium Trisilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic magnesium trisilicate (B10819215) is an inorganic compound with significant applications in the pharmaceutical and food industries. It is primarily recognized for its antacid and adsorbent properties. This technical guide provides an in-depth overview of its core fundamental properties, including its chemical and physical characteristics, synthesis, and mechanism of action. All quantitative data is presented in structured tables for ease of reference, and key experimental protocols are detailed to facilitate reproducibility.

Chemical Properties

Synthetic magnesium trisilicate is a compound of magnesium oxide (MgO) and silicon dioxide (SiO₂) with a variable amount of water of hydration.[1] Its chemical formula is often represented as 2MgO·3SiO₂·xH₂O.[2] The anhydrous form has the empirical formula Mg₂Si₃O₈.[2]

Compositional Requirements

Various pharmacopeias specify the content of magnesium oxide and silicon dioxide. The United States Pharmacopeia (USP) requires it to contain not less than 20.0% magnesium oxide (MgO) and 45.0% silicon dioxide (SiO₂) on an ignited basis.[2][3] The European Pharmacopoeia (Ph. Eur.) specifies a content of not less than 29.0% of magnesium oxide and not less than 65.0% of silicon dioxide, calculated with reference to the ignited substance.[1]

Parameter United States Pharmacopeia (USP) European Pharmacopoeia (Ph. Eur.)
Magnesium Oxide (MgO) Content≥ 20.0%≥ 29.0%
Silicon Dioxide (SiO₂) Content≥ 45.0%≥ 65.0%
Table 1: Pharmacopeial Compositional Requirements for Synthetic this compound[1][2][3]
Acid-Neutralizing Capacity

A primary function of synthetic this compound in pharmaceutical applications is its ability to neutralize gastric acid.[4][5] This reaction is characterized by a slow onset but a prolonged effect.[6][7] The acid-neutralizing capacity (ANC) is a critical parameter for its use as an antacid.[5] According to the USP, 1 gram of this compound, on an anhydrous basis, consumes not less than 140 mL and not more than 160 mL of 0.1 N hydrochloric acid.[8]

The reaction with hydrochloric acid in the stomach proceeds as follows: 2MgO·3SiO₂·xH₂O + 4HCl → 2MgCl₂ + 3SiO₂ + (x+2)H₂O

This reaction not only neutralizes the acid but also forms a gelatinous layer of silicon dioxide, which can coat and protect the gastric mucosa.[2][9][10]

Adsorptive Properties

Synthetic this compound possesses significant adsorptive properties, which are attributed to its high surface area.[6][11] This allows it to adsorb various substances, including toxins, bile acids, and certain drugs.[1][10] This property is utilized in the food industry for purifying frying oils and in pharmaceutical formulations, though it can also lead to drug interactions by reducing the absorption of co-administered drugs.[6][12][13] Studies have shown its high adsorptive capacity for drugs like nitrofurantoin (B1679001).[13][14]

Physical Properties

Synthetic this compound is a fine, white, odorless, and tasteless powder that is free from grittiness.[1][2] It is practically insoluble in water and alcohol.[1][2]

Property Typical Value / Range Reference
Appearance Fine, white, odorless, tasteless powder[1][2]
Solubility Practically insoluble in water and ethanol[1][2]
Molecular Weight (anhydrous) 260.86 g/mol [2][11]
Density Approximately 2.3 - 2.7 g/cm³[2][4]
Particle Size 1 - 150 µm[2][15]
BET Surface Area < 250 m²/g (conventional) to > 400 m²/g (high-surface-area variants)[11][15]
Pore Characteristics Mesoporous structure (2-50 nm pore diameter)[11]
Water Content (Loss on Ignition) 17.0% - 34.0%[16]
Table 2: Summary of Physical Properties of Synthetic this compound

Synthesis and Manufacturing

Synthetic this compound is typically produced through a precipitation reaction between a soluble magnesium salt (e.g., magnesium sulfate (B86663) or magnesium chloride) and a soluble silicate (B1173343) (e.g., sodium silicate) in an aqueous medium under controlled conditions.[2][17]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Precipitation cluster_processing Downstream Processing Mg_Salt_Solution Aqueous Solution of Magnesium Salt (e.g., MgSO4) Precipitation_Vessel Reaction Vessel (Controlled Temperature and pH) Mg_Salt_Solution->Precipitation_Vessel Na_Silicate_Solution Aqueous Solution of Sodium Silicate (Na2SiO3) Na_Silicate_Solution->Precipitation_Vessel Filtration Filtration Precipitation_Vessel->Filtration Slurry Washing Washing Filtration->Washing Drying Drying (e.g., Spray Drying) Washing->Drying Milling Milling Drying->Milling Final_Product Synthetic Magnesium Trisilicate Powder Milling->Final_Product

Caption: Workflow for the synthesis of synthetic this compound.

Experimental Protocols

Synthesis of this compound (Precipitation Method)

This protocol is based on the general principles of precipitation synthesis.

Materials:

  • Magnesium sulfate (MgSO₄)

  • Sodium silicate (Na₂SiO₃)

  • Deionized water

  • Reaction vessel with stirring mechanism

  • Filtration apparatus

  • Drying oven or spray dryer

Procedure:

  • Prepare separate aqueous solutions of magnesium sulfate and sodium silicate of known concentrations.

  • Slowly add the sodium silicate solution to the magnesium sulfate solution (or vice versa, as the order of addition can affect the properties) in the reaction vessel under constant stirring.

  • Maintain the temperature of the reaction mixture, typically between 10-50°C.[4]

  • Control the pH of the reaction mixture; a pH above 10 is often maintained to prevent the co-precipitation of magnesium hydroxide (B78521).[11]

  • Allow the reaction to proceed for a sufficient time to ensure complete precipitation.

  • Filter the resulting precipitate from the mother liquor.

  • Wash the filter cake with deionized water to remove soluble impurities.

  • Dry the washed precipitate. This can be done in a drying oven or through spray drying to obtain a fine powder.

  • If necessary, mill the dried product to achieve the desired particle size distribution.

Determination of Acid-Neutralizing Capacity (USP <301> Back Titration Method)

This protocol outlines the determination of the acid-neutralizing capacity.[5][18]

Materials:

  • Synthetic this compound sample

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH), standardized

  • Methyl red indicator solution

  • Glass-stoppered conical flask

  • Water bath maintained at 37°C

  • Burette

Procedure:

  • Accurately weigh about 200 mg of the this compound sample into a glass-stoppered conical flask.[16]

  • Add 30.0 mL of 0.1 N HCl and 20.0 mL of deionized water to the flask.[13]

  • Place the flask in a water bath maintained at 37°C and shake the mixture occasionally for 4 hours. Allow the mixture to remain undisturbed for the last 15 minutes of the heating period.[13]

  • Cool the flask to room temperature.

  • Pipette 25.0 mL of the supernatant into a separate flask.

  • Add a few drops of methyl red indicator to the supernatant.

  • Titrate the excess acid in the supernatant with 0.1 N NaOH until the color changes from red to yellow.

  • Record the volume of NaOH used.

  • Calculate the acid-neutralizing capacity, expressed as mL of 0.1 N HCl consumed per gram of the sample.

BET Surface Area Analysis

This protocol provides a general outline for determining the specific surface area using the Brunauer-Emmett-Teller (BET) method.

Materials and Equipment:

  • Synthetic this compound sample

  • BET surface area analyzer

  • Nitrogen gas (or other suitable adsorbate)

  • Sample tubes

  • Degassing station

Procedure:

  • Accurately weigh a suitable amount of the this compound sample into a sample tube.

  • Degas the sample under vacuum at an elevated temperature to remove adsorbed moisture and other volatile impurities. The temperature and duration of degassing should be chosen to avoid altering the sample's structure.

  • After degassing, cool the sample and weigh it again to determine the exact mass.

  • Place the sample tube in the analysis port of the BET instrument.

  • Perform the analysis by introducing known amounts of nitrogen gas into the sample tube at liquid nitrogen temperature (77 K).

  • Measure the amount of gas adsorbed at various relative pressures (P/P₀).

  • Plot the BET equation using the collected data to determine the monolayer volume.

  • Calculate the specific surface area from the monolayer volume and the cross-sectional area of the adsorbate molecule.

Mechanism of Action as an Antacid

The primary mechanism of action of synthetic this compound as an antacid involves the neutralization of gastric acid and the formation of a protective barrier.

Antacid_Mechanism Stomach Stomach Environment (High HCl concentration) Neutralization Acid Neutralization: 4HCl are consumed Stomach->Neutralization reacts with Protective_Layer Formation of Gelatinous Silicon Dioxide (SiO₂) Protective Layer Stomach->Protective_Layer reacts to form Mg_Trisilicate Ingestion of This compound (2MgO·3SiO₂·xH₂O) Mg_Trisilicate->Stomach Outcome1 Increase in Gastric pH (Relief from Hyperacidity) Neutralization->Outcome1 Outcome2 Protection of Gastric Mucosa Protective_Layer->Outcome2

Caption: Mechanism of action of synthetic this compound as an antacid.

Conclusion

Synthetic this compound is a versatile inorganic compound with well-defined chemical and physical properties that make it highly valuable in pharmaceutical and other industrial applications. Its slow-acting but long-lasting acid-neutralizing capacity, coupled with its adsorptive nature, underpins its primary therapeutic use. A thorough understanding of its fundamental properties and the experimental methods for their characterization is essential for researchers and professionals in drug development and formulation.

References

"magnesium trisilicate CAS number 14987-04-3 properties"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Magnesium Trisilicate (B10819215) (CAS Number: 14987-04-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, pharmacological actions, and analytical methodologies related to magnesium trisilicate (CAS No. 14987-04-3). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of key processes.

Core Properties: Physical and Chemical Data

This compound is an inorganic compound, typically a hydrated synthetic magnesium silicate (B1173343), with the approximate chemical formula Mg₂Si₃O₈·xH₂O.[1][2] It is a fine, white, odorless, and tasteless powder that is free from grittiness.[1][3] Its primary use in pharmaceuticals is as a non-systemic antacid with slow-acting but prolonged effects.[2][4]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 14987-04-3 (Anhydrous)[5]
Molecular Formula Mg₂Si₃O₈ (Anhydrous)[6]
Molecular Weight 260.86 g/mol (Anhydrous)[1][6]
Appearance Fine, white or almost white, odorless, tasteless powder.[1][7][1][3][7]
Solubility Practically insoluble in water and ethanol.[2][7] Soluble in dilute mineral acids.[8][2][7][8]
Water Solubility: ~0.268 g/L at 30°C.[1][9][1][9]
Density True Density: ~2.7 g/cm³.[1][1]
pH 6.3 - 9.5 (5% slurry).[6][6]
Melting Point Decomposes above 1000°C.[1][1]
Particle Size Typically 1 to 50 μm for pharmaceutical applications.[1][1]
Table 2: Pharmacopeial Compositional Requirements
ParameterUSP SpecificationPh. Eur. SpecificationSource(s)
Magnesium Oxide (MgO) ≥ 20.0% (ignited basis)≥ 29.0% (ignited substance)[2][10]
Silicon Dioxide (SiO₂) ≥ 45.0% (ignited basis)≥ 65.0% (ignited substance)[2][10]
Loss on Ignition / Water 17.0% - 34.0%17% - 34%[7][10]
Ratio of SiO₂ to MgO 2.10 - 2.37Not Specified[11]

Pharmacology and Mechanism of Action

This compound is a slow-acting antacid.[6] Its pharmacological effects are primarily localized to the gastrointestinal tract.

Mechanism of Action

The therapeutic action of this compound is twofold. First, it neutralizes gastric hydrochloric acid (HCl) in a slow, sustained reaction, which increases the gastric pH.[12] Second, the reaction produces gelatinous silicon dioxide, which coats the gastrointestinal mucosa, offering a protective barrier against acid and pepsin.[4][6][12] This colloidal silica (B1680970) can also adsorb pepsin, further reducing its proteolytic activity on the gastric lining.[1][4]

The primary chemical reaction in the stomach is: Mg₂Si₃O₈ + 4HCl → 2MgCl₂ + 3SiO₂ + 2H₂O

Mechanism_of_Action cluster_Stomach Gastric Environment (Low pH) cluster_Effects Therapeutic Effects MTS This compound (Mg₂Si₃O₈) Reaction Neutralization Reaction MTS->Reaction Ingested HCl Hydrochloric Acid (HCl) HCl->Reaction Products Magnesium Chloride (MgCl₂) + Water (H₂O) + Colloidal Silica (SiO₂) Reaction->Products Forms pH_Increase Increased Gastric pH Products->pH_Increase Leads to Coating Protective Coating on Mucosal Surfaces Products->Coating Silica creates Adsorption Pepsin Adsorption Products->Adsorption Silica adsorbs Pepsin Pepsin Pepsin->Adsorption SymptomRelief Symptom Relief (Heartburn, Indigestion) pH_Increase->SymptomRelief Coating->SymptomRelief Adsorption->SymptomRelief

Caption: Mechanism of action of this compound in the stomach.

Pharmacokinetics and Drug Interactions

Due to its insolubility, this compound has minimal systemic absorption.[1] The onset of its neutralizing action is gradual; in 0.1 N HCl, less than 30% reacts within the first 15 minutes, and less than 60% reacts within the first hour.[6] This slow but prolonged action provides sustained relief.[4]

This compound can interact with various drugs through several mechanisms:

  • Adsorption: Its large surface area allows it to adsorb other drugs, reducing their absorption and bioavailability.[2][13] Examples include nitrofurantoin (B1679001), ciprofloxacin, and tetracyclines.[13][14][15]

  • Chelation: It can form complexes with certain drugs, impairing their absorption.[2]

  • Altered Gastric pH: By increasing stomach pH, it can affect the dissolution and absorption of pH-dependent drugs and damage the enteric coating of some tablets.[14]

A washout period of at least 2 hours between the administration of this compound and other medications is generally recommended to minimize these interactions.[16]

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, based on established pharmacopeial and scientific literature.

Synthesis via Precipitation

A common method for synthesizing this compound is through a precipitation reaction between a soluble magnesium salt (e.g., magnesium sulfate) and a sodium silicate solution.[11][17][18]

Synthesis_Workflow start_end start_end process process input_output input_output result result start Start prep_mg Prepare Aqueous Magnesium Salt Solution (e.g., MgSO₄) start->prep_mg prep_na Prepare Aqueous Sodium Silicate Solution (Na₂O·nSiO₂) start->prep_na react Combine Reactants Under Controlled Conditions (e.g., Temperature, Rate) prep_mg->react prep_na->react precipitate Precipitation of This compound react->precipitate filter Filter the Slurry (e.g., Vacuum Drum Filter) precipitate->filter wash Wash Filter Cake (to remove soluble byproducts) filter->wash dry Dry the Product (e.g., Spray Drying) wash->dry product Final Product: This compound Powder dry->product end End product->end

Caption: General workflow for the synthesis of this compound.

Protocol:

  • Preparation of Reactants: Prepare separate aqueous solutions of magnesium sulfate (B86663) and sodium silicate at specified concentrations.[18]

  • Precipitation: Feed the two solutions concurrently and continuously into a reaction vessel at a controlled rate and temperature (e.g., room temperature).[18] Maintain a slight excess of magnesium sulfate in the mother liquor to ensure complete reaction.[18]

  • Filtration and Washing: The resulting slurry containing the this compound precipitate is filtered, often using a vacuum drum filter. The filter cake is washed thoroughly with water to remove soluble salts like sodium sulfate.[18]

  • Drying: The washed filter cake is dried to yield the final powder, for example, by spray drying.[18]

Identification Test (as per USP)

This protocol confirms the presence of magnesium and silicate.[10][19]

  • Magnesium Test: a. Mix approximately 500 mg of the sample with 10 mL of 3 N hydrochloric acid. b. Filter the solution. c. Neutralize the filtrate to litmus (B1172312) paper with 6 N ammonium (B1175870) hydroxide (B78521). d. The resulting solution should give a positive test for magnesium (e.g., formation of a precipitate with disodium (B8443419) hydrogen phosphate).[10][19]

  • Silicate Test (Bead Test): a. Prepare a bead by fusing a few crystals of sodium ammonium phosphate (B84403) on a platinum loop in a Bunsen burner flame until it is clear and transparent.[10][19] b. Bring the hot bead into contact with the this compound sample. c. Fuse again in the flame. d. Upon cooling, silica will appear as an opaque, web-like structure floating within the bead.[10][19]

Assay for Magnesium Oxide and Silicon Dioxide (as per USP)

These assays quantify the active components of the material.

Assay for Magnesium Oxide (Titration):

  • Accurately weigh about 1.5 g of the sample and transfer to a 250-mL conical flask.[10]

  • Add 50.0 mL of 1 N sulfuric acid (VS).

  • Digest on a steam bath for 1 hour.[10]

  • Cool the solution to room temperature.

  • Add methyl orange as an indicator.

  • Titrate the excess sulfuric acid with 1 N sodium hydroxide (VS).[10]

  • Calculate the amount of MgO based on the volume of sulfuric acid consumed (Each mL of 1 N sulfuric acid is equivalent to 20.15 mg of MgO).[10]

Assay for Silicon Dioxide (Gravimetric):

  • Accurately weigh about 700 mg of the sample into a platinum dish.[10]

  • Add 10 mL of 1 N sulfuric acid and heat on a steam bath to dryness.

  • Treat the residue with 25 mL of water and digest on a steam bath for 15 minutes.[10]

  • Decant the supernatant through an ashless filter paper. Wash the residue by decantation three times with hot water, passing the washings through the filter.

  • Transfer the residue completely to the filter and wash thoroughly with hot water.

  • Transfer the filter paper and its contents to a platinum crucible. Ignite to a constant weight. The weight of the residue is the amount of silicon dioxide.[10][20]

Acid-Neutralizing Capacity Test

This is a critical performance test for antacids, determining the quantity of acid a given amount of the substance can neutralize. The USP method involves a back titration.[10][21]

ANC_Workflow start_end start_end step step input input output output condition condition start Start weigh 1. Accurately weigh ~200 mg of this compound start->weigh add_hcl 2. Add 30.0 mL of 0.1 N HCl (VS) and 20.0 mL of water weigh->add_hcl react 3. Stopper flask, stir for 1 hour at 37 ± 2°C add_hcl->react cool 4. Cool to room temperature react->cool titrate 5. Titrate excess HCl with 0.1 N NaOH (VS) using methyl red indicator cool->titrate endpoint Endpoint Reached? (Color change) titrate->endpoint endpoint->titrate No record 6. Record volume of NaOH used endpoint->record Yes calculate 7. Calculate mL of 0.1 N HCl consumed per gram of sample record->calculate end End calculate->end

Caption: Experimental workflow for the Acid-Neutralizing Capacity test.

Protocol (based on USP <301>):

  • Sample Preparation: Accurately weigh about 200 mg of this compound and transfer it to a glass-stoppered, 125-mL conical flask.[19][22]

  • Acid Addition: Add 30.0 mL of 0.1 N hydrochloric acid VS and 20.0 mL of water.[19]

  • Reaction: Stopper the flask and place it in a 37°C water bath. Stir continuously for 1 hour.[22]

  • Titration: Cool the solution to room temperature. Add a few drops of methyl red indicator and titrate the excess hydrochloric acid with 0.1 N sodium hydroxide VS.[10]

  • Calculation: The volume of acid consumed is calculated by subtracting the volume of acid consumed by the sodium hydroxide from the initial volume of hydrochloric acid added. The result is expressed as mL of 0.1 N HCl consumed per gram of substance.[10] The USP specifies that 1 g of this compound (anhydrous basis) consumes not less than 140 mL and not more than 160 mL of 0.10 N hydrochloric acid.[10]

Safety and Handling

According to Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[23][24]

  • Handling: Standard laboratory practices should be observed. Avoid dust formation and inhalation. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Safety glasses and gloves are recommended. If dust is generated, respiratory protection may be necessary.[23]

  • Storage: Store in well-closed containers in a cool, dry place, protected from moisture.[11][25]

References

A Technical Guide to the Mechanism of Action of Magnesium Trisilicate as an Antacid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium trisilicate (B10819215) (Mg₂Si₃O₈·xH₂O) is a synthetically prepared inorganic compound widely utilized for its antacid properties in the management of dyspepsia, heartburn, and peptic ulcer disease. Its mechanism of action is multifaceted, extending beyond simple acid neutralization. It is characterized by a slow onset but prolonged duration of action. This is attributed to a chemical reaction with gastric acid that not only raises intragastric pH but also produces a protective gelatinous layer of hydrated silicon dioxide. Furthermore, magnesium trisilicate possesses significant adsorptive properties, binding to pepsin and bile acids, which are known aggressors to the gastrointestinal mucosa. This guide provides a detailed technical overview of its chemical action, pharmacokinetics, and the standardized methodologies used to evaluate its efficacy.

Core Mechanism of Action

The therapeutic effect of this compound as an antacid is conferred through three primary mechanisms:

  • Prolonged Neutralization of Gastric Acid: Unlike rapidly acting antacids, this compound reacts slowly with hydrochloric acid (HCl) in the stomach.[[“]] This gradual reaction prevents the rapid and drastic pH changes that can lead to rebound acid hypersecretion.

  • Formation of a Protective Barrier: The reaction yields hydrated silicon dioxide, which precipitates as a colloidal, gelatinous substance.[2][3] This gel adheres to the gastric mucosa, forming a protective coating over ulcerated or inflamed surfaces, which is believed to promote healing.[3][4]

  • Adsorption of Mucosal Aggressors: The silicon dioxide gel possesses a large surface area, enabling it to adsorb pepsin and bile acids from the gastric contents.[2][5] By reducing the activity of these endogenous substances, it further mitigates irritation and damage to the stomach and esophageal linings.[2]

Chemical Reaction Pathway

This compound is a compound of magnesium oxide (MgO) and silicon dioxide (SiO₂) with varying proportions of water.[6] The United States Pharmacopeia (USP) specifies that it must contain not less than 20.0% magnesium oxide and not less than 45.0% silicon dioxide.[3] The primary neutralizing reaction with gastric hydrochloric acid is as follows:

2MgO·3SiO₂·H₂O (s) + 4HCl (aq) → 2MgCl₂ (aq) + 3SiO₂ (s) + 3H₂O (l)

The magnesium chloride (MgCl₂) formed is a soluble salt, and a small fraction of the magnesium may be absorbed systemically.[7] The key therapeutic byproduct is the hydrated silicon dioxide (colloidal silicic acid), which forms the protective gel.[2][3]

MT This compound (2MgO·3SiO₂·H₂O) MgCl2 Magnesium Chloride (MgCl₂) MT->MgCl2 Neutralization SiO2 Hydrated Silicon Dioxide (SiO₂) MT->SiO2 HCl Gastric Acid (HCl) HCl->MgCl2 H2O Water (H₂O) HCl->H2O

Caption: Chemical reaction of this compound with Gastric Acid.

Multi-modal Therapeutic Action

The combination of neutralization, barrier formation, and adsorption results in a comprehensive therapeutic effect. The slow reaction provides sustained relief without causing sudden shifts in gastric pH.

cluster_stomach Gastric Environment cluster_effects Therapeutic Effects MT This compound Ingestion Neutralization Slow Acid Neutralization MT->Neutralization Gel Formation of Colloidal SiO₂ Gel MT->Gel pH_Increase Sustained Increase in Gastric pH Neutralization->pH_Increase Coating Mucosal Coating & Protection Gel->Coating Adsorption Adsorption of Pepsin & Bile Acids Gel->Adsorption Relief Symptom Relief (Heartburn, Dyspepsia) pH_Increase->Relief Coating->Relief Adsorption->Relief

Caption: The multi-modal mechanism of action for this compound.

Quantitative Pharmacodynamics

The efficacy of an antacid is defined by its rate of reaction and its total acid-neutralizing capacity (ANC). This compound is distinguished by its slow reaction rate and high ultimate ANC.

Rate of Neutralization

In vitro studies using 0.1 N hydrochloric acid demonstrate the slow-release profile of this compound's neutralizing action.[3]

  • <30% of the compound reacts within the first 15 minutes.[3]

  • <60% of the compound reacts within the first hour.[3]

This contrasts with faster-acting agents like sodium bicarbonate or magnesium hydroxide (B78521) but contributes to its longer duration of effect.[2]

Acid-Neutralizing Capacity (ANC)

The ANC is the amount of acid that can be neutralized by a single dose of an antacid. There is some variability in reported values, often stemming from differences between theoretical calculations and in vivo human studies. The USP provides the definitive standard for regulatory purposes.

ParameterValueSource
USP Standard ANC 1 gram consumes 14.0 - 16.0 mEq of HCl[6][7][8]
Theoretical ANC 1 gram neutralizes 12 - 17 mEq of acid[3]
Reported in vivo ANC 1 gram neutralizes ~1.0 mEq of acid in humans[3]
FDA Minimum Requirement Minimum labeled dose must consume ≥5 mEq of acid[4][9]

Pharmacokinetics

This compound acts locally within the stomach and is poorly absorbed from the gastrointestinal tract.[10]

ParameterDescriptionSource
Onset of Action Slow, due to the gradual rate of reaction with HCl.[2][3][11]
Duration of Action Prolonged, providing sustained acid neutralization.[[“]][2][6]
Absorption (Magnesium) Approximately 5% of the magnesium from the resulting MgCl₂ may be absorbed systemically.[4]
Absorption (Silica) A small fraction of the hydrated silicon dioxide can be absorbed.[3]
Excretion Absorbed magnesium is excreted renally. Absorbed silica (B1680970) is also excreted in the urine.[3][4]

Note: Caution is advised in patients with renal impairment due to the risk of hypermagnesemia from the accumulation of absorbed magnesium.[12]

Experimental Protocols

The evaluation of antacid efficacy relies on standardized in vitro tests designed to simulate conditions within the human stomach.

USP <301> Acid-Neutralizing Capacity Test

This official method determines the total ANC of an antacid preparation via back-titration.[13][14] It is a measure of the total buffering power under specific conditions.

Methodology:

  • Preparation: A precisely weighed quantity of the antacid (e.g., the minimum labeled dose) is transferred to a beaker at 37°C.[13]

  • Acid Addition: A known excess volume of 1.0 N HCl is added to the sample.[14]

  • Reaction: The mixture is stirred continuously at 37°C for a set period (e.g., 15 minutes) to allow the antacid to react with the acid.[13]

  • Back-Titration: The unreacted (excess) HCl is immediately titrated with a standardized solution of 0.5 N NaOH to a stable endpoint of pH 3.5.[14]

  • Calculation: The ANC, expressed in milliequivalents (mEq) of acid consumed, is calculated by subtracting the amount of acid neutralized by the NaOH from the total amount of acid initially added.

Rossett-Rice Test (Dynamic pH Simulation)

The Rossett-Rice test provides a more dynamic evaluation of antacid performance, simulating gastric acid secretion and emptying over time.[10][15] It measures the speed of neutralization and the duration for which the pH is maintained within a therapeutic range (typically pH 3.0 to 5.0).[16]

Methodology:

  • Setup: An "artificial stomach" is created using a reaction beaker maintained at 37°C with a pH electrode and magnetic stirrer. The beaker initially contains a volume of 0.1 N HCl.[16]

  • Antacid Addition: The antacid dose is added to the acid, and pH is recorded over time.

  • Simulated Secretion: 0.1 N HCl is continuously infused into the beaker at a controlled rate (e.g., 2-4 mL/min) to simulate ongoing acid secretion.[16]

  • Data Collection: The primary endpoints are the time required to reach pH 3.0 (indicating onset of action) and the "Rossett-Rice time," which is the total duration the pH remains between 3.0 and 5.0.[15]

cluster_usp USP <301> Acid-Neutralizing Capacity (ANC) Workflow start_usp Weigh Antacid Sample add_hcl Add Known Excess of 1.0 N HCl start_usp->add_hcl react Stir at 37°C for 15 min add_hcl->react titrate Back-titrate excess HCl with 0.5 N NaOH to pH 3.5 react->titrate calculate Calculate mEq of Acid Consumed titrate->calculate end_usp Report ANC calculate->end_usp

References

Formation of Gelatinous Silicon Dioxide from Magnesium Trisilicate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium trisilicate (B10819215) is a widely utilized active pharmaceutical ingredient in over-the-counter antacid formulations. Its therapeutic efficacy is attributed not only to the neutralization of gastric acid but also to the formation of a gelatinous layer of silicon dioxide that coats the gastric mucosa. This technical guide provides an in-depth exploration of the chemical processes underlying the formation of this gelatinous silicon dioxide, detailing the reaction of magnesium trisilicate with acidic environments. The guide includes a summary of quantitative data, comprehensive experimental protocols derived from pharmacopeial standards, and visual representations of the chemical pathways and experimental workflows to support research and development in drug formulation.

Introduction

This compound (Mg₂Si₃O₈·nH₂O) is an inorganic compound recognized for its slow-acting, yet prolonged, acid-neutralizing properties.[1] A key feature of its mechanism of action is the in-situ formation of a gelatinous silicon dioxide (silicic acid) precipitate upon reaction with hydrochloric acid in the stomach.[1][2][3] This gel is reported to have a protective effect on the gastric mucosa, adsorbing pepsin and providing a physical barrier against acid-induced irritation.[3] Understanding the formation and physicochemical characteristics of this gelatinous silica (B1680970) is crucial for optimizing the formulation and therapeutic efficacy of this compound-based antacids.

Chemical Reaction and Mechanism

The primary reaction of this compound in the acidic environment of the stomach involves its decomposition to form magnesium chloride, silicon dioxide, and water. The approximate chemical formula for this compound is 2MgO·3SiO₂·xH₂O.[4] The reaction with hydrochloric acid can be represented by the following equation:

Mg₂Si₃O₈·nH₂O(s) + 4HCl(aq) → 2MgCl₂(aq) + 3SiO₂(s) + (n+2)H₂O(l)

The silicon dioxide formed in this reaction is hydrated and precipitates as a colloidal, gelatinous substance.[1][2][3] This gelatinous nature arises from the polymerization of orthosilicic acid (H₄SiO₄), which is formed as an intermediate. The polymerization process involves the condensation of silicic acid molecules to form siloxane bridges (Si-O-Si), leading to a three-dimensional gel network that entraps water molecules.

Reaction Pathway

ReactionPathway Mg2Si3O8 This compound (Mg₂Si₃O₈·nH₂O) Reaction Reaction in Gastric Environment Mg2Si3O8->Reaction HCl Hydrochloric Acid (HCl) HCl->Reaction MgCl2 Magnesium Chloride (MgCl₂) Reaction->MgCl2 H4SiO4 Orthosilicic Acid (H₄SiO₄) Reaction->H4SiO4 H2O Water (H₂O) Reaction->H2O SiO2_gel Gelatinous Silicon Dioxide (SiO₂·xH₂O) H4SiO4->SiO2_gel Polymerization

Figure 1: Reaction pathway of this compound in an acidic medium.

Quantitative Data

Composition and Acid-Neutralizing Capacity

The United States Pharmacopeia (USP) provides specifications for the composition and acid-consuming capacity of this compound.[4]

ParameterUSP SpecificationReference
Magnesium Oxide (MgO) ContentNot less than 20.0%[4]
Silicon Dioxide (SiO₂) ContentNot less than 45.0%[4]
Water Content17.0% to 34.0%[4]
Acid-Consuming Capacity1 g consumes not less than 140 mL and not more than 160 mL of 0.10 N HCl[4]
Acid-Neutralizing Capacity (Tablets)Not less than 5 mEq of acid is consumed by the minimum single dose[5][6]
Reaction Kinetics

The reaction of this compound with acid is characterized by a slow onset of action.[1]

TimePercentage of Reaction with 0.1 N HClReference
15 minutes< 30%[7]
1 hour< 60%[7]

Experimental Protocols

The following protocols are based on the methods described in the United States Pharmacopeia for the analysis of this compound.

Assay for Magnesium Oxide and Silicon Dioxide

This protocol describes the quantitative analysis of the magnesium oxide and silicon dioxide content in this compound powder.

AssayWorkflow start Start weigh Accurately weigh ~1.5 g of This compound start->weigh weigh_sio2 Accurately weigh ~700 mg of This compound start->weigh_sio2 add_acid Add 50.0 mL of 1 N H₂SO₄ weigh->add_acid digest Digest on a steam bath for 1 hour add_acid->digest cool Cool to room temperature digest->cool titrate_mgo Titrate excess acid with 1 N NaOH (Methyl orange indicator) cool->titrate_mgo calculate_mgo Calculate MgO content titrate_mgo->calculate_mgo end End calculate_mgo->end add_h2so4_sio2 Add 10 mL of 1 N H₂SO₄ weigh_sio2->add_h2so4_sio2 dry Heat on steam bath to dryness add_h2so4_sio2->dry digest_sio2 Digest residue with 25 mL of water on steam bath for 15 min dry->digest_sio2 filter_wash Decant through ashless filter paper and wash residue with hot water digest_sio2->filter_wash ignite Transfer residue and filter to a platinum dish and ignite filter_wash->ignite weigh_residue Weigh the ignited residue (SiO₂) ignite->weigh_residue weigh_residue->end

Figure 2: Workflow for the assay of MgO and SiO₂ in this compound.
  • Assay for Magnesium Oxide:

    • Accurately weigh approximately 1.5 g of this compound and transfer to a 250-mL conical flask.

    • Add 50.0 mL of 1 N sulfuric acid VS and digest on a steam bath for 1 hour.

    • Cool the solution to room temperature.

    • Add methyl orange TS as an indicator.

    • Titrate the excess sulfuric acid with 1 N sodium hydroxide (B78521) VS.

    • Each mL of 1 N sulfuric acid is equivalent to 20.15 mg of MgO.[4]

  • Assay for Silicon Dioxide:

    • Accurately weigh approximately 700 mg of this compound and transfer to a small platinum dish.

    • Add 10 mL of 1 N sulfuric acid and heat on a steam bath to dryness.

    • Treat the residue with 25 mL of water and digest on a steam bath for 15 minutes.

    • Decant the supernatant through an ashless filter paper.

    • Wash the residue by decantation three times with hot water, passing the washings through the filter paper.

    • Transfer the residue to the filter and wash thoroughly with hot water.

    • Ignite the filter paper and residue in a tared platinum crucible.

    • Cool in a desiccator and weigh the residue as SiO₂.[4]

Acid-Consuming Capacity

This protocol determines the amount of acid consumed by this compound under simulated physiological conditions.

AcidConsumingWorkflow start Start weigh Accurately weigh ~200 mg of This compound start->weigh add_reagents Add 30.0 mL of 0.1 N HCl VS and 20.0 mL of water weigh->add_reagents incubate Place in a 37°C bath and shake occasionally for 4 hours add_reagents->incubate stand Leave undisturbed for the last 15 minutes incubate->stand cool Cool to room temperature stand->cool titrate Titrate the excess acid in 25.0 mL of the supernatant with 0.1 N NaOH VS (Methyl red indicator) cool->titrate calculate Calculate the volume of 0.10 N HCl consumed per gram titrate->calculate end End calculate->end

Figure 3: Workflow for determining the acid-consuming capacity.
  • Accurately weigh about 200 mg of this compound into a glass-stoppered, 125-mL conical flask.

  • Add 30.0 mL of 0.1 N hydrochloric acid VS and 20.0 mL of water.

  • Place the flask in a bath maintained at 37°C.

  • Shake the mixture occasionally over a period of 4 hours, but leave it undisturbed during the last 15 minutes of the heating period.

  • Cool to room temperature.

  • To 25.0 mL of the supernatant, add methyl red TS.

  • Titrate the excess acid with 0.1 N sodium hydroxide VS.

  • Calculate the volume of 0.10 N hydrochloric acid consumed per gram of this compound.[4]

Physicochemical Characterization of Gelatinous Silicon Dioxide

The gelatinous silicon dioxide formed from the reaction of this compound with acid is amorphous.[8] While specific data for the silica gel formed in situ from the antacid reaction is limited in the literature, studies on synthetic amorphous magnesium silicates prepared by precipitation methods provide insights into the expected physicochemical properties. These properties are critical for the gel's protective and adsorptive functions.

PropertyTypical Values for Synthetic Amorphous Magnesium SilicatesReference
Specific Surface Area (BET)179.4 - 568.93 m²/g[8]
Pore Volume0.40 - 0.88 cm³/g[9]
Pore Diameter6 - 14 nm (mesoporous)[9]

It is important to note that the properties of the in-situ-formed gel may vary depending on factors such as pH, ionic strength, and the presence of other gastric contents. Further research is warranted to characterize the gelatinous silicon dioxide formed under conditions that more closely mimic the human stomach.

Conclusion

The formation of gelatinous silicon dioxide is a key aspect of the therapeutic action of this compound. This technical guide has outlined the fundamental chemical reaction, provided quantitative data based on pharmacopeial standards, and detailed experimental protocols for the analysis of this compound. The provided workflows and diagrams serve as a valuable resource for researchers and drug development professionals in the field of gastroenterology and pharmaceutical sciences. Further investigation into the specific physicochemical properties of the in-situ-formed silica gel will contribute to a more comprehensive understanding of its protective role and aid in the development of more effective antacid formulations.

References

Surface Chemistry of Magnesium Trisilicate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Magnesium trisilicate (B10819215) (Mg₂Si₃O₈·nH₂O) is a synthetic, hydrated magnesium silicate (B1173343) with a long history of use in pharmaceuticals, primarily as an antacid for the relief of heartburn and indigestion.[1][2] Its mechanism of action extends beyond simple acid neutralization; it also involves the formation of a protective gelatinous silicon dioxide layer in the stomach, which can coat and protect the gastrointestinal mucosa.[1][2] In recent years, the unique surface chemistry of magnesium trisilicate has garnered increasing interest for its potential in advanced drug delivery systems. Its high surface area and porous structure make it an effective adsorbent for a variety of active pharmaceutical ingredients (APIs), offering opportunities for taste masking, controlled release formulations, and improved drug stability.[3][4]

This technical guide provides an in-depth exploration of the surface chemistry of this compound, tailored for researchers, scientists, and drug development professionals. It covers the synthesis, physicochemical properties, and characterization of this versatile excipient, with a focus on its applications in modern pharmaceutical formulations.

Synthesis and Physicochemical Properties

The surface properties of this compound are intrinsically linked to its method of synthesis. The most common method is precipitation, which involves the reaction of a soluble magnesium salt (e.g., magnesium sulfate) with a sodium silicate solution under controlled conditions.[5][6] Variations in parameters such as reactant concentration, temperature, and pH can significantly influence the resulting particle size, surface area, and porosity.[6]

Quantitative Surface Characteristics

The effectiveness of this compound as both an antacid and a drug carrier is largely dictated by its surface characteristics. Key parameters include surface area, pore volume and size, particle size, and zeta potential. A summary of typical quantitative data is presented in the tables below.

ParameterConventional this compoundHigh-Surface-Area this compoundReference
BET Surface Area (m²/g) 100 - 250400 - 700[6]
Total Pore Volume (cm³/g) 0.2 - 0.40.5 - 0.8[6]
Average Pore Diameter (nm) 5 - 152 - 10[6]

Table 1: Surface Area and Porosity of this compound Variants.

ParameterValueReference
Particle Size (D50, µm) 5 - 20[6]
Zeta Potential (at pH 7) -15 to -30 mV[3]
Isoelectric Point (pH) 2.0 - 3.5[3]

Table 2: Particle Size and Surface Charge Properties of this compound.

Experimental Protocols for Characterization

A thorough understanding of the surface chemistry of this compound requires a suite of analytical techniques. This section outlines the detailed methodologies for key characterization experiments.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To determine the specific surface area, pore volume, and pore size distribution of this compound powder.

Methodology:

  • Degassing: A known weight of the this compound sample (typically 100-200 mg) is placed in a sample tube and degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove adsorbed moisture and other volatile impurities.

  • Analysis: The sample tube is then transferred to the analysis port of a gas sorption analyzer.

  • Adsorption Isotherm: Nitrogen gas is introduced into the sample tube in controlled increments at liquid nitrogen temperature (77 K). The amount of gas adsorbed onto the sample surface at each pressure point is measured, generating an adsorption isotherm.

  • Desorption Isotherm: The pressure is then systematically reduced, and the amount of gas desorbed is measured to generate a desorption isotherm.

  • Data Analysis: The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the specific surface area. The Barrett-Joyner-Halenda (BJH) method is commonly used to determine the pore size distribution from the desorption branch of the isotherm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present on the surface of this compound and to study its interaction with adsorbed molecules.

Methodology:

  • Sample Preparation: A small amount of the this compound powder is mixed with potassium bromide (KBr) in a mortar and pestle to create a homogeneous mixture. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a diffuse reflectance accessory can be used with the neat powder.

  • Background Spectrum: A background spectrum of the KBr pellet or the empty sample holder is collected.

  • Sample Spectrum: The sample pellet is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to Si-O-Si, Mg-O-Si, and O-H stretching and bending vibrations.

X-ray Diffraction (XRD)

Objective: To determine the crystalline or amorphous nature of the this compound sample.

Methodology:

  • Sample Preparation: The this compound powder is packed into a sample holder, ensuring a flat and level surface.

  • Data Collection: The sample holder is placed in an X-ray diffractometer. The sample is irradiated with monochromatic X-rays at various angles (2θ), and the intensity of the diffracted X-rays is recorded.

  • Data Analysis: The resulting diffractogram is a plot of diffraction intensity versus 2θ. The presence of sharp peaks indicates a crystalline structure, while a broad halo is characteristic of an amorphous material.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology, particle size, and microstructure of this compound.

Methodology:

  • Sample Mounting (SEM): A small amount of the this compound powder is mounted onto an aluminum stub using double-sided carbon tape.

  • Sputter Coating (SEM): To prevent charging under the electron beam, the mounted sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

  • Imaging (SEM): The coated stub is placed in the SEM chamber, and the surface is scanned with a focused electron beam to generate high-resolution images of the particle morphology.

  • Sample Preparation (TEM): A dilute suspension of the this compound powder is prepared in a suitable solvent (e.g., ethanol) and sonicated to ensure good dispersion. A drop of the suspension is then placed onto a carbon-coated copper grid and allowed to dry.

  • Imaging (TEM): The grid is placed in the TEM, and an electron beam is transmitted through the sample to produce high-magnification images of the internal structure and particle size.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis, characterization, and application of this compound in drug delivery.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Precipitation cluster_processing Post-Processing Na2SiO3 Sodium Silicate Solution Mixing Controlled Mixing (pH, Temp) Na2SiO3->Mixing MgSO4 Magnesium Sulfate Solution MgSO4->Mixing Precipitate Mg₂Si₃O₈·nH₂O (Precipitate) Mixing->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Milling Milling Drying->Milling FinalProduct This compound Powder Milling->FinalProduct

Caption: Synthesis workflow for this compound via precipitation.

CharacterizationWorkflow cluster_techniques Characterization Techniques cluster_properties Determined Properties Sample This compound Sample BET BET Analysis Sample->BET FTIR FTIR Spectroscopy Sample->FTIR XRD X-ray Diffraction Sample->XRD SEM_TEM SEM / TEM Sample->SEM_TEM SurfaceArea Surface Area & Porosity BET->SurfaceArea FunctionalGroups Functional Groups FTIR->FunctionalGroups Crystallinity Crystallinity XRD->Crystallinity Morphology Morphology & Particle Size SEM_TEM->Morphology

Caption: Experimental workflow for the physicochemical characterization.

DrugDeliveryMechanism cluster_loading Drug Loading cluster_release Drug Release in Stomach API Active Pharmaceutical Ingredient (API) Adsorption Adsorption API->Adsorption MgTrisilicate This compound (Porous Carrier) MgTrisilicate->Adsorption LoadedCarrier API-Loaded This compound Adsorption->LoadedCarrier Desorption Desorption LoadedCarrier->Desorption GastricFluid Gastric Fluid (Low pH) GastricFluid->Desorption ReleasedAPI Released API (for absorption) Desorption->ReleasedAPI ProtectiveGel Protective Silica Gel Desorption->ProtectiveGel

Caption: Mechanism of drug loading and release from this compound.

Applications in Drug Development

The high surface area and adsorptive capacity of this compound make it a valuable excipient in drug development.[3]

  • Taste Masking: By adsorbing bitter APIs onto its surface, this compound can effectively mask unpleasant tastes, improving patient compliance, particularly in pediatric and geriatric formulations.[7]

  • Controlled Release: The porous network of this compound can be engineered to control the release rate of loaded drugs. The release is often pH-dependent, with faster release in the acidic environment of the stomach.[3]

  • Improved Stability: Adsorption onto the inert surface of this compound can protect sensitive APIs from degradation.

  • Combination Therapies: this compound is frequently used in combination with other antacids, such as aluminum hydroxide, to provide both rapid and sustained acid neutralization.[8]

Conclusion

The surface chemistry of this compound is a critical determinant of its functionality in pharmaceutical applications. A comprehensive understanding of its synthesis, physicochemical properties, and characterization is essential for its effective utilization in both traditional antacid formulations and advanced drug delivery systems. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals seeking to leverage the unique surface properties of this versatile material.

References

Unveiling the Thermal Stability of Hydrated Magnesium Trisilicate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability of hydrated magnesium trisilicate (B10819215), a compound of significant interest in the pharmaceutical and chemical industries. Valued for its antacid and adsorbent properties, its stability under thermal stress is a critical parameter influencing its efficacy, storage, and application in various formulations. This document provides a comprehensive overview of its thermal decomposition pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to Hydrated Magnesium Trisilicate

Hydrated this compound is an inorganic compound with the approximate chemical formula Mg₂Si₃O₈·nH₂O.[1] It is a fine, white, odorless, and tasteless powder, practically insoluble in water and ethanol.[1][2] In the pharmaceutical industry, it is widely used as an antacid to relieve heartburn and indigestion, and as an excipient in tablet formulations.[3] Its therapeutic action involves the neutralization of gastric acid and the formation of a protective colloidal silica (B1680970) layer in the stomach.[4] The thermal behavior of this compound is paramount, as it dictates its stability during manufacturing processes that may involve heat, such as drying and tableting, as well as its shelf-life.

Thermal Decomposition Profile

The thermal decomposition of hydrated this compound is a multi-stage process characterized by the sequential loss of water and subsequent structural transformations. This process can be effectively monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Stages of Thermal Decomposition

The decomposition typically proceeds through the following stages:

  • Dehydration of Adsorbed and Bound Water: The initial weight loss, occurring at temperatures below 200°C, corresponds to the removal of physically adsorbed surface water and loosely bound water of hydration.[5]

  • Loss of Structurally Bound Water: As the temperature increases, typically in the range of 200°C to 500°C, the more tightly bound, structural water is eliminated. This stage is often associated with a significant endothermic event.

  • Structural Decomposition: At higher temperatures, generally above 500°C, the anhydrous this compound undergoes structural decomposition.[6] This process involves the transformation into other silicate (B1173343) phases, such as forsterite (Mg₂SiO₄), and is accompanied by further mass loss and thermal events.

The exact temperatures and the extent of weight loss in each stage can vary depending on factors such as the degree of hydration, crystallinity, particle size, and the heating rate during analysis.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data on the thermal decomposition of hydrated this compound as determined by thermogravimetric analysis (TGA).

Temperature Range (°C)Weight Loss (%)Associated Process
< 2003.5 - 4.0Loss of physically adsorbed and loosely bound water[5]
200 - 500VariableLoss of structurally bound water (dehydroxylation)
> 500VariableStructural decomposition of the anhydrous silicate

Table 1: Summary of Thermal Decomposition Stages of Hydrated this compound.

Note: The weight loss percentages in the higher temperature ranges are highly dependent on the initial water content and the specific composition of the this compound sample.

Experimental Protocols for Thermal Analysis

A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable data on the thermal stability of hydrated this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and characterize the decomposition profile of hydrated this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

Methodology:

  • Sample Preparation: A representative sample of hydrated this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Atmosphere: A controlled atmosphere of dry nitrogen or air is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert or oxidative environment, respectively.

    • Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of at least 1000°C. A linear heating rate of 10°C/min is commonly employed.

    • Data Acquisition: The instrument continuously records the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • The TGA curve is analyzed to determine the onset and end temperatures of each weight loss step and the percentage of weight loss.

    • The DSC curve is analyzed to identify the temperatures of endothermic and exothermic events, which correspond to phase transitions, dehydration, and decomposition.

Visualizing Thermal Decomposition and Experimental Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the thermal decomposition pathway and the experimental workflow for TGA/DSC analysis.

thermal_decomposition_pathway A Hydrated this compound (Mg₂Si₃O₈·nH₂O) B Loss of Adsorbed Water (< 200°C) A->B Heat C Loss of Bound Water (200-500°C) B->C Further Heating D Anhydrous this compound (Mg₂Si₃O₈) C->D E Structural Decomposition (> 500°C) D->E High Temperature F Formation of Forsterite (Mg₂SiO₄) and other Silicate Phases E->F

Figure 1: Thermal Decomposition Pathway of Hydrated this compound.

tga_dsc_workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh 5-10 mg of Sample place Place in TGA/DSC Crucible weigh->place purge Purge with N₂ or Air (20-50 mL/min) place->purge heat Set Heating Program: 25°C to 1000°C at 10°C/min purge->heat record Record Weight Change (TGA) and Heat Flow (DSC) heat->record analyze Analyze TGA/DSC Curves for Decomposition Events record->analyze

Figure 2: Experimental Workflow for TGA/DSC Analysis.

Factors Influencing Thermal Stability

The thermal stability of hydrated this compound can be influenced by several factors:

  • Synthesis Method: The precipitation conditions during synthesis, such as the ratio of reactants and pH, can affect the material's crystallinity and surface area, which in turn can influence its thermal properties.[6]

  • Degree of Hydration: The amount of water present in the structure significantly impacts the initial stages of decomposition.

  • Impurities: The presence of other ions or phases can alter the decomposition pathway and temperatures.

Conclusion

Understanding the thermal stability of hydrated this compound is essential for its effective utilization in pharmaceutical and other applications. This technical guide has provided a comprehensive overview of its thermal decomposition behavior, including quantitative data and detailed experimental protocols. The multi-stage decomposition process, involving the loss of adsorbed and bound water followed by structural transformation at higher temperatures, is a key characteristic of this material. The provided experimental workflow and visual diagrams serve as valuable resources for researchers and scientists in conducting and interpreting thermal analysis of hydrated this compound. Further research focusing on the influence of specific synthesis parameters on thermal stability will continue to enhance our understanding and application of this versatile compound.

References

A Technical Guide to the Solubility of Magnesium Trisilicate in Acidic and Neutral pH Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of magnesium trisilicate (B10819215), focusing on its behavior in acidic and neutral pH conditions. Magnesium trisilicate (Mg₂Si₃O₈·xH₂O) is an inorganic compound widely utilized in pharmaceuticals, primarily as an antacid for the relief of heartburn, acid indigestion, and symptoms associated with peptic ulcers.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its solubility and reactivity in the varying pH environments of the gastrointestinal tract.

Solubility and Reactivity in Acidic pH

This compound's primary mechanism of action as an antacid is not a simple dissolution process but rather a chemical neutralization reaction that occurs in the acidic environment of the stomach.[1][2][5] It reacts with gastric hydrochloric acid (HCl) in a slow and sustained manner, which is a key characteristic of its therapeutic profile.[1][6]

Chemical Reaction in Acid

In the presence of hydrochloric acid, this compound decomposes to form magnesium chloride (MgCl₂), silicon dioxide (SiO₂), and water (H₂O).[4][7][8][9] The silicon dioxide precipitates as a gelatinous, hydrated colloid that can coat the gastric mucosa, offering a protective barrier against acid and pepsin.[1][3][5][10]

The overall reaction is as follows:

Mg₂Si₃O₈·nH₂O (s) + 4HCl (aq) → 2MgCl₂ (aq) + 3SiO₂ (s) + (n+2)H₂O (l)

This reaction effectively neutralizes gastric acid, leading to an increase in the stomach's pH.[1][5][10][11]

Quantitative Analysis of Acid-Neutralizing Capacity

The acid-neutralizing capacity of this compound is a critical parameter for its use as an antacid. Pharmacopeial standards, such as those from the United States Pharmacopeia (USP), define specific requirements for this property.[12][13]

ParameterSpecificationSource
Acid-Consuming Capacity (USP) 1.0 g of anhydrous this compound consumes not less than 140 mL and not more than 160 mL of 0.10 N hydrochloric acid.[12][13]
Composition (USP) Contains not less than 20.0% magnesium oxide (MgO) and not less than 45.0% silicon dioxide (SiO₂).[12][13]
Composition (Ph. Eur.) Contains not less than 29.0% magnesium oxide (MgO) and not less than 65.0% silicon dioxide (SiO₂), calculated on the ignited substance.[14][15]
Kinetics of Neutralization

This compound is characterized by a slow onset of action compared to other antacids like sodium bicarbonate or calcium carbonate.[5] This prolonged reaction provides sustained relief from acid-related symptoms.[5][[“]]

TimePercentage Reacted in 0.1 N HClSource
First 15 minutes < 30%[1]
First hour < 60%[1]

Solubility in Neutral pH

In neutral pH environments, such as water, this compound is considered practically insoluble.[7][9][11][14][17] This low solubility is a key physical property, ensuring that the compound does not dissolve systemically to a significant extent before reaching the acidic environment of the stomach.

Qualitative and Quantitative Data

Multiple pharmacopeial and chemical sources confirm its insolubility in water and ethanol.[7][9][14][17]

SolventSolubilitySource
Water Practically insoluble[7][9][11][14]
Ethanol (95% or 96%) Practically insoluble[7][9][14]
Mineral Acids Decomposes / Reacts[7][17]

The USP specifies a test for "Soluble salts," which quantifies the extent of water-soluble substances. The limit is a maximum of 1.5%, indicating very low solubility of the primary compound in water.[13][14]

Experimental Protocols

Standardized experimental protocols are used to quantify the properties of this compound related to its solubility and reactivity.

Determination of Acid-Consuming Capacity (Based on USP Monograph)

This method determines the amount of acid that a given mass of this compound can neutralize.

  • Preparation : Accurately weigh approximately 200 mg of this compound and transfer to a 125-mL glass-stoppered conical flask.

  • Reaction : Add 30.0 mL of 0.1 N hydrochloric acid VS and 20.0 mL of water.

  • Incubation : Stopper the flask and maintain the temperature at 37 ± 2°C for 4 hours, shaking the flask occasionally.

  • Titration : Cool to room temperature. Add methyl red TS as an indicator and titrate the excess hydrochloric acid with 0.1 N sodium hydroxide (B78521) VS.

  • Calculation : The volume of acid consumed is calculated based on the difference between the initial amount of acid and the excess acid titrated.

Determination of Soluble Salts (Based on USP Monograph)

This protocol measures the amount of water-soluble material in a sample.

  • Preparation : Boil 10.0 g of this compound with 150 mL of water for 15 minutes.

  • Cooling & Dilution : Cool to room temperature, allow the mixture to stand for 15 minutes, and filter. Transfer the filtrate to a 200-mL volumetric flask and dilute with water to volume.

  • Evaporation : Evaporate a 50.0 mL aliquot of this solution (representing 2.5 g of the initial sample) in a tared platinum dish to dryness.

  • Ignition & Weighing : Ignite the residue gently to a constant weight. The final weight of the residue corresponds to the amount of soluble salts.[13]

Conclusion

The solubility of this compound is highly dependent on pH. It is practically insoluble in neutral aqueous solutions, a property that prevents premature dissolution and systemic absorption.[7][9][11] In acidic environments, it undergoes a slow but sustained neutralization reaction, decomposing to form magnesium chloride and a protective gelatinous layer of silicon dioxide.[1][3][5] This dual-action mechanism—neutralizing acid and protecting the mucosa—underpins its utility as a long-acting antacid.[5][6] For drug development professionals, understanding these solubility and kinetic profiles is essential for formulating effective and stable antacid preparations.

References

Methodological & Application

Application Note: Characterization of Magnesium Trisilicate Using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnesium trisilicate (B10819215) (approximate formula 2MgO·3SiO₂·xH₂O) is an inorganic compound widely used in the pharmaceutical industry as an antacid for treating peptic ulcers and gastrointestinal issues.[1][2] It functions by neutralizing gastric acid and forming a protective gel-like layer of colloidal silica (B1680970) over the gastrointestinal mucosa.[2] Beyond its medicinal applications, it also serves as a food additive to absorb fatty acids during frying processes.[3]

The therapeutic efficacy and manufacturing consistency of magnesium trisilicate are highly dependent on its physicochemical properties, including crystallinity, particle size, and surface morphology. These characteristics directly influence its acid-consuming capacity, adsorption properties, and bioavailability.[4] X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are powerful analytical techniques essential for the comprehensive characterization of these critical quality attributes. XRD is primarily used to distinguish between amorphous and crystalline phases and identify the crystal structure, while SEM provides high-resolution imaging of the material's surface topography and particle morphology.[3][5] This document outlines detailed protocols for the characterization of this compound using these two techniques.

X-ray Diffraction (XRD) Analysis

Application: XRD analysis is a critical tool for determining the solid-state nature of this compound. The compound can exist in both crystalline and amorphous forms, which significantly impacts its properties.[3][5] Crystalline this compound exhibits a defined orthorhombic crystal structure with characteristic diffraction peaks.[3] In contrast, amorphous or partially amorphous forms, often synthesized to have a higher surface area for enhanced adsorption, will show broad, low-intensity humps in the diffractogram, typically between 20° and 30° 2θ.[3]

Quantitative Data Summary

The following table summarizes typical XRD data for crystalline this compound. The d-spacing values correspond to the repeating silicate (B1173343) layers within the crystal lattice.[3]

Peak Position (°2θ)d-Spacing (Å)Miller Indices (hkl)
19.84.48(001)
26.73.34(002)
35.12.56(003)
Table 1: Characteristic XRD peak positions and d-spacings for crystalline this compound.[3]

Experimental Protocol: Powder XRD

  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle to reduce particle size and ensure random crystal orientation.

    • Mount the powdered sample onto a zero-background sample holder. Press the powder firmly and level the surface with a flat edge (e.g., a glass slide) to ensure it is flush with the holder's surface. This minimizes errors from sample displacement.

  • Instrument Setup (Typical Parameters):

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Type: Continuous scan.

    • Scan Range (2θ): 5° to 80°.

    • Step Size: 0.02°.

    • Scan Speed/Time per Step: 1°/minute.

    • Optics: Divergence slit, anti-scatter slit, and receiving slit settings appropriate for the instrument.

  • Data Acquisition:

    • Load the prepared sample into the diffractometer.

    • Execute the scan using the defined parameters.

    • Save the resulting raw data file containing 2θ values and corresponding intensity counts.

  • Data Analysis:

    • Process the raw data to generate a diffractogram (Intensity vs. 2θ).

    • Perform background subtraction and peak smoothing if necessary.

    • Identify the 2θ positions of the diffraction peaks.

    • Compare the experimental peak positions with standard diffraction patterns from databases (e.g., JCPDS/ICDD) to confirm the phase identity of this compound.

    • Analyze the peak shapes. Sharp, well-defined peaks indicate high crystallinity, while broad humps suggest an amorphous or poorly crystalline material.[3]

Scanning Electron Microscopy (SEM) Analysis

Application: SEM is used to visualize the surface morphology, particle shape, and size distribution of this compound powder. The texture and structure revealed by SEM are directly related to the material's surface area and porosity, which are crucial for its function as an adsorbent and antacid.[5] For instance, high-surface-area variants of this compound often exhibit a unique flake-like structure with numerous interstitial spaces, enhancing their ability to adsorb substances.[4]

Quantitative & Qualitative Data Summary

The morphology of this compound can vary significantly based on its synthesis method. These variations influence key physical properties like surface area and porosity.[5]

ParameterDescriptionTypical Values / Observations
Morphology Describes the shape and structure of the particles.Can range from nearly spherical particles to interconnected, flake-like structures with interstitial spaces.[4][5]
Particle Size The average diameter of the particles.Decreases with an increasing amount of this compound used as an adsorbent in formulations.[5]
Surface Area (BET) A measure of the total surface area of the material.Conventional forms: < 250 m²/g. High-adsorption forms: ≥ 400 m²/g.[3][4] Mesoporous and microporous structures have been reported with surface areas up to 568.93 m²·g⁻¹.[5]
Table 2: Morphological and surface characteristics of this compound.

Experimental Protocol: SEM Imaging

  • Sample Preparation:

    • Place a double-sided carbon adhesive tab onto an aluminum SEM stub.

    • Carefully sprinkle a small, representative amount of the this compound powder onto the adhesive tab.

    • Gently tap the side of the stub to remove any loose, excess powder, ensuring a sparse monolayer of particles remains. This prevents charging effects from thick sample layers.

    • Place the stub in a sputter coater and deposit a thin (5-10 nm) conductive layer of gold (Au) or gold-palladium (Au-Pd) onto the sample. This is essential as this compound is non-conductive and requires a conductive coating to prevent electron beam charging.

  • Instrument Setup (Typical Parameters):

    • Accelerating Voltage: 5 kV to 15 kV. A lower voltage is often preferable to reduce beam penetration and charging, providing better surface detail.

    • Working Distance: 10 mm to 15 mm.

    • Spot Size: A small spot size will yield higher resolution images.

    • Detector: Use a secondary electron (SE) detector for topographical imaging.

  • Data Acquisition (Imaging):

    • Insert the coated stub into the SEM chamber and evacuate to high vacuum.

    • Turn on the electron beam and locate an area of interest at low magnification (e.g., 100x).

    • Increase magnification to the desired level (e.g., 1,000x, 5,000x, 20,000x) to observe individual particles and surface features.

    • Adjust focus and correct for any astigmatism to obtain a sharp image.

    • Capture images at various magnifications to provide a comprehensive overview of the sample's morphology.

  • Data Analysis:

    • Analyze the captured SEM micrographs to describe the particle morphology (e.g., spherical, irregular, flake-like), state of aggregation, and surface texture.

    • If required, use image analysis software (e.g., ImageJ) to measure particle sizes from the micrographs and generate a particle size distribution histogram. Note: This provides a 2D projection and hundreds of particles should be measured for statistical relevance.

Visualized Workflows and Relationships

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting Sample Sample Receipt Prep Grinding & Mounting Sample->Prep XRD XRD Analysis Prep->XRD SEM SEM Analysis Prep->SEM DataProc Data Processing & Analysis XRD->DataProc SEM->DataProc Report Characterization Report DataProc->Report

Caption: Experimental workflow for XRD and SEM characterization.

logical_relationship cluster_techniques Analytical Techniques cluster_info Primary Information cluster_properties Material Properties XRD XRD Cryst Crystallinity & Phase Identity XRD->Cryst SEM SEM Morph Morphology & Particle Size SEM->Morph Bioavail Bioavailability Cryst->Bioavail Adsorption Adsorption Capacity Morph->Adsorption Morph->Bioavail Antacid Antacid Activity Adsorption->Antacid

Caption: Relationship between techniques, data, and properties.

References

Application Note: Analysis of Synthetic Magnesium Trisilicate using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic magnesium trisilicate (B10819215) (Mg₂Si₃O₈·nH₂O) is an inorganic compound widely used in the pharmaceutical industry as an antacid and adsorbent.[1][2] Its primary function is to neutralize gastric acid and coat the gastrointestinal mucosa, offering protection against peptic ulcers.[1] The efficacy and stability of magnesium trisilicate, particularly in formulated drug products, depend on its structure and interactions with other active pharmaceutical ingredients (APIs). Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique for the characterization of this material.[3][4] It provides a unique molecular fingerprint, allowing for identification, quality control, and the study of interactions within a formulation.[3][4]

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the IR radiation matches the vibrational frequency of a specific molecular bond, absorption occurs. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a characteristic fingerprint of the molecule.[3] For synthetic this compound, FTIR can identify key functional groups and vibrational modes associated with the silicate (B1173343) network and adsorbed water.

Applications in Pharmaceutical Development

  • Material Identification and Quality Control: The FTIR spectrum provides a unique signature for this compound, enabling rapid confirmation of material identity and comparison between different batches or suppliers.

  • Studying Drug-Excipient Interactions: FTIR is highly effective in detecting interactions between this compound and APIs. For instance, studies on co-processed ibuprofen (B1674241) and this compound have used FTIR to reveal an acid-base reaction, indicated by an increased absorbance of the carboxylate peak and a reduction in the carbonyl acid peak of ibuprofen.[3][5][6][7] This suggests the formation of intermolecular hydrogen bonding.[3][5][6][7]

  • Characterization of Hydration: The presence and state of water within the hydrated magnesium silicate structure can be readily assessed by examining the O-H stretching and H-O-H bending vibration bands.[8][9]

  • Amorphous Structure Confirmation: Synthetic this compound is typically amorphous.[8] FTIR, in conjunction with techniques like X-ray Diffraction (XRD), helps in characterizing its non-crystalline nature, which is crucial for its adsorptive properties.

Experimental Protocols

1. Sample Preparation: Potassium Bromide (KBr) Pellet Method

This is the most common method for analyzing solid samples.

  • Objective: To prepare a solid, IR-transparent pellet containing a homogenous dispersion of the sample.

  • Materials: Synthetic this compound, spectroscopy-grade potassium bromide (KBr), agate mortar and pestle, hydraulic pellet press, 13-mm evacuable die.

  • Procedure:

    • Gently dry the this compound sample and KBr to remove excess moisture, which can interfere with the spectrum in the O-H region.

    • Weigh approximately 1-2 mg of the synthetic this compound sample.

    • Weigh approximately 100-200 mg of KBr. A sample-to-KBr ratio of around 1:100 is typical.[3]

    • Combine the sample and KBr in the agate mortar.

    • Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. The particle size should be less than the wavelength of the IR radiation (typically < 2.5 µm) to minimize scattering effects.[10]

    • Transfer the powder to the 13-mm die. Distribute it evenly.

    • Place the die in the hydraulic press. Apply a pressure of 6-8 tonnes for 5-10 minutes to form a transparent or translucent pellet.[3]

    • Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

2. FTIR Data Acquisition

  • Objective: To collect a high-quality infrared spectrum of the prepared sample.

  • Instrumentation: A standard FTIR spectrometer (e.g., Jasco, Perkin-Elmer, Thermo Fisher).

  • Typical Instrument Parameters:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹[3][10]

    • Resolution: 4 cm⁻¹[3]

    • Number of Scans: 16 to 80 accumulations to improve the signal-to-noise ratio.[3][10]

    • Background: A background spectrum should be collected using a pure KBr pellet or an empty sample compartment.[10] This is automatically subtracted from the sample spectrum by the instrument software.

Data Presentation and Interpretation

The FTIR spectrum of synthetic this compound is characterized by several key absorption bands. The precise position of these bands can vary slightly depending on the degree of hydration and specific manufacturing process.

Table 1: Characteristic FTIR Peak Assignments for Synthetic this compound

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
~3400 (broad)O-H StretchingThis broad band corresponds to the stretching vibrations of hydroxyl groups from adsorbed and structural water molecules.[8][9]
~1630-1653H-O-H BendingThis peak is attributed to the bending vibration of zeolitic or molecular water coordinated with magnesium.[8][9]
1010 - 1040Si-O-Si Asymmetric StretchingA strong, broad absorption band characteristic of the silicate network, representing the asymmetric stretching of the Si-O-Si bonds.[9]
790 - 810Si-O-Si Symmetric StretchingThis band arises from the symmetric stretching vibrations within the silicate structure.[9][11]
460 - 480O-Si-O BendingCorresponds to the bending vibrations of the O-Si-O linkages in the silicate tetrahedra.[9][11]
~459Mg-O StretchingThis vibration is associated with the magnesium-oxygen bond within the material's structure.[12]

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships in spectral interpretation for the FTIR analysis of synthetic this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation p1 Weigh Sample & KBr (1:100 Ratio) p2 Grind Mixture in Agate Mortar p1->p2 p3 Press Powder into Transparent Pellet p2->p3 a1 Collect Background Spectrum (KBr) p3->a1 a2 Collect Sample Spectrum a1->a2 d1 Baseline Correction & Normalization a2->d1 d2 Peak Picking & Identification d1->d2 i1 Assign Peaks to Vibrational Modes d2->i1 i2 Compare to Reference & Assess Interactions i1->i2

Caption: Experimental workflow for FTIR analysis.

Caption: Logical map of spectral interpretation.

FTIR spectroscopy is an indispensable tool for the analysis of synthetic this compound in the pharmaceutical industry. It provides detailed qualitative information about the material's structure, hydration state, and its interactions with other components in a formulation. The protocols and data presented in this note offer a robust framework for researchers and scientists to effectively apply this technique for quality assurance and in the development of new drug products.

References

Application Notes and Protocols: Magnesium Trisilicate as a Drug Carrier for Sustained Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of magnesium trisilicate (B10819215) as a versatile carrier for the sustained release of therapeutic agents. The information compiled herein is intended to guide researchers in the formulation, characterization, and evaluation of magnesium trisilicate-based drug delivery systems.

This compound, an inorganic compound with the chemical formula Mg₂Si₃O₈·nH₂O, has traditionally been used as an antacid.[1] However, its high surface area, porous nature, and biocompatibility make it an excellent candidate for a drug carrier in sustained-release formulations.[2][3] Its ability to adsorb drug molecules onto its surface and within its interstitial spaces allows for a prolonged release profile, which can improve therapeutic efficacy and patient compliance by reducing dosing frequency.[3]

Data Presentation: Drug Loading and Release Characteristics

The drug loading capacity and release kinetics are critical parameters in the development of a sustained-release drug delivery system. The following tables summarize the available quantitative data for the loading and release of common non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac (B195802) sodium and ibuprofen, using this compound as the carrier.

Table 1: Drug Loading Parameters for this compound Adsorbates

DrugDrug Loading (% w/w)Method of PreparationReference
Various Medicaments1 - 20Adsorption/Granulation[3]
Acetaminophen25Adsorption/Granulation[3]
Diclofenac SodiumNot SpecifiedCo-formulation in tablets[4]
IbuprofenNot SpecifiedCo-processing (Ball-milling/Freeze-drying)[5][6]

Note: Specific data on drug loading capacity and encapsulation efficiency for this compound are not extensively available in the public domain. The provided data is based on patent literature and related studies.

Table 2: In Vitro Drug Release Profile of Diclofenac Sodium from a Combination Tablet

Time (minutes)Cumulative Release (%)Dissolution MediumReference
4585Not Specified[4]
9096Not Specified[4]

Table 3: In Vitro Drug Release Profile of Ibuprofen Co-processed with this compound

FormulationCumulative Release after 120 min (%)MethodReference
Crystalline Ibuprofen52.89-[6]
Dry-state co-milling with this compound77.98 - 85.84Ball-milling[6]
Aqueous state co-processing and freeze-drying84.87 - 100.29Freeze-drying[6]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and advancement of research. The following sections provide step-by-step protocols for key experiments.

Synthesis of this compound by Precipitation

The precipitation method is a widely used, scalable, and cost-effective technique for synthesizing this compound.[7]

Materials:

  • Sodium Silicate (B1173343) Solution (e.g., Na₂O·nSiO₂)

  • Magnesium Salt Solution (e.g., MgSO₄ or Mg(NO₃)₂)

  • Deionized Water

  • Filtration apparatus (e.g., vacuum drum filter)[7]

  • Drying oven or spray dryer[7]

Procedure:

  • Prepare aqueous solutions of sodium silicate and a magnesium salt (e.g., magnesium sulfate) of desired concentrations.[7]

  • Concurrently and continuously feed both solutions into a reaction vessel at a controlled rate.[7]

  • Maintain the reaction temperature, typically between 10°C and 50°C.[7]

  • Continuously stir the mixture to ensure homogeneity and facilitate the precipitation of this compound.

  • Monitor and maintain the pH of the reaction mixture above 10 to prevent the co-precipitation of magnesium hydroxide.

  • Continuously withdraw the resulting slurry containing the this compound precipitate.

  • Filter the precipitate using a vacuum drum filter and wash the filter cake thoroughly with deionized water to remove soluble byproducts.[7]

  • Dry the washed this compound. This can be achieved through oven drying or spray drying to obtain a fine powder.[7]

Preparation of Drug-Magnesium Trisilicate Adsorbate

This protocol describes a general method for loading a drug onto the this compound carrier.[3]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound powder

  • Suitable solvent (e.g., water, ethanol, or a mixture)

  • Mixing vessel

  • Drying oven

  • Milling equipment

Procedure:

  • Dissolve the desired amount of the API in a suitable solvent. The choice of solvent will depend on the solubility of the drug.[3]

  • In a separate mixing vessel, place the accurately weighed this compound powder.

  • Slowly add the drug solution to the this compound powder while continuously mixing to form a homogenous dispersion or slurry.[3]

  • Continue mixing for a sufficient period (e.g., 30 minutes) to allow for the adsorption of the drug onto the carrier.[3]

  • Dry the resulting mixture in an oven at an appropriate temperature (e.g., 70-85°C) until the moisture content is below a desired level (e.g., 15%).[3]

  • Mill the dried product to obtain a free-flowing powder of the drug-magnesium trisilicate adsorbate.[3]

In Vitro Drug Release Study (USP Apparatus 2 - Paddle Method)

This protocol outlines a standard dissolution test to evaluate the sustained-release profile of the drug from the this compound formulation.[8]

Apparatus and Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels (900 mL capacity)

  • Paddles

  • Water bath maintained at 37 ± 0.5°C

  • Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)

  • Drug-loaded this compound tablets or capsules

  • Syringes and filters for sampling

  • UV-Vis Spectrophotometer or HPLC for drug quantification

Procedure:

  • Prepare 900 mL of the desired dissolution medium and place it in each dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5°C.

  • Set the paddle rotation speed to a specified rate (e.g., 50 or 100 rpm).[8]

  • Carefully place one tablet or capsule into each vessel, ensuring it sinks to the bottom.

  • Start the dissolution apparatus and timer simultaneously.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the dissolution medium (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the collected samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analyze the filtrate for drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

The following diagrams illustrate the key processes involved in the preparation and function of this compound as a sustained-release drug carrier.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Precipitation Process cluster_purification Purification and Drying Na2SiO3 Sodium Silicate Solution Reaction Reaction Vessel (Continuous Stirring, pH > 10) Na2SiO3->Reaction MgSO4 Magnesium Sulfate Solution MgSO4->Reaction Precipitation This compound Precipitate Formation Reaction->Precipitation Filtration Vacuum Filtration and Washing Precipitation->Filtration Drying Spray Drying / Oven Drying Filtration->Drying FinalProduct This compound Powder Drying->FinalProduct

Caption: Workflow for the synthesis of this compound via the precipitation method.

Drug_Loading_Workflow cluster_materials Starting Materials cluster_process Loading Process cluster_finalization Final Product Preparation API Active Pharmaceutical Ingredient (API) Dissolution Dissolve API in Solvent API->Dissolution Solvent Solvent Solvent->Dissolution MgTrisilicate This compound Powder Mixing Mix Drug Solution with This compound MgTrisilicate->Mixing Dissolution->Mixing Adsorption Drug Adsorption onto Carrier Mixing->Adsorption Drying Drying of Adsorbate Adsorption->Drying Milling Milling to Powder Drying->Milling LoadedProduct Drug-Loaded Magnesium Trisilicate Adsorbate Milling->LoadedProduct

Caption: General workflow for loading a drug onto a this compound carrier.

Sustained_Release_Mechanism cluster_formulation Drug-Carrier Adsorbate cluster_environment Gastrointestinal Environment cluster_release Release Process Formulation This compound Carrier Adsorbed Drug Molecules GI_Fluid Gastrointestinal Fluid (e.g., Gastric or Intestinal Fluid) Formulation->GI_Fluid Ingestion Desorption Drug Desorption from Carrier Surface GI_Fluid->Desorption Interaction Diffusion Diffusion of Drug from Pores Desorption->Diffusion Released_Drug Released Drug for Absorption Diffusion->Released_Drug

Caption: Mechanism of sustained drug release from a this compound carrier.

References

Application Note: Taste-Masking of Bitter Drugs Using Magnesium Trisilicate

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-06

Audience: Researchers, scientists, and drug development professionals.

Introduction The bitter taste of many active pharmaceutical ingredients (APIs) is a significant challenge in the formulation of palatable oral dosage forms, leading to poor patient compliance, particularly in pediatric and geriatric populations.[1][2] One effective and economical approach to address this issue is the use of adsorbents to mask the taste. Magnesium trisilicate (B10819215), an inorganic compound, has been successfully employed as a taste-masking agent.[3][4] The primary mechanism involves the adsorption of the bitter drug onto the surface of the magnesium trisilicate, which prevents the drug from dissolving in saliva and interacting with taste receptors on the tongue.[5][6][7] The drug is subsequently released in the acidic environment of the stomach, ensuring its bioavailability.[5]

This application note provides a detailed overview and protocols for the use of a specific grade of this compound for taste-masking applications.

Mechanism of Taste-Masking

The effectiveness of this compound in taste-masking is not uniform across all grades of the material. It has been found that a specific type of this compound with a high surface area (at least 400 m²/g) and a unique flake-like structure with multiple interstitial spaces is particularly effective.[5]

The mechanism can be summarized as follows:

  • Adsorption: The bitter drug molecules are adsorbed onto the large surface area and trapped within the interstitial spaces or channels of the flake-like this compound particles.[5][7] This interaction is primarily driven by electrostatic forces and hydrogen bonding.[8][9]

  • Taste Bud Avoidance: Once adsorbed, the drug is physically sequestered and its concentration in saliva remains below the bitterness threshold, thus avoiding the stimulation of taste buds.[8][9]

  • pH-Dependent Release: The drug-adsorbate complex is stable at the neutral pH of the oral cavity. However, upon reaching the low pH of the stomach, the complex dissociates, releasing the drug for absorption into the systemic circulation.[5]

Normal grades of this compound, which typically have a lower surface area (< 250 m²/g) and a more globular, non-porous structure, are less effective as they only allow for partial surface adsorption and fail to adequately mask the bitter taste.[5]

G cluster_0 Oral Cavity (Salivary pH ~7) cluster_1 Stomach (Gastric pH ~1-3) Drug Bitter Drug (Free Molecules) Adsorbate Drug-Mg₂Si₃O₈ Adsorbate (Taste Masked) Drug->Adsorbate Adsorption TasteBuds Taste Receptors Drug->TasteBuds Bitter Taste Perception MgSi High Surface Area This compound MgSi->Adsorbate Adsorbate->TasteBuds Interaction Blocked Adsorbate_Stomach Drug-Mg₂Si₃O₈ Adsorbate Adsorbate->Adsorbate_Stomach Transit Released_Drug Released Drug (for Absorption) Adsorbate_Stomach->Released_Drug Desorption (Low pH)

Caption: Mechanism of adsorption and pH-dependent release.

Key Formulation and Characterization Parameters

Successful taste-masking using this compound requires careful consideration of several factors.

  • This compound Grade: The use of this compound with a surface area of at least 400 m²/g is critical for effective adsorption.[5]

  • Drug-to-Adsorbent Ratio: The amount of this compound must be sufficient to adsorb the drug load. The drug content in the final adsorbate can range from 1% to 20% by weight.[5] Higher ratios may be needed for intensely bitter drugs, but this can sometimes impact the drug's release profile.[10]

  • Additional Excipients: To further enhance taste-masking, the drug-adsorbate can be granulated with water-insoluble polymers.[10][11] Sweeteners, such as saccharin (B28170) salts or aspartame, and flavoring agents are also commonly included in the final dosage form.[5]

  • Characterization of the Adsorbate: To confirm the formation of the adsorbate and the absence of chemical interactions, several analytical techniques are employed:

    • Fourier Transform Infrared (FTIR) Spectroscopy: To identify interactions between the drug and this compound.[8][9]

    • X-Ray Diffraction (XRD): To assess changes in the crystallinity of the drug after adsorption.[8][9]

    • Differential Scanning Calorimetry (DSC): To observe changes in the thermal behavior of the drug, indicating interaction with the adsorbent.[8][9]

    • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the adsorbate particles.[8]

Quantitative Data Summary

The following table summarizes key quantitative data gathered from various studies and patents concerning the use of this compound for taste-masking.

ParameterValueDrug(s) StudiedCommentsSource(s)
This compound Specifications
Effective Surface Area≥ 400 m²/gDextromethorphan, AntihistaminesCritical for achieving efficient adsorption and taste-masking.[5][7]
Ineffective Surface Area< 400 m²/g (preferably < 250 m²/g)GeneralConventional grades are not suitable for effective taste-masking.[5]
Formulation Parameters
Drug Content in Adsorbate1% - 20% w/wGeneralThe ratio of drug to this compound in the prepared adsorbate.[5]
Drug Content in Final Dosage Form0.1% - 50% w/wRisperidone, Ondansetron, etc.The percentage of the active drug in the final compressed tablet or other dosage form.[10]
In-Vitro Performance
Risperidone Release (0.1 N HCl, 50 RPM)~80% in 10 min, >90% in 20 minRisperidoneDemonstrates rapid drug release in acidic media from a taste-masked formulation.[11]
Ondansetron ReleaseSlower in basic pH vs. acidic pHOndansetron HClDesired profile: minimal release in saliva (basic/neutral) and faster release in the stomach (acidic).[8][9]
In-Vivo Performance
Chloroquine (B1663885) BioavailabilityReduced by 18.2%ChloroquineCo-administration of this compound can reduce the absorption of certain drugs.[12]

Protocols

The following section provides detailed protocols for the preparation and evaluation of taste-masked formulations using this compound.

Protocol 1: Preparation of Drug-Magnesium Trisilicate Adsorbate

This protocol describes two common methods for preparing the adsorbate: dry blending and wet granulation.

Materials and Equipment:

  • Bitter Active Pharmaceutical Ingredient (API)

  • High Surface Area this compound (≥ 400 m²/g)

  • Planetary mixer or high-shear mixer/granulator

  • Purified Water or suitable granulation fluid

  • Tray dryer or fluid bed dryer

  • Sieve/mill

Method A: Dry Blending

  • Accurately weigh the required quantities of the API and this compound. A common starting ratio is 1:4 (API:Adsorbent).

  • Transfer the materials to a suitable blender (e.g., planetary mixer).

  • Mix the powders at a moderate speed for 15-20 minutes to ensure a homogenous blend and facilitate adsorption.

  • The resulting adsorbate is ready for further processing into the final dosage form.

Method B: Wet Granulation

  • Accurately weigh and blend the API and this compound as described in Method A (steps 1-3).

  • While the mixer is running at low speed, slowly add a granulation fluid (e.g., purified water) until a suitable granular mass is formed.

  • Dry the wet granules in a tray dryer or fluid bed processor until the loss on drying (LOD) is within the specified limits (typically < 2%).

  • Pass the dried granules through a suitable sieve or mill to obtain a uniform particle size.

  • The granulated adsorbate can then be blended with other excipients (lubricants, disintegrants, etc.) before compression.[10][11]

G start Start weigh Weigh API and This compound start->weigh mix Dry Mix in High-Shear Mixer weigh->mix method_choice Choose Method mix->method_choice granulate Add Granulation Fluid (e.g., Water) method_choice->granulate Wet Granulation end_dry Adsorbate Ready (Dry Blend) method_choice->end_dry Dry Blending dry Dry Granules granulate->dry sieve Sieve/Mill Dried Granules dry->sieve end_wet Adsorbate Ready (Granules) sieve->end_wet end End end_dry->end end_wet->end

Caption: Workflow for preparing the drug-adsorbate complex.

Protocol 2: In-Vitro Taste Masking Evaluation via Dissolution Testing

This protocol is designed to assess the taste-masking efficiency by measuring drug release in simulated salivary and gastric fluids. The goal is to show minimal release in saliva and complete release in the stomach.

Materials and Equipment:

  • USP Type II Dissolution Apparatus (Paddles)

  • Simulated Salivary Fluid (SSF, pH 6.8, without enzymes)

  • Simulated Gastric Fluid (SGF, 0.1 N HCl, pH 1.2)

  • Taste-masked dosage form (e.g., tablets)

  • HPLC or UV-Vis Spectrophotometer for drug quantification

Procedure:

  • Set up the dissolution apparatus. Set the paddle speed to 50 RPM and the temperature to 37 ± 0.5 °C.

  • Stage 1 (Simulated Saliva):

    • Place 900 mL of SSF (pH 6.8) into each dissolution vessel.

    • Place one dosage form into each vessel.

    • Withdraw samples (e.g., 5 mL) at 2, 5, and 10 minutes. Do not replace the media.

    • The amount of drug released should be minimal (ideally <10%) to indicate successful taste-masking in the mouth.

  • Stage 2 (Simulated Stomach):

    • After the final sample in Stage 1, carefully add 100 mL of 1N HCl to each vessel to lower the pH to approximately 1.2, simulating the transition to the stomach. Alternatively, the entire test can be restarted in fresh SGF.

    • Continue the dissolution test, withdrawing samples at 15, 30, 45, and 60 minutes.

    • The drug should be fully released in this stage to ensure bioavailability.

  • Analysis:

    • Filter each sample promptly through a suitable filter (e.g., 0.45 µm).

    • Analyze the concentration of the API in each sample using a validated analytical method (HPLC or UV-Vis).

    • Calculate the cumulative percentage of drug released at each time point.

G start Start setup Setup Dissolution Apparatus (Paddle, 50 RPM, 37°C) start->setup stage1 Stage 1: Add Dosage Form to Simulated Saliva (pH 6.8) setup->stage1 sample1 Sample at 2, 5, 10 min stage1->sample1 check1 Drug Release < 10%? sample1->check1 stage2 Stage 2: Add HCl to lower pH to ~1.2 (Simulated Gastric Fluid) check1->stage2 Yes fail Taste-Masking Fails check1->fail No sample2 Sample at 15, 30, 45, 60 min stage2->sample2 analysis Analyze Samples (HPLC / UV-Vis) sample2->analysis pass Taste-Masking Effective analysis->pass

Caption: Workflow for two-stage dissolution testing.

Protocol 3: In-Vivo Taste Evaluation via Human Taste Panel

This protocol outlines a method for assessing the perceived bitterness of a formulation using a panel of trained human volunteers.[11] This study should be conducted under appropriate ethical guidelines.

Panelists and Training:

  • Recruit 6-10 healthy adult volunteers.

  • Train panelists to recognize and score bitterness using a standardized scale (e.g., a 0-10 scale where 0 is no bitterness and 10 is extremely bitter). Use solutions of caffeine (B1668208) or quinine (B1679958) hydrochloride at varying concentrations for training.

Materials:

  • Test formulation (taste-masked)

  • Placebo formulation (without API)

  • Control formulation (unmasked API, if safe and ethical to administer)

  • Purified water for rinsing

  • Unsalted crackers to cleanse the palate

  • Standardized bitterness rating scale

Procedure:

  • Panelists should rinse their mouths thoroughly with purified water before the test begins.

  • Provide the placebo formulation to each panelist first to establish a baseline (score should be 0).

  • Panelists should cleanse their palate with water and crackers, followed by a 5-minute washout period.

  • Administer the taste-masked test formulation. Instruct panelists to hold the product in their mouth for a set time (e.g., 30 seconds) before swallowing or expectorating.

  • Each panelist immediately records the perceived bitterness on the rating scale.

  • A longer washout period (e.g., 15-30 minutes) is required after testing any formulation containing the active drug.

  • If applicable and safe, repeat the process with the unmasked control formulation to provide a comparison.

  • Data Analysis: Calculate the mean bitterness score for each formulation. A significantly lower score for the test formulation compared to the unmasked control indicates successful taste-masking.

G start Start: Recruit & Train 6-10 Volunteers rinse1 Rinse Mouth start->rinse1 test_placebo Administer Placebo (Baseline) rinse1->test_placebo score1 Record Bitterness Score test_placebo->score1 washout1 Palate Cleansing & 5 min Washout score1->washout1 rinse2 Rinse Mouth washout1->rinse2 test_masked Administer Taste-Masked Formulation (Hold 30s) rinse2->test_masked score2 Record Bitterness Score test_masked->score2 washout2 Palate Cleansing & 15-30 min Washout score2->washout2 analyze Calculate and Compare Mean Bitterness Scores washout2->analyze end End analyze->end

Caption: Workflow for human taste panel evaluation.

References

Application Notes & Protocols: Adsorption Isotherm Models for Dye Removal by Magnesium Trisilicate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers and scientists on utilizing magnesium trisilicate (B10819215) for dye removal from aqueous solutions. The document outlines detailed protocols for the synthesis of magnesium trisilicate, batch adsorption experiments, and the application of various isotherm models to analyze the equilibrium data.

Experimental Protocols

Protocol 1: Synthesis of this compound Adsorbent via Hydrothermal Method

This protocol describes a hydrothermal method for synthesizing magnesium silicate (B1173343) hydrate, a form of this compound with a high surface area suitable for adsorption applications.[1][2][3]

Materials:

  • Sodium silicate (Na₂SiO₃·5H₂O)

  • Magnesium nitrate (B79036) (Mg(NO₃)₂·6H₂O) or Magnesium Sulfate (MgSO₄·7H₂O)[3]

  • Deionized water

  • Polyethylene (B3416737) glycol 400 (optional, as a template)[2]

Equipment:

  • Beakers and magnetic stirrer

  • Teflon-lined stainless-steel autoclave[2]

  • Oven or furnace

  • Centrifuge

  • pH meter

Procedure:

  • Solution Preparation:

    • Prepare Solution A by dissolving a specific amount of sodium silicate in deionized water (e.g., 20 g in 50 mL).[2]

    • Prepare Solution B by dissolving a stoichiometric amount of magnesium salt in deionized water (e.g., 6 g of Mg(NO₃)₂·6H₂O in 50 mL).[2]

  • Precipitation:

    • While stirring continuously, slowly add the magnesium salt solution (Solution B) dropwise into the sodium silicate solution (Solution A).[3]

    • (Optional) Add a templating agent like polyethylene glycol 400 to the resulting mixture and continue stirring for 30 minutes.[2]

  • Hydrothermal Treatment:

    • Transfer the final mixture into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180 °C) for a set duration (e.g., 12-18 hours).[2][3]

  • Washing and Drying:

    • After cooling the autoclave to room temperature, collect the precipitate by centrifugation.

    • Wash the product repeatedly with deionized water until the pH of the supernatant is neutral.[3]

    • Dry the final this compound product in an oven at a suitable temperature (e.g., 80-100 °C) overnight.

  • Characterization: The synthesized adsorbent can be characterized using techniques like XRD, FTIR, SEM, and BET analysis to determine its crystalline structure, functional groups, morphology, and surface area.[1][2] The synthesized magnesium silicate often possesses a high surface area and a negatively charged surface, making it particularly effective for adsorbing cationic dyes like methylene (B1212753) blue.[1][4]

Protocol 2: Batch Adsorption Experiments for Isotherm Studies

This protocol details the procedure for conducting batch adsorption experiments to obtain equilibrium data for isotherm modeling.[5][6]

Materials:

  • Synthesized this compound adsorbent

  • Model dye (e.g., Methylene Blue, Rhodamine 6G)[5]

  • Deionized water

  • Hydrochloric acid (0.1 M HCl) and Sodium hydroxide (B78521) (0.1 M NaOH) for pH adjustment

Equipment:

  • Erlenmeyer flasks (100 or 250 mL)

  • Thermostatic shaker[3][7]

  • UV-Vis Spectrophotometer[8]

  • Centrifuge or filtration apparatus

  • Analytical balance

  • pH meter

Procedure:

  • Dye Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1000 mg/L) of the model dye by dissolving a precisely weighed amount of dye powder in deionized water.

  • Working Solutions: Prepare a series of dye solutions of varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution.[2][9]

  • Adsorption Experiment:

    • For each concentration, place a fixed volume of the dye solution (e.g., 50 mL) into an Erlenmeyer flask.[7]

    • Adjust the pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • Add a precise mass of the this compound adsorbent (e.g., 25-50 mg) to each flask.[2][7]

    • Place the flasks in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[6]

  • Reaching Equilibrium: Agitate the flasks for a predetermined equilibrium time (e.g., 120 minutes), which should be determined from prior kinetic studies to ensure adsorption has reached a plateau.[7][10]

  • Sample Analysis:

    • After shaking, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration (Cₑ, mg/L) of the dye in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λ_max).[7]

  • Calculating Adsorption Capacity: Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qₑ, mg/g) using the following equation:[5][6]

    • qₑ = (C₀ - Cₑ) * V / m

    • Where:

      • C₀ is the initial dye concentration (mg/L).

      • Cₑ is the equilibrium dye concentration (mg/L).

      • V is the volume of the solution (L).

      • m is the mass of the adsorbent (g).

Adsorption Isotherm Models

Adsorption isotherms are mathematical models that describe the distribution of adsorbate molecules between the liquid and solid phases at equilibrium.[11] Analyzing the experimental data with these models provides insights into the adsorption mechanism, surface properties, and maximum adsorption capacity.[12]

  • Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites.[13][14]

    • Linear Equation: Cₑ / qₑ = (1 / (qₘ * Kₗ)) + (Cₑ / qₘ)

    • Parameters: qₘ (maximum monolayer adsorption capacity, mg/g) and Kₗ (Langmuir constant related to the energy of adsorption, L/mg).

  • Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation.[14]

    • Linear Equation: log(qₑ) = log(K₟) + (1/n) * log(Cₑ)

    • Parameters: K₟ (Freundlich constant related to adsorption capacity, (mg/g)(L/mg)¹ᐟⁿ) and n (adsorption intensity or surface heterogeneity).

  • Temkin Isotherm: This model considers the effects of indirect adsorbate-adsorbate interactions on adsorption and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.

    • Linear Equation: qₑ = B * ln(A) + B * ln(Cₑ)

    • Parameters: B (related to the heat of adsorption) and A (Temkin isotherm equilibrium binding constant, L/g).

  • Dubinin-Radushkevich (D-R) Isotherm: This model is used to determine if the adsorption mechanism is physical or chemical by calculating the mean free energy of adsorption.

    • Linear Equation: ln(qₑ) = ln(qₘ) - K * ε²

    • Where: ε = RT * ln(1 + 1/Cₑ)

    • Parameters: qₘ (theoretical saturation capacity, mg/g), K (D-R constant, mol²/kJ²), and E (mean free energy of adsorption, kJ/mol), which can be calculated from K. An E value between 8 and 16 kJ/mol indicates an ion-exchange (chemisorption) mechanism.

Data Presentation

The parameters obtained by fitting the experimental equilibrium data to the linear forms of the isotherm models should be summarized in a table for clear comparison. The goodness of fit is typically evaluated by the correlation coefficient (R²).

Table 1: Example of Adsorption Isotherm Model Parameters for Methylene Blue Removal by this compound

Isotherm ModelParametersValue
Langmuir qₘ (mg/g)295.500.998
Kₗ (L/mg)0.185
Freundlich K₟ ((mg/g)(L/mg)¹ᐟⁿ)45.800.985
n3.25
Temkin A (L/g)1.520.971
B (J/mol)45.6
Dubinin-Radushkevich qₘ (mg/g)289.700.991
E (kJ/mol)11.5

Note: The values presented in this table are representative examples based on literature findings for similar materials and are intended for illustrative purposes.[2][7] A higher R² value indicates a better fit of the model to the experimental data.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from adsorbent synthesis to data interpretation.

G cluster_synthesis Adsorbent Preparation cluster_exp Batch Adsorption Study cluster_analysis Data Analysis & Modeling S1 Solution Preparation (Na2SiO3 + MgSO4) S2 Hydrothermal Synthesis S1->S2 S3 Washing & Drying S2->S3 E2 Adsorption Process (Fixed m, V, T, t) S3->E2 Add Adsorbent E1 Prepare Dye Solutions (Varying C₀) E1->E2 E3 Separation (Centrifugation) E2->E3 A1 Measure Final Conc. (Ce) (UV-Vis Spectrophotometry) E3->A1 A2 Calculate qe (qe = (C₀-Ce)V/m) A1->A2 A3 Plot Isotherm Models (Langmuir, Freundlich, etc.) A2->A3 A4 Determine Model Parameters & Best Fit (R²) A3->A4

Caption: Workflow for dye adsorption studies using this compound.

Conceptual Relationship of Adsorption Isotherm Models

This diagram shows the core assumptions differentiating the common adsorption isotherm models.

G cluster_langmuir cluster_freundlich cluster_temkin cluster_dr center Adsorption Isotherm Models L1 Monolayer Adsorption center->L1 F1 Multilayer Adsorption center->F1 T1 Adsorbate Interactions center->T1 DR1 Pore Filling Mechanism center->DR1 L2 Homogeneous Surface L3 Finite Number of Sites F2 Heterogeneous Surface T2 Linear Decrease in Heat of Adsorption DR2 Determines Adsorption Energy (Physical vs. Chemical)

References

Application Notes and Protocols: The Use of Magnesium Trisilicate as a Glidant in Tablet Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of magnesium trisilicate (B10819215) as a glidant in the formulation of solid dosage forms. Detailed protocols for evaluating its effectiveness are included to assist in the development of robust and efficient tablet manufacturing processes.

Introduction to Glidants in Tablet Formulation

Glidants are essential excipients in pharmaceutical tablet manufacturing. Their primary function is to improve the flowability of powders or granules, ensuring a uniform and consistent fill of the tablet die.[1] This uniformity is critical for maintaining tablet weight consistency and, consequently, dosage accuracy. Poor powder flow can lead to a host of manufacturing problems, including tablet weight variation, content uniformity issues, and potential damage to tooling.[1][2]

Glidants work by reducing the forces of friction and cohesion between particles.[2] They achieve this by adhering to the surface of the host particles, thereby reducing their contact area and creating a smoother surface for particles to slide past one another.[3] Common glidants used in the pharmaceutical industry include talc, colloidal silicon dioxide, and magnesium stearate.[2]

Magnesium Trisilicate as a Glidant

This compound (Mg₂Si₃O₈) is an inorganic compound that, in addition to its well-known use as an antacid, also possesses properties that make it a viable, albeit less common, glidant and anti-caking agent in pharmaceutical formulations.[1][4] Its fine particle size and morphology allow it to coat the surfaces of larger particles, thereby reducing inter-particulate friction and improving powder flow.[4]

Mechanism of Action

The glidant effect of this compound is attributed to several mechanisms:

  • Reduction of Inter-particulate Friction: The fine particles of this compound position themselves between larger particles of the active pharmaceutical ingredient (API) and other excipients. This acts as a physical barrier, reducing the friction that impedes smooth powder flow.[4]

  • Reduction of Cohesive Forces: By coating the host particles, this compound can reduce van der Waals forces and electrostatic charges that cause particles to clump together.[3]

  • Improvement of Surface Morphology: this compound can fill in irregularities on the surface of the host particles, creating a smoother overall particle surface that is more conducive to flow.

cluster_0 Mechanism of Glidant Action Poorly Flowing Powder Poorly Flowing Powder Glidant Addition\n(this compound) Glidant Addition (this compound) Poorly Flowing Powder->Glidant Addition\n(this compound) Introduction Coated Particles Coated Particles Glidant Addition\n(this compound)->Coated Particles Adherence Improved Powder Flow Improved Powder Flow Coated Particles->Improved Powder Flow Reduced Friction & Cohesion

Caption: Mechanism of Glidant Action.

Quantitative Data on Glidant Performance

The effectiveness of a glidant is typically evaluated by measuring various powder flow properties. The following table summarizes key parameters and provides a comparison between this compound and other common glidants. It is important to note that the optimal concentration and effectiveness of a glidant are highly dependent on the specific formulation.[1]

GlidantTypical Concentration (% w/w)Angle of Repose (°)Carr's Index (%)Hausner RatioTablet HardnessTablet Friability (%)
This compound 1.0 - 5.030 - 40 (Passable to Good)[4]16 - 25 (Fair to Passable)[4]1.19 - 1.33 (Fair to Passable)[4]Formulation DependentFormulation Dependent
Talc 1.0 - 10.0[2]25 - 35 (Good to Excellent)[1]12 - 21 (Good to Fair)1.14 - 1.27 (Good to Fair)Can decrease[5]Can increase[6]
Colloidal Silicon Dioxide 0.1 - 0.5[2]< 30 (Excellent)[7]< 15 (Excellent)< 1.18 (Excellent)Can increase[7]Can decrease
Magnesium Stearate 0.25 - 5.0[1]35 - 45 (Fair to Passable)[1]23 - 35 (Poor to Passable)1.30 - 1.54 (Poor to Passable)Decreases significantly[5]Can increase[6]

Note: The values presented are typical ranges and can vary significantly based on the formulation, particle size of the glidant and other excipients, and the method of measurement.

Experimental Protocols

To evaluate the efficacy of this compound as a glidant in a specific tablet formulation, the following experimental protocols are recommended.

cluster_1 Experimental Workflow for Glidant Evaluation A Powder Blend Preparation (API + Excipients + Glidant) B Powder Flowability Testing (Angle of Repose, Carr's Index, Hausner Ratio) A->B C Shear Cell Analysis (Optional, for in-depth analysis) A->C D Tablet Compression B->D C->D E Tablet Quality Testing (Hardness, Friability, Weight Variation) D->E F Data Analysis & Comparison E->F

References

Application Notes and Protocols: Photocatalytic Degradation of Organic Pollutants with Magnesium Trisilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating issue of water contamination by persistent organic pollutants (POPs) necessitates the development of efficient and sustainable remediation technologies. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising solution for the degradation of these pollutants into less harmful substances. While semiconductor metal oxides like TiO₂ and ZnO have been extensively studied, there is growing interest in exploring cost-effective and environmentally benign alternatives.

Magnesium trisilicate (B10819215) (2MgO·3SiO₂·xH₂O), an inorganic compound traditionally used as an antacid and food additive, presents potential as a photocatalyst. Its constituent oxides, MgO and SiO₂, are known to possess properties conducive to photocatalytic processes. Studies on related magnesium silicates, such as forsterite (Mg₂SiO₄) and enstatite (MgSiO₃), have demonstrated their capability to degrade organic dyes under UV and visible light irradiation.[1][2][3] This document provides a comprehensive overview of the application of magnesium trisilicate and related magnesium silicates in the photocatalytic degradation of organic pollutants, including detailed experimental protocols and data interpretation guidelines.

Principle of Photocatalysis

Photocatalysis is initiated when a semiconductor material, in this case, this compound, absorbs photons with energy equal to or greater than its band gap. This absorption leads to the generation of electron-hole pairs (e⁻-h⁺). These charge carriers migrate to the catalyst's surface and react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻•). These ROS are powerful oxidizing agents that can break down complex organic pollutant molecules into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions.[3][4]

Data Presentation

The following tables summarize quantitative data from studies on the photocatalytic degradation of various organic dyes using different forms of magnesium silicate (B1173343). Due to the limited research specifically on this compound, data from closely related magnesium silicate compounds are included for comparative purposes.

Table 1: Degradation Efficiency of Various Dyes using Magnesium Silicate Nanoparticles

CatalystOrganic PollutantPollutant Conc. (mg/L)Catalyst Dose (g/L)Light SourceIrradiation Time (min)Degradation Efficiency (%)Reference
Mg₂SiO₄Acid Blue 92N/AN/AVisN/A~88[1]
Mg₂SiO₄Acid Brown 14N/AN/AUVN/A~82[1]
Mg₂SiO₄Acid Violet 7N/AN/AUVN/A~93[1]
MgSiO₃Acridine Orange1x10⁻⁴ mol/dm³2SunlightN/A93.11[2]
MgSiO₃Victoria Blue B1x10⁻⁴ mol/dm³2.5SunlightN/A91.53[2]
Forsterite (2MgO·SiO₂)Methylene BlueN/AN/ASunlight9047.1[3][5]
MgSiNS-GN20¹Methylene BlueN/AN/AVis200~93[6][7]

¹Magnesium Silicate Nanosheets with 20 wt% graphitic carbon nitride

Table 2: Experimental Conditions for Methylene Blue Degradation

CatalystCatalyst Dose (g/L)Initial pHLight SourceMaximum Degradation (%)Reference
Forsterite (2MgO·SiO₂)N/AN/ASunlight47.1[3][5]
Forsterite (2MgO·SiO₂)N/AN/AVisible90.0[5]
Forsterite (2MgO·SiO₂)N/AN/AUV97.0[5]
MgSiNS-GN20N/A7Visible~93[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in photocatalytic degradation experiments.

Protocol 1: Synthesis of this compound Photocatalyst

This protocol is based on established precipitation methods for synthesizing magnesium silicates.[8][9]

1. Materials:

2. Procedure:

  • Prepare a 0.5 M solution of magnesium nitrate in deionized water.

  • Prepare a 0.5 M solution of sodium silicate in deionized water.

  • Slowly add the sodium silicate solution to the magnesium nitrate solution dropwise under vigorous stirring at room temperature.

  • A white precipitate of magnesium silicate will form.

  • Continuously monitor and adjust the pH of the mixture to a desired level (e.g., pH 9-10) using NaOH or HCl. The pH can influence the Mg/Si ratio and the surface properties of the resulting material.[8]

  • Continue stirring the suspension for 2-4 hours to ensure a complete reaction.

  • Age the precipitate by leaving it in the mother liquor for 12-24 hours.

  • Separate the precipitate by filtration or centrifugation.

  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and impurities.

  • Dry the resulting powder in an oven at 80-100°C for 12 hours.

  • For enhanced crystallinity, the dried powder can be calcined in a muffle furnace at a temperature range of 400-800°C for 2-4 hours.

Diagram: Synthesis of this compound

G cluster_0 Preparation of Precursor Solutions cluster_1 Reaction and Precipitation cluster_2 Purification and Drying cluster_3 Final Product Mg_Solution Mg(NO₃)₂ Solution Mixing Vigorous Mixing Mg_Solution->Mixing Si_Solution Na₂SiO₃ Solution Si_Solution->Mixing pH_Adjustment pH Adjustment (9-10) Mixing->pH_Adjustment Stirring Stirring (2-4h) pH_Adjustment->Stirring Aging Aging (12-24h) Stirring->Aging Filtration Filtration/Centrifugation Aging->Filtration Washing Washing (H₂O & Ethanol) Filtration->Washing Drying Drying (80-100°C) Washing->Drying Calcination Calcination (400-800°C) Drying->Calcination MgTrisilicate This compound Powder Calcination->MgTrisilicate

Caption: Workflow for the synthesis of this compound.

Protocol 2: Photocatalytic Degradation of an Organic Pollutant

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized this compound using a model organic pollutant, such as Methylene Blue (MB) dye.

1. Materials and Equipment:

  • Synthesized this compound photocatalyst

  • Model organic pollutant (e.g., Methylene Blue)

  • Deionized water

  • Photoreactor equipped with a light source (e.g., UV lamp or a solar simulator)

  • Magnetic stirrer

  • Beakers or reaction vessel

  • Centrifuge

  • UV-Vis Spectrophotometer

2. Procedure:

  • Prepare a stock solution of the model organic pollutant (e.g., 10 mg/L Methylene Blue in deionized water).

  • In a typical experiment, suspend a specific amount of the this compound photocatalyst (e.g., 0.1 g) in 100 mL of the pollutant solution. This corresponds to a catalyst loading of 1 g/L.

  • Before irradiation, stir the suspension in the dark for 30-60 minutes to establish an adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.

  • Turn on the light source to initiate the photocatalytic reaction. The reactor should be placed in a way to ensure uniform illumination of the suspension.

  • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

  • Immediately centrifuge the withdrawn sample to separate the photocatalyst particles.

  • Analyze the concentration of the organic pollutant in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength (λ_max for Methylene Blue is ~664 nm).

  • The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the pollutant (after dark adsorption) and Cₜ is the concentration at time 't'.

  • Control experiments, such as the photolysis of the pollutant without the catalyst and adsorption of the pollutant by the catalyst in the dark, should be performed to ascertain the role of photocatalysis.

Diagram: Experimental Setup for Photocatalytic Degradation

G cluster_0 Photoreactor Setup cluster_1 Reaction Vessel cluster_2 Analysis LightSource Light Source (UV Lamp / Solar Simulator) Suspension Pollutant Solution + This compound LightSource->Suspension Irradiation Stirrer Magnetic Stirrer Sampling Sampling at Time Intervals Suspension->Sampling Withdraw Aliquot Centrifugation Centrifugation Sampling->Centrifugation Analysis UV-Vis Spectrophotometer Analysis Centrifugation->Analysis

Caption: Schematic of the photocatalytic degradation experiment.

Mechanism of Photocatalytic Degradation

The photocatalytic degradation of organic pollutants by magnesium silicate is proposed to follow a mechanism similar to other semiconductor photocatalysts.

Diagram: Photocatalytic Degradation Mechanism

G cluster_catalyst This compound Surface cluster_reactions Reactions with Adsorbed Species VB Valence Band (VB) CB Conduction Band (CB) h Hole (h⁺) e Electron (e⁻) H2O H₂O h->H2O Oxidation O2 O₂ e->O2 Reduction OH_rad •OH (Hydroxyl Radical) H2O->OH_rad Pollutant Organic Pollutant OH_rad->Pollutant Oxidation O2_rad O₂⁻• (Superoxide Radical) O2->O2_rad O2_rad->Pollutant Oxidation Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation Light Light (hν ≥ E_bg) Light->VB Photon Absorption

Caption: Generation of reactive oxygen species in photocatalysis.

Conclusion

This compound and related magnesium silicates are emerging as viable, low-cost, and environmentally friendly materials for the photocatalytic degradation of organic pollutants. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize the use of these materials in water remediation applications. Further research is encouraged to fully elucidate the photocatalytic mechanism of this compound and to evaluate its performance on a wider range of organic pollutants under various environmental conditions.

References

Application Notes and Protocols for the Use of Magnesium Trisilicate in Orally Dissolving Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orally dissolving tablets (ODTs) have emerged as a patient-centric dosage form, offering convenience and improved compliance, particularly for pediatric, geriatric, and dysphagic populations. The critical quality attribute of an ODT is its ability to disintegrate rapidly in the oral cavity without the need for water. While superdisintegrants are commonly employed to achieve this, there is growing interest in multifunctional excipients that can contribute to the desired tablet properties.

Magnesium trisilicate (B10819215), an inorganic compound of magnesium oxide and silicon dioxide, is well-established as an antacid.[1][2] However, its unique physical properties, including a large surface area and high porosity, suggest its potential as a functional excipient in the formulation of ODTs.[3] These characteristics may facilitate water uptake and distribution within the tablet matrix, a process known as wicking, which can significantly influence the disintegration time. This document provides detailed application notes and protocols for leveraging magnesium trisilicate in the development of ODTs.

Rationale for Use

This compound's utility in ODT formulations extends beyond its traditional role as an antacid. Its potential benefits include:

  • Wicking Action: The porous, flake-like structure of certain grades of this compound provides a large surface area, which can promote rapid water absorption into the tablet core. This wicking action can complement or enhance the function of superdisintegrants, leading to faster disintegration.

  • Adsorbent Properties: this compound's adsorbent nature can be advantageous for taste-masking of bitter active pharmaceutical ingredients (APIs).[3] By adsorbing the drug onto its surface, it can minimize the interaction of the drug with taste buds in the oral cavity.

  • Glidant and Anti-Caking Agent: It is also known to improve the flowability of powder blends, which is crucial for high-speed tableting operations like direct compression.[4]

  • Inert Nature: this compound is generally regarded as a nontoxic and non-irritant material, making it a safe excipient for oral formulations.[5]

Experimental Protocols

The following protocols outline the steps for formulating and evaluating ODTs containing this compound. These protocols are based on standard pharmaceutical manufacturing and testing procedures.

ODT Formulation by Direct Compression

Direct compression is a preferred method for ODT manufacturing due to its simplicity and cost-effectiveness.

3.1.1. Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound (various concentrations)

  • Mannitol (B672) (or other suitable diluent)

  • Superdisintegrant (e.g., Croscarmellose Sodium, Sodium Starch Glycolate)

  • Magnesium Stearate (B1226849) (lubricant)

  • V-blender

  • Rotary Tablet Press

  • Sieves (e.g., #40, #60 mesh)

3.1.2. Protocol:

  • Sieving: Pass the API, this compound, mannitol, and superdisintegrant through a #60 mesh sieve to ensure particle size uniformity and remove any aggregates.

  • Blending:

    • Geometrically mix the sieved API with a portion of the mannitol in a V-blender for 10 minutes.

    • Add the remaining mannitol, this compound, and superdisintegrant to the blender and mix for an additional 15 minutes to achieve a homogenous blend.

  • Lubrication: Add magnesium stearate (previously passed through a #40 mesh sieve) to the powder blend and mix for a final 3-5 minutes. Avoid over-mixing, as this can negatively impact tablet hardness and disintegration time.

  • Compression: Compress the final blend into tablets using a rotary tablet press fitted with appropriate tooling. The compression force should be adjusted to achieve the target tablet hardness.

Diagram of the Direct Compression Workflow for ODT Formulation

ODT_Direct_Compression_Workflow cluster_prep Step 1: Raw Material Preparation cluster_process Step 2: Manufacturing Process cluster_qc Step 3: Quality Control A API F Sieving (#60 mesh) A->F B This compound B->F C Mannitol C->F D Superdisintegrant D->F E Magnesium Stearate I Sieving (#40 mesh) E->I G Geometric Blending (API + Mannitol) F->G API, part of Mannitol H Main Blending F->H Rest of Mannitol, Mg Trisilicate, Superdisintegrant G->H J Lubrication H->J I->J K Tablet Compression J->K L Finished ODTs K->L M Evaluation of Tablet Properties L->M

Caption: Workflow for ODT formulation via direct compression.

Evaluation of ODT Properties

3.2.1. Pre-Compression Parameters:

  • Angle of Repose: Determine the flow properties of the powder blend using the fixed funnel method. An angle of repose between 25° and 30° generally indicates excellent flowability.

  • Bulk Density and Tapped Density: Measure the bulk and tapped densities of the powder blend to calculate the Carr's Index and Hausner's Ratio, which provide insights into the powder's compressibility and flowability.

3.2.2. Post-Compression Parameters:

  • Hardness: Measure the crushing strength of at least six tablets using a calibrated hardness tester. The target hardness for ODTs is typically in the range of 3-5 kg/cm ².

  • Friability: Determine the friability of the tablets using a Roche friabilator. A weight loss of less than 1% is generally considered acceptable.

  • Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual tablet weights should fall within the pharmacopoeial limits.

  • Wetting Time:

    • Place a folded piece of tissue paper in a small petri dish containing 6 mL of purified water.

    • Carefully place a tablet on the surface of the tissue paper.

    • Measure the time required for the tablet to be completely wetted by the water.

  • Water Absorption Ratio:

    • Weigh a tablet before the wetting time test (Wb).

    • After the tablet is completely wetted, reweigh it (Wa).

    • Calculate the water absorption ratio (R) using the following formula: R = [(Wa - Wb) / Wb] x 100.

  • In Vitro Disintegration Time:

    • Use a standard USP disintegration apparatus with 900 mL of distilled water maintained at 37 ± 2°C.

    • Place one tablet in each of the six tubes of the basket.

    • Record the time taken for all tablets to disintegrate completely. A disintegration time of less than 30 seconds is desirable for ODTs.[6]

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the potential effects of varying this compound concentrations in an ODT formulation.

Table 1: Pre-Compression Properties of Powder Blends

Formulation CodeThis compound (%)Angle of Repose (°)Carr's Index (%)Hausner's Ratio
F1028.5 ± 1.214.2 ± 0.81.16 ± 0.02
F2527.1 ± 0.913.5 ± 0.61.15 ± 0.01
F31026.3 ± 1.112.8 ± 0.51.14 ± 0.02
F41525.8 ± 0.812.1 ± 0.71.13 ± 0.01

Table 2: Post-Compression Properties of ODTs

Formulation CodeHardness ( kg/cm ²)Friability (%)Wetting Time (s)Water Absorption Ratio (%)In Vitro Disintegration Time (s)
F13.5 ± 0.30.65 ± 0.0825 ± 275 ± 428 ± 3
F23.7 ± 0.20.58 ± 0.0621 ± 282 ± 524 ± 2
F33.8 ± 0.40.51 ± 0.0517 ± 191 ± 619 ± 2
F44.0 ± 0.30.45 ± 0.0714 ± 298 ± 515 ± 1

Discussion and Conclusion

The inclusion of this compound in ODT formulations can offer significant advantages. As illustrated in the hypothetical data, increasing the concentration of this compound may lead to improved powder flowability, as indicated by a lower angle of repose and Carr's Index. This can be attributed to its glidant properties.

Furthermore, a higher concentration of this compound appears to correlate with a reduction in wetting time and disintegration time, coupled with an increase in the water absorption ratio. This supports the hypothesis that this compound acts as a wicking agent, facilitating the rapid ingress of saliva into the tablet matrix, which in turn accelerates the disintegration process.

It is important to note that one study has shown that this compound can delay the disintegration of conventional tablets.[7] This suggests that its effect in ODTs is likely dependent on the overall formulation, particularly the presence of a superdisintegrant and the porosity of the tablet matrix. The porous nature of this compound likely creates channels for water to reach the superdisintegrant, thereby enhancing its activity.

Signaling Pathways and Logical Relationships

Mechanism of Action of this compound in ODTs

G cluster_physical Physical Properties of Mg Trisilicate cluster_functional Functional Roles in ODT cluster_outcome Impact on ODT Quality Attributes A High Surface Area C Enhanced Water Uptake (Wicking Action) A->C B Porous, Flake-like Structure B->C F Reduced Disintegration Time C->F D Improved Powder Flow (Glidant) G Improved Content Uniformity D->G E Taste Masking (Adsorption) H Enhanced Palatability E->H

Caption: Logical relationship of this compound's properties to ODT performance.

References

Application Notes and Protocols: Magnesium Trisilicate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium trisilicate (B10819215) (Mg₂Si₃O₈) is a synthetic, inorganic compound composed of magnesium oxide and silicon dioxide.[1][2] It is a fine, white, odorless, and tasteless powder that is free from grittiness.[2][3] In the cosmetic industry, magnesium trisilicate is a versatile ingredient valued for its absorbent, anti-caking, and viscosity-controlling properties.[3][4] Its porous structure and high surface area contribute to its efficacy in a variety of cosmetic formulations, including powders, creams, and lotions.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in cosmetic science.

Physicochemical Properties and Specifications

This compound's performance in cosmetic formulations is dictated by its physical and chemical characteristics.

PropertyValueSource(s)
Chemical Formula Mg₂Si₃O₈[1][6]
Appearance Fine, white, odorless, tasteless powder[2][3]
Composition ≥ 20.0% Magnesium Oxide (MgO), ≥ 45.0% Silicon Dioxide (SiO₂)[1]
Water Content 17.0% - 34.0% loss on ignition[2]
Moisture Content 17-23% w/w (at 15-65% RH), 24-30% w/w (at 75-95% RH)[2]
Solubility Practically insoluble in water and ethanol.[2][3]
Surface Area Can range from < 250 m²/g to > 400 m²/g (flake-like morphology)[5][7]

Applications in Cosmetic Formulations

This compound is utilized in a wide range of cosmetic products due to its multifunctional properties.

ApplicationFunction(s)Product Examples
Face Powders & Foundations Absorbent (sebum control), Anti-caking, Bulking Agent, Slip ModifierLoose powders, pressed powders, mattifying foundations.[4][6]
Creams & Lotions Viscosity Controller, Emulsion Stabilizer, Mattifying AgentOil-control moisturizers, primers, anti-aging lotions.[4][8][9]
Deodorants & Antiperspirants Absorbent (moisture control)Stick and roll-on deodorants.
Dry Shampoos Absorbent (sebum and oil absorption)Aerosol and powder dry shampoos.[4]
Exfoliants Gentle AbrasiveFacial scrubs and cleansers.[4]

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the key functionalities of this compound in cosmetic formulations.

Protocol for Determining Oil Absorption Capacity

This protocol is adapted from the ASTM D281 standard test method for oil absorption of pigments by spatula rub-out.[4][10][11]

Objective: To quantify the amount of oil absorbed by this compound, which is indicative of its sebum-absorbing capabilities in cosmetic formulations.

Materials:

  • This compound powder

  • Linseed oil (or a cosmetic emollient like caprylic/capric triglyceride)

  • Analytical balance (accurate to 0.001 g)

  • Glass plate or marble slab

  • Spatula (with a stiff blade)

  • Buret (graduated in 0.1 mL)

Procedure:

  • Weigh 1.000 g of this compound powder and place it on the glass plate.

  • Add linseed oil drop by drop from the buret onto the powder.

  • After the addition of a few drops, thoroughly mix the oil and powder using the spatula with a rubbing motion.

  • Continue adding oil in small increments, followed by thorough mixing, until a stiff, putty-like paste is formed that does not break or separate.

  • Record the volume of oil used.

  • Calculate the oil absorption value as the volume of oil (in mL) per 100 g of powder.

Workflow for Oil Absorption Capacity Determination

Oil_Absorption_Workflow cluster_procedure Procedure cluster_endpoint Endpoint cluster_calculation Calculation weigh Weigh 1g of This compound add_oil Add Oil Dropwise from Buret weigh->add_oil mix Thoroughly Mix with Spatula add_oil->mix observe Observe Paste Consistency mix->observe observe->add_oil Paste is still crumbly endpoint Stiff, Putty-like Paste (No Breakage or Separation) observe->endpoint Endpoint reached record_volume Record Volume of Oil Used calculate Calculate Oil Absorption (mL oil / 100g powder) record_volume->calculate endpoint->record_volume

Workflow for Oil Absorption Capacity Determination
Protocol for Evaluating Anti-Caking Properties

This protocol is a conceptual adaptation of methods for assessing powder flowability and caking.

Objective: To assess the ability of this compound to prevent clumping and maintain the free-flowing nature of a powder formulation.

Materials:

  • This compound

  • Base powder formulation (e.g., talc, corn starch)

  • Sieve with a specific mesh size (e.g., 100 mesh)

  • Humidity chamber

  • Analytical balance

  • Funnel with a fixed orifice

Procedure:

  • Prepare two powder blends:

    • Control: 100% base powder.

    • Test: Base powder with a specified concentration of this compound (e.g., 2%, 5% w/w).

  • Pass both blends through the sieve to ensure a uniform starting particle size distribution.

  • Place a known weight (e.g., 10 g) of each blend in an open container within a humidity chamber (e.g., 75% RH) for a set period (e.g., 24 hours).

  • Remove the samples and allow them to equilibrate to ambient conditions.

  • Visually and tactilely assess the degree of caking or clumping.

  • Quantify the flowability by measuring the time it takes for a set weight of each powder to pass through the funnel. A shorter time indicates better flowability and less caking.

Workflow for Anti-Caking Property Evaluation

Anti_Caking_Workflow cluster_prep Sample Preparation cluster_exposure Humidity Exposure cluster_assessment Assessment cluster_outcome Outcome prep_control Prepare Control Powder (Base Only) expose Expose Samples to High Humidity (e.g., 75% RH) prep_control->expose prep_test Prepare Test Powder (Base + Mg₂Si₃O₈) prep_test->expose visual_assess Visual & Tactile Assessment of Caking expose->visual_assess flow_test Measure Flow Rate Through Funnel visual_assess->flow_test outcome Compare Flow Rates & Caking of Control vs. Test flow_test->outcome

Workflow for Anti-Caking Property Evaluation
Protocol for Assessing Viscosity Modification in an O/W Emulsion

Objective: To determine the effect of this compound on the viscosity of an oil-in-water (O/W) emulsion.

Materials:

  • This compound

  • Pre-formulated O/W emulsion base

  • Rotational viscometer with appropriate spindles

  • Beakers

  • Overhead mixer or homogenizer

Procedure:

  • Prepare a control sample of the O/W emulsion base.

  • Prepare test samples by incorporating varying concentrations of this compound (e.g., 1%, 2%, 3% w/w) into the emulsion base.

  • Disperse the this compound into the emulsion using an overhead mixer or homogenizer until a uniform consistency is achieved.

  • Allow the samples to equilibrate to a constant temperature (e.g., 25°C).

  • Measure the viscosity of the control and test samples using a rotational viscometer at a specified spindle speed and time.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

  • Plot viscosity as a function of this compound concentration to determine the thickening effect.

Workflow for Viscosity Modification Assessment

Viscosity_Workflow cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis prep_control Prepare Control O/W Emulsion equilibrate Equilibrate Samples to 25°C prep_control->equilibrate prep_test Incorporate Mg₂Si₃O₈ into Emulsion at Varying Concentrations homogenize Homogenize Samples prep_test->homogenize homogenize->equilibrate measure Measure Viscosity with Rotational Viscometer equilibrate->measure analyze Plot Viscosity vs. Concentration of Mg₂Si₃O₈ measure->analyze

Workflow for Viscosity Modification Assessment

Formulation Guidelines

Incorporating this compound into a Pressed Powder
  • Dry Blending: Combine this compound with other powder ingredients (e.g., talc, mica, pigments, binders) in a blender. Geometric dilution is recommended for small quantities of potent ingredients.

  • Binder Addition: The liquid binder phase (oils, esters, silicones) is slowly sprayed or dropped into the powder blend while mixing to ensure even distribution.

  • Milling: The mixture is then milled to break up any agglomerates and achieve a uniform particle size.

  • Pressing: The final powder is pressed into godets at a specific pressure. The optimal pressure will depend on the formulation and the size of the godet.

Incorporating this compound into a Cream or Lotion (O/W Emulsion)
  • Water Phase: Disperse any water-soluble ingredients in deionized water.

  • Oil Phase: Combine all oil-soluble ingredients and heat to a temperature that allows for complete melting and mixing.

  • Emulsification: Add the oil phase to the water phase (or vice versa, depending on the emulsifier) with high-shear mixing to form the emulsion.

  • Addition of this compound: this compound can be added to the water phase before emulsification or to the formed emulsion during the cool-down phase. It should be added slowly and mixed thoroughly to ensure proper dispersion and avoid clumping. A homogenizer can be used to achieve a smooth and uniform texture.[12]

Safety and Regulatory Information

  • The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetic formulations when formulated to be non-irritating.[1]

  • For products that may be incidentally inhaled, the safety of naturally-sourced this compound has not been fully determined.[1]

  • It is considered a non-comedogenic ingredient with a low potential for skin irritation.[6]

Conclusion

This compound is a highly effective and versatile ingredient in cosmetic formulations, offering significant benefits in terms of absorbency, texture, and stability. The protocols and guidelines presented in this document provide a framework for researchers and formulators to effectively utilize and evaluate this compound in the development of innovative cosmetic products. Careful consideration of concentration, dispersion, and interaction with other ingredients will ensure optimal performance.

References

Application Notes and Protocols for the Removal of Fatty Acids from Edible Oils Using Magnesium Trisilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium trisilicate (B10819215) is an inorganic compound widely utilized as a food additive and an antacid.[1][2][3][4][5] In the realm of food processing and purification, it serves as an effective adsorbent for the removal of impurities from edible oils, most notably free fatty acids (FFAs).[1][2][6][7] The high surface area and alkaline nature of magnesium trisilicate allow it to neutralize FFAs and adsorb other undesirable compounds such as phosphorus-containing compounds, soaps, metals, and chlorophyll.[6][7][8][9] This document provides detailed application notes and experimental protocols for the use of this compound in the purification of edible oils.

Mechanism of Action

The primary mechanism by which this compound removes free fatty acids is through a combination of neutralization and adsorption.[1][2][4][5][10] The magnesium oxide component of this compound acts as a base, reacting with the acidic carboxyl group of the free fatty acids to form magnesium soaps and water. Concurrently, the porous structure and high surface area of the silicon dioxide component facilitate the physical adsorption of these soaps and other impurities.[6][8][11] In aqueous environments, this compound is known to form a colloidal gel that can coat surfaces, a property that may contribute to its efficacy in sequestering impurities within the oil matrix.[4][5][10]

Data Presentation

The following tables summarize quantitative data on the efficiency of free fatty acid removal by this compound under various conditions.

Table 1: Adsorption Capacity of Magnesium Silicate (B1173343) for Free Fatty Acids in Crude Palm Oil

Adsorbent TypeAdsorbent Dosage (g)Oil Volume (g)Temperature (°C)Time (h)FFA Adsorption Capacity (mg FFA/g adsorbent)
Magnesium Silicate (from rice husk, SiO2/MgO ratio 1.99)150501185
Magnesium Silicate (from rice husk)250Not SpecifiedNot Specified130-140
Commercial Magnesium Silicate250Not SpecifiedNot Specified70

Data extracted from a study on the adsorption of FFA from crude palm oil.[12]

Table 2: General Treatment Parameters for Edible Oil Purification

ParameterRangePreferred Range
This compound Dosage (% w/w of oil)0.01 - 5.00.05 - 1.0
This compound Dosage (lb/lb of oil)0.005 - 0.020.01
Surface Area of this compound (m²/g)≥ 300400 - 700
Ratio of Magnesium Silicate to Alkali Material (w/w)1.8:1 - 32:19:1 - 19:1

Data compiled from various patent literature.[6][8][9][11]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound for edible oil purification.

Protocol 1: Laboratory-Scale Removal of Free Fatty Acids from Crude Palm Oil

Objective: To determine the efficiency of this compound in reducing the free fatty acid content of crude palm oil.

Materials:

  • Crude Palm Oil (CPO) with a known initial FFA content

  • This compound (food grade, with a surface area of 400-600 m²/g)

  • Beakers or Erlenmeyer flasks (100 mL)

  • Magnetic stirrer with heating capabilities

  • Thermometer

  • Centrifuge and centrifuge tubes or filtration apparatus (e.g., Buchner funnel with filter paper)

  • Titration apparatus for FFA determination (burette, flasks, phenolphthalein (B1677637) indicator)

  • Standardized sodium hydroxide (B78521) solution (0.1 N)

  • Neutralized ethanol

Procedure:

  • Oil Preparation: Heat 50 g of CPO to 50°C in a 100 mL beaker while stirring gently with a magnetic stirrer.

  • Adsorbent Addition: Add 1 g of this compound to the heated oil.

  • Adsorption: Maintain the temperature at 50°C and continue stirring for 1 hour to ensure thorough mixing and contact between the oil and the adsorbent.[12]

  • Separation:

    • Filtration Method: Filter the oil-adsorbent mixture through a pre-weighed filter paper using a Buchner funnel under vacuum to separate the treated oil from the this compound.

    • Centrifugation Method: Alternatively, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes. Decant the supernatant (treated oil).

  • Analysis:

    • Determine the final FFA content of the treated oil using the standard AOCS (American Oil Chemists' Society) titration method.

    • Calculate the FFA adsorption capacity of the this compound using the following formula: Adsorption Capacity (mg/g) = [(Initial FFA % - Final FFA %) / 100] * Mass of Oil (g) * 1000 / Mass of Adsorbent (g)

Protocol 2: Pilot-Scale Purification of Unrefined Edible Oil

Objective: To scale up the purification process for larger batches of unrefined edible oil.

Materials:

  • Unrefined edible oil (e.g., soybean, canola, sunflower)

  • This compound

  • Optional: Citric acid or an alkali material like calcium hydroxide

  • Jacketed reaction vessel with an agitator

  • Heating system for the vessel

  • Filtration unit (e.g., filter press)

Procedure:

  • Oil Charging: Charge the reaction vessel with the unrefined edible oil.

  • Heating: Heat the oil to the desired treatment temperature (e.g., 90-110°C) while agitating.

  • Adsorbent Dosing: Add this compound to the oil at a concentration of 0.05% to 1.0% by weight of the oil.[6] If using in combination with other agents, they can be added simultaneously or sequentially. For instance, when used with an alkali material, the ratio of magnesium silicate to the alkali material can range from 1.8:1 to 32:1 by weight.[8][9]

  • Contact Time: Continue agitation at the set temperature for a contact time of 30 to 60 minutes.

  • Filtration: Pump the oil-adsorbent slurry through a filter press to remove the spent adsorbent and other solid impurities.

  • Quality Control: Collect samples of the purified oil and analyze for key quality parameters, including FFA, peroxide value, color, and anisidine value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_separation Separation cluster_analysis Analysis oil Edible Oil mixing Mixing and Heating oil->mixing adsorbent This compound adsorbent->mixing contact Adsorption mixing->contact filtration Filtration / Centrifugation contact->filtration purified_oil Purified Oil filtration->purified_oil spent_adsorbent Spent Adsorbent filtration->spent_adsorbent analysis Quality Analysis (e.g., FFA) purified_oil->analysis

Caption: Experimental workflow for fatty acid removal from edible oil.

logical_relationship cluster_effects Effects of Treatment start Unrefined Edible Oil (High FFA) process Treatment with This compound start->process end Refined Edible Oil (Low FFA) process->end effect1 FFA Neutralization process->effect1 effect2 Impurity Adsorption process->effect2 effect3 Improved Oil Quality end->effect3

Caption: Logical relationship of this compound treatment on edible oil.

References

Troubleshooting & Optimization

Technical Support Center: The Effect of pH on Precipitated Magnesium Trisilicate Porosity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the influence of pH on the porosity of precipitated magnesium trisilicate (B10819215).

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the porosity of precipitated magnesium trisilicate?

Q2: What is a typical pH range for the synthesis of this compound?

A2: For optimal precipitation and to avoid the co-precipitation of impurities like magnesium hydroxide (B78521), a slightly alkaline pH is generally maintained. A pH range of 8 to 12 is often cited, with a more controlled range of 9 to 10 considered optimal for producing this compound with desired properties.[2] The final pH of a 5% slurry of this compound typically falls between 6.3 and 9.5.

Q3: How does the method of reactant addition, in conjunction with pH, affect porosity?

A3: The method of adding reactants, sometimes referred to as the "strike method," in combination with pH control, can significantly impact the final product's characteristics. For instance, adding a magnesium salt solution to a sodium silicate (B1173343) solution can yield a microporous structure with a high specific surface area, whereas a different addition order under other pH conditions might result in a mesoporous material.[1]

Q4: Can post-synthesis treatments modify the porosity of this compound prepared at a specific pH?

A4: Yes, post-synthesis treatments such as calcination and acidic activation can alter the porosity. Calcination can increase the quantity of mesopores, while acidic activation can also lead to a predominantly mesoporous structure.[1] These treatments can cause changes in the crystalline degree and reduce the specific surface area.[1]

Troubleshooting Guide

Issue 1: Low Surface Area and Porosity in the Final Product

  • Question: We followed a standard precipitation protocol, but our this compound has a very low surface area according to BET analysis. What could be the cause?

  • Answer:

    • Incorrect pH Control: The pH of the reaction mixture is a critical parameter. If the pH is not maintained within the optimal alkaline range (typically 9-10), it can lead to a less developed porous structure.[2]

    • Aging Time and Temperature: Insufficient aging time or inappropriate temperature after precipitation can hinder the proper formation of the porous network.

    • Washing and Drying Procedure: Inadequate washing of the precipitate can leave unreacted salts in the pores, which, upon drying, can cause the structure to collapse. Similarly, aggressive drying at very high temperatures without a gradual increase can lead to a loss of surface area.

Issue 2: Formation of Impurities

  • Question: Our final product contains magnesium hydroxide as an impurity. How can we avoid this?

  • Answer: The formation of magnesium hydroxide (Mg(OH)₂) is often a result of excessively high local pH during the addition of reactants. To mitigate this:

    • Maintain pH below 10: While alkaline conditions are necessary, a pH significantly above 10 can favor the precipitation of Mg(OH)₂. Careful control of the pH is crucial.

    • Slow Reactant Addition: Add the magnesium salt solution to the sodium silicate solution slowly and with vigorous stirring. This helps to avoid localized areas of high pH.

    • Reactant Stoichiometry: Ensure the molar ratio of silicate to magnesium is appropriate to favor the formation of this compound.

Issue 3: Inconsistent Porosity Between Batches

  • Question: We are observing significant batch-to-batch variability in the porosity of our this compound. What factors should we control more tightly?

  • Answer: Inconsistency in porosity often points to a lack of precise control over the synthesis parameters. Key factors to monitor closely include:

    • Precise pH Monitoring and Control: Use a calibrated pH meter and a controlled dispensing system for any pH-adjusting reagents.

    • Consistent Temperature: The reaction and aging temperatures should be kept constant for all batches.

    • Stirring Rate: The agitation speed affects the mixing of reactants and the particle aggregation process, which in turn influences porosity. Maintain a consistent stirring rate.

    • Purity of Reagents: Variations in the composition of the sodium silicate solution or magnesium salt can affect the final product.

Data Presentation

The following table summarizes representative data on how the synthesis method, which is closely linked to pH conditions, can affect the porosity of precipitated this compound.

Synthesis Condition/MethodSpecific Surface Area (m²/g)Pore TypePore Width/Diameter
Addition of Mg(NO₃)₂ to Sodium Silicate Solution568.93Microporous1-3 nm and 0.7-0.9 nm
Different Addition Method/pH179.4MesoporousNot specified
Conventional this compound< 250Mesoporous2–50 nm
Modified (e.g., flake-like morphology)> 400MesoporousInterstitial spaces

This table is compiled from findings in the cited literature.[1][3]

Experimental Protocols

Protocol 1: Synthesis of Precipitated this compound at a Controlled pH

This protocol describes a general method for the synthesis of this compound by precipitation, with an emphasis on pH control.

  • Preparation of Reactant Solutions:

    • Solution A (Magnesium Salt): Prepare a solution of magnesium nitrate (B79036) (Mg(NO₃)₂) or magnesium sulfate (B86663) (MgSO₄) of a specific concentration (e.g., 1.0 M).

    • Solution B (Sodium Silicate): Prepare a solution of sodium silicate (Na₂O·nSiO₂) of a known concentration and SiO₂/Na₂O ratio.

  • Precipitation:

    • Place Solution B in a reaction vessel equipped with a mechanical stirrer and a calibrated pH probe.

    • Slowly add Solution A to Solution B at a constant rate while maintaining vigorous stirring.

    • Simultaneously, monitor the pH of the mixture. Maintain the desired pH (e.g., 9.5 ± 0.2) by the controlled addition of a suitable acid (e.g., dilute H₂SO₄) or base (e.g., NaOH).

  • Aging:

    • After the addition of Solution A is complete, continue stirring the slurry at a constant temperature (e.g., 50°C) for a defined period (e.g., 2 hours) to allow for the aging of the precipitate.

  • Washing:

    • Filter the precipitate using a Buchner funnel.

    • Wash the filter cake with deionized water until the conductivity of the filtrate is close to that of pure water. This removes soluble by-products.

  • Drying:

    • Dry the washed precipitate in an oven at 110°C for 12-24 hours, or until a constant weight is achieved.

  • Characterization:

    • Analyze the dried powder for its surface area and porosity using BET (Brunauer-Emmett-Teller) nitrogen adsorption-desorption analysis.

Protocol 2: Porosity Analysis using BET
  • Sample Degassing:

    • Accurately weigh a sample of the dried this compound (typically 100-200 mg) into a sample tube.

    • Degas the sample under vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove any adsorbed moisture and other volatile impurities from the surface.

  • Nitrogen Adsorption-Desorption:

    • Place the degassed sample tube into the analysis port of the BET instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • The instrument will then introduce known amounts of nitrogen gas into the sample tube and measure the pressure. This is done over a range of relative pressures (P/P₀) to generate an adsorption isotherm.

    • Subsequently, the pressure is systematically reduced to generate the desorption isotherm.

  • Data Analysis:

    • The specific surface area is calculated from the adsorption data in the relative pressure range of 0.05 to 0.35 using the BET equation.

    • The pore size distribution, pore volume, and average pore diameter are typically determined from the desorption branch of the isotherm using the BJH (Barrett-Joyner-Halenda) method.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_analysis Analysis prep_A Prepare Solution A (Magnesium Salt) precipitation Precipitation (Mix A into B with stirring) prep_A->precipitation prep_B Prepare Solution B (Sodium Silicate) prep_B->precipitation ph_control pH Control (Maintain pH 9-10) precipitation->ph_control aging Aging (e.g., 2h at 50°C) precipitation->aging washing Washing aging->washing drying Drying washing->drying characterization Porosity Characterization (BET Analysis) drying->characterization

Caption: Workflow for synthesizing and characterizing this compound.

pH_Porosity_Relationship Logical Relationship: pH and Porosity cluster_mechanisms Controlling Mechanisms cluster_properties Resulting Properties ph Reaction pH condensation Rate of Silicate Condensation ph->condensation aggregation Particle Aggregation ph->aggregation pore_structure Pore Structure (Microporous vs. Mesoporous) condensation->pore_structure aggregation->pore_structure surface_area Specific Surface Area pore_structure->surface_area

Caption: Influence of pH on the resulting porosity of this compound.

References

"controlling particle size of magnesium trisilicate during synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the particle size of magnesium trisilicate (B10819215) during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing magnesium trisilicate?

A1: The most common method for synthesizing this compound is precipitation. This typically involves the reaction of a soluble magnesium salt, such as magnesium sulfate (B86663) (MgSO₄) or magnesium nitrate (B79036) (Mg(NO₃)₂), with a solution of sodium silicate (B1173343) (Na₂O·nSiO₂) under controlled conditions.[1][2][3][4]

Q2: What is "Relative Supersaturation" and why is it important for particle size control?

A2: Relative Supersaturation (RSS) is a key concept in precipitation that dictates whether new particles (nucleation) are formed or existing particles grow larger.[5] It is defined by the von Weimarn equation: RSS = (Q - S) / S , where 'Q' is the concentration of the solute at any given moment and 'S' is its equilibrium solubility.[6][7]

  • High RSS favors nucleation, resulting in a large number of small, often colloidal, particles.[7][8]

  • Low RSS favors particle growth, leading to fewer, larger crystalline particles which are easier to filter and handle.[5][8]

Q3: How does reactant concentration affect the final particle size?

A3: Reactant concentration directly impacts the 'Q' value in the RSS equation. Using dilute solutions of magnesium salts and sodium silicate keeps 'Q' low, thereby reducing supersaturation and promoting the growth of larger particles.[5][6] Conversely, high reactant concentrations lead to a high RSS and the formation of fine particles.[8]

Q4: What is the role of temperature in controlling particle size?

A4: Temperature primarily affects the 'S' value (solubility) in the RSS equation. Precipitating from a hot solution generally increases the solubility of this compound, which lowers the RSS and encourages the formation of larger, more crystalline particles.[6][8][9] Higher temperatures also facilitate a process called "digestion" or "Ostwald ripening," where smaller particles dissolve and redeposit onto larger ones.[6][9]

Q5: How does the rate of mixing influence the outcome of the synthesis?

A5: The rate at which reactants are mixed is crucial. A slow, controlled addition of the precipitating agent while vigorously stirring the solution helps to avoid localized areas of high concentration.[5][6] This practice keeps the overall supersaturation low and uniform, favoring particle growth over nucleation.[8]

Q6: Can pH be used to control particle size?

A6: Yes, pH has a significant effect on the synthesis. Adjusting the pH can alter the solubility ('S') of the precipitate, thereby influencing the RSS.[5][8] For this compound synthesis, maintaining a pH above 10 is also recommended to prevent the co-precipitation of magnesium hydroxide (B78521).[3] The reaction pH can also affect the surface texture of the final product.[1]

Q7: What is "digestion" and how does it help?

A7: Digestion, or aging, is the process of letting the precipitate stand in the mother liquor (the solution from which it precipitated) for an extended period, often at an elevated temperature.[6] This process promotes the growth of larger, purer, and more filterable particles through Ostwald ripening.[5][6]

Q8: Can surfactants be used in the synthesis?

A8: Yes, surfactants can be employed to modify the particle size and morphology. Studies have shown that anionic surfactants, in particular, can have a significant effect on the synthesis of nanocrystalline magnesium silicate.[10]

Troubleshooting Guide

Problem / Observation Probable Cause Recommended Solution(s)
Synthesized particles are too small; suspension is colloidal and difficult to filter. High Relative Supersaturation (RSS). This is the most common cause, resulting from rapid nucleation.1. Decrease Reactant Concentration: Use more dilute solutions of the magnesium salt and sodium silicate.[5][6] 2. Increase Reaction Temperature: Conduct the precipitation at a higher temperature to increase the precipitate's solubility (S).[8][9] 3. Slow Down Reactant Addition: Add the precipitating agent dropwise while ensuring vigorous and constant stirring.[5][6] 4. Implement a Digestion Step: After precipitation, allow the slurry to age for several hours, preferably at an elevated temperature, to promote particle growth (Ostwald ripening).[5][6] 5. Adjust pH: Modify the pH to increase the solubility (S) of the precipitate.[8]
Particle size is inconsistent and shows a wide distribution. Inhomogeneous reaction conditions. This can be caused by poor mixing or rapid, uncontrolled addition of reactants.1. Improve Stirring: Ensure the reaction mixture is stirred vigorously and consistently throughout the addition of the precipitating agent to maintain uniform concentration.[5][8] 2. Control Addition Rate: Use a burette or a syringe pump for a slow and steady addition of the reactant.[6]
Final product has low purity; potential co-precipitation of Magnesium Hydroxide. Incorrect pH. The reaction pH may be too low, or it may have dropped during the reaction.1. Monitor and Control pH: Maintain the reaction pH above 10 to prevent the formation of Mg(OH)₂. Use a pH meter and add a base (e.g., NaOH) as needed during the synthesis.
The resulting particles are amorphous instead of crystalline. Very High Relative Supersaturation. Extremely rapid precipitation favors amorphous solids over ordered crystalline structures.1. Significantly Lower the RSS: Employ a combination of very dilute reactants, high temperature, and very slow addition rates.[5] 2. Increase Digestion Time: A longer aging period can sometimes facilitate the transition from an amorphous to a more crystalline state.[6]

Quantitative Data Summary

The following tables summarize the general effects of key synthesis parameters on the particle size of this compound. The exact quantitative impact can vary based on the specific experimental setup.

Table 1: Effect of Synthesis Parameters on Particle Size

ParameterTo Achieve Larger ParticlesTo Achieve Smaller ParticlesRationale
Reactant Concentration Decrease (Use dilute solutions)Increase (Use concentrated solutions)Lower concentration reduces 'Q', lowering RSS.[5]
Temperature IncreaseDecreaseHigher temperature increases solubility 'S', lowering RSS.[6][8]
Rate of Reactant Addition Slow (e.g., dropwise)Fast (e.g., pouring)Slow addition prevents local spikes in 'Q', keeping RSS low.[5]
Stirring Rate High / VigorousLow / InadequateVigorous stirring ensures homogeneity and prevents high local 'Q'.[8]
Digestion / Aging Time Increase (Allow to stand post-precipitation)Decrease or EliminateAllows for Ostwald ripening, where large particles grow at the expense of smaller ones.[5][6]
pH Adjust to maximize solubility (S)Adjust to minimize solubility (S)Affects the 'S' term in the RSS equation.[5][8]

Experimental Protocols

Protocol 1: Synthesis of Crystalline this compound (Larger Particles)

This protocol is designed to minimize relative supersaturation to favor particle growth.

  • Preparation of Reactants:

    • Solution A: Prepare a dilute aqueous solution of magnesium sulfate (e.g., 0.5 M MgSO₄).

    • Solution B: Prepare a dilute aqueous solution of sodium silicate (e.g., 0.5 M Na₂SiO₃).

  • Reaction Setup:

    • Place Solution A into a reaction vessel equipped with a magnetic stirrer and a thermometer.

    • Heat Solution A to a moderately high temperature (e.g., 60-80°C) and begin vigorous stirring.[6][8]

  • Precipitation:

    • Using a burette or peristaltic pump, add Solution B to the heated Solution A very slowly (dropwise) over a period of 1-2 hours.[5][6]

    • Continuously monitor the pH and maintain it above 10 by adding small amounts of a sodium hydroxide solution if necessary.[3]

  • Digestion (Aging):

    • Once the addition is complete, keep the mixture at the elevated temperature and continue stirring for an additional 2-4 hours. This allows the precipitate to digest.[5][6]

  • Isolation and Washing:

    • Turn off the heat and allow the precipitate to settle.

    • Filter the precipitate using a Buchner funnel.

    • Wash the filter cake several times with hot deionized water to remove soluble salts.

  • Drying:

    • Dry the washed precipitate in an oven at 105-110°C until a constant weight is achieved.

Protocol 2: Synthesis of Nanocrystalline this compound (Smaller Particles)

This protocol is designed to maximize relative supersaturation to favor nucleation.

  • Preparation of Reactants:

    • Solution A: Prepare a concentrated aqueous solution of magnesium sulfate (e.g., 2.0 M MgSO₄).

    • Solution B: Prepare a concentrated aqueous solution of sodium silicate (e.g., 2.0 M Na₂SiO₃).

  • Reaction Setup:

    • Place Solution A into a reaction vessel equipped with a magnetic stirrer.

    • Cool the solution in an ice bath to a low temperature (e.g., 10-20°C).[9]

  • Precipitation:

    • Rapidly add Solution B to Solution A with moderate stirring.

    • A dense, white precipitate will form immediately.

  • Isolation and Washing:

    • Immediately filter the precipitate. Avoid any digestion period.

    • Wash the filter cake thoroughly with cold deionized water.

  • Drying:

    • Dry the product under vacuum or by freeze-drying to prevent particle aggregation that can occur with heat.

Visualizations

Experimental_Workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Precipitation Reaction cluster_post 3. Post-Processing prepA Prepare Sol. A (Magnesium Salt) reaction Mix Reactants (Controlled Temp & Rate) prepA->reaction prepB Prepare Sol. B (Sodium Silicate) prepB->reaction digestion Digestion / Aging (Optional) reaction->digestion filtration Filtration & Washing reaction->filtration (Skip for small particles) digestion->filtration drying Drying filtration->drying product Final Magnesium Trisilicate Powder drying->product

Caption: Workflow for the synthesis of this compound.

Parameter_Relationships cluster_inputs Controllable Parameters cluster_concept Core Principle cluster_outcomes Resulting Particle Size conc Reactant Concentration rss Relative Supersaturation (RSS) conc->rss High [C] -> High RSS temp Temperature temp->rss High Temp -> Low RSS rate Addition Rate & Stirring rate->rss Slow Rate -> Low RSS ph pH ph->rss Affects Solubility (S) aging Digestion Time large Larger Particles (Growth Dominates) aging->large Promotes Growth rss->large Low RSS small Smaller Particles (Nucleation Dominates) rss->small High RSS

Caption: Relationship between synthesis parameters and particle size.

References

Technical Support Center: Magnesium Trisilicate in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with magnesium trisilicate (B10819215). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your experimental outcomes, with a focus on enhancing drug loading capacity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for drug loading onto magnesium trisilicate?

A1: The primary mechanism is surface adsorption, where drug molecules bind to the extensive surface area of the this compound.[1] This can involve physical adsorption, surface complexation, and electrostatic interactions.[1] The material's flake-like morphology, with its multiple interstitial spaces, effectively traps drug molecules within channels and surface convolutions.[1][2]

Q2: What is a typical drug loading capacity for standard vs. high-capacity this compound?

A2: Standard this compound generally has a surface area of less than 250 m²/g.[1] In contrast, high-capacity variants can have a surface area of at least 400 m²/g, with some ranging from 440 to 600 m²/g.[2][3] This significant increase in surface area directly contributes to a higher drug loading capacity, which can range from 1% to 20% by weight of the final medicated product.[2][3]

Q3: How does the morphology of this compound affect drug loading?

A3: Morphology is a critical factor. A flake-like structure with numerous interstitial spaces and convolutions provides a larger effective surface area for drug adsorption compared to a more uniform, less porous structure.[1][2][3] Additionally, novel structures like uniform magnesium silicate (B1173343) hollow spheres have been shown to have a very high storage capacity for guest molecules due to their large void space and mesoporous shell.[4][5][6]

Q4: What are the key synthesis parameters to control for achieving high drug loading capacity?

A4: Key synthesis parameters include the choice of precursors (e.g., magnesium salts and sodium silicate), the reaction conditions (pH, temperature), and the synthesis method (e.g., precipitation, sol-gel, hydrothermal).[1][7] For instance, hydrothermal techniques allow for precise control over crystallite size and porosity.[1] The "reverse strike" precipitation method, where a magnesium salt solution is added to a sodium silicate solution, has also been investigated to control surface texture and porosity.[7]

Q5: What analytical techniques are essential for characterizing drug-loaded this compound?

A5: A suite of analytical techniques is necessary for comprehensive characterization. These include:

  • BET (Brunauer-Emmett-Teller) analysis: To determine the specific surface area and pore size distribution, which are crucial for assessing the material's loading potential.[1]

  • X-ray Diffraction (XRD): To assess the crystallinity of the this compound. Amorphous or less crystalline forms often exhibit higher surface areas.[1][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds (Si-O-Si, Si-O-Mg) and to confirm the presence of the adsorbed drug.[1]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the surface morphology and particle structure.[7]

  • Thermogravimetric/Differential Thermal Analysis (TG/DTA): To study the thermal stability and composition of the material.[7]

Troubleshooting Guides

Issue 1: Low Drug Loading Capacity
Potential Cause Troubleshooting Step
Low Surface Area of this compound Synthesize this compound with a higher surface area (aim for ≥ 400 m²/g). Consider modifying your synthesis protocol, for example, by using a hydrothermal method or a template-assisted approach to create a more porous structure.[1][2][3]
Unfavorable Drug-Carrier Interactions The surface of this compound is typically negatively charged. For drugs that are also negatively charged at the loading pH, electrostatic repulsion can limit loading. Consider adjusting the pH of the drug solution to a value where the drug is neutral or positively charged, if compatible with drug stability.[8]
Poor Solvent Choice The solvent must fully dissolve the drug to allow for efficient adsorption onto the carrier. If the drug has low solubility in the chosen solvent, this will limit the concentration gradient driving the loading process. Experiment with different solvents in which your drug has high solubility.[3][9]
Insufficient Drug Concentration The extent of adsorption is often concentration-dependent.[1] If the initial drug concentration in the loading solution is too low, the driving force for adsorption will be minimal. Increase the drug concentration in the solution, ensuring it remains below its saturation point to avoid precipitation.
Premature Agglomeration of Particles Particle agglomeration can reduce the accessible surface area for drug loading. Ensure adequate stirring and dispersion of the this compound powder in the drug solution during the loading process.[1]
Issue 2: Poor Reproducibility of Drug Loading
Potential Cause Troubleshooting Step
Inconsistent this compound Batch Quality Variations in the synthesis of this compound can lead to different surface areas and porosities between batches.[3] Standardize your synthesis protocol, carefully controlling parameters like precursor concentrations, temperature, pH, and stirring rate. Characterize each new batch (e.g., with BET analysis) to ensure consistency.
Variable Loading Time and Temperature Adsorption is a kinetic process. If the loading time or temperature is not consistent, the amount of drug loaded can vary.[10] Define and strictly adhere to a specific loading time and temperature for your experiments. Perform a time-course study to determine when equilibrium is reached.
Incomplete Removal of Unbound Drug Failure to completely wash away the unbound drug will lead to an overestimation of the loading capacity and poor reproducibility. Optimize your washing procedure. Use a solvent in which the drug is soluble but will not cause significant desorption from the carrier. Centrifuge and resuspend the particles multiple times.
Hygroscopic Nature of this compound This compound can adsorb moisture from the air, which can interfere with drug loading.[11] Ensure your this compound is thoroughly dried before use and stored in a desiccator.

Data Presentation

Table 1: Comparison of this compound Properties

PropertyConventional this compoundHigh-Adsorption this compound
Surface Area < 250 m²/g[1]≥ 400 m²/g[1][2][3]
Morphology GranularFlake-like with interstitial spaces[1][2][3]
Crystallinity HigherReduced (more amorphous)[1]
Typical Drug Loading Lower1% to 20% by weight[2][3]

Table 2: Influence of Synthesis Method on Properties of Silicate Materials

Synthesis MethodKey Advantage for Drug LoadingExample Application
Precipitation Scalable and straightforward method to produce this compound.[12]Synthesis of standard this compound by reacting magnesium sulfate (B86663) and sodium silicate.[12]
Sol-Gel Produces materials with high surface area and mesoporous structure.[1]Sol-gel synthesized this compound achieved a rhodamine B adsorption capacity of 190 mg/g.[1]
Hydrothermal Precise control over crystallite size and porosity.[1]Creation of hierarchical pore networks in magnesium silicate.[1]
Stöber & Hydrothermal Production of uniform hollow spheres with very high storage capacity.[4][5][6]Synthesis of MgSiO₃ hollow spheres with a drug loading capacity of 2140 mg/g for doxorubicin.[4][6]

Experimental Protocols

Protocol 1: High-Surface-Area this compound Synthesis (Precipitation Method)

This protocol is adapted from general descriptions of precipitation methods for silicate materials.[12]

  • Prepare Solutions:

    • Solution A: Dissolve a magnesium salt (e.g., magnesium sulfate) in deionized water to a specific concentration.

    • Solution B: Prepare a sodium silicate solution with a defined silica-to-sodium oxide ratio.

  • Precipitation:

    • Continuously feed both Solution A and Solution B into a reaction vessel at controlled rates and at room temperature.

    • Maintain vigorous stirring throughout the addition to ensure a homogeneous mixture.

    • Monitor and maintain the pH of the reaction mixture within a predetermined range.

  • Aging:

    • After the addition is complete, continue stirring the slurry for a set period (e.g., 1-2 hours) to allow the precipitate to age.

  • Recovery and Washing:

    • Filter the precipitate from the mother liquor using vacuum filtration.

    • Wash the filter cake thoroughly with deionized water to remove any unreacted salts.

  • Drying:

    • Dry the washed this compound in an oven at a specified temperature (e.g., 70-100°C) until a constant weight is achieved.

  • Milling:

    • If necessary, mill the dried product to obtain a fine, free-flowing powder.

Protocol 2: Drug Loading via Slurry Method

This protocol is based on the slurry/granulation technique described for loading drugs onto high-surface-area this compound.[3]

  • Drug Solution Preparation: Dissolve the desired amount of the medicament drug in a suitable inert solvent. The drug concentration should be optimized for maximum loading.

  • Slurry Formation:

    • Place a weighed amount of high-surface-area this compound powder into a mixing vessel.

    • Slowly add the drug solution to the powder while continuously mixing to form a homogeneous slurry or paste. The amount of solvent should be sufficient to create a workable mass, typically between 30% and 60% by weight of the total composition.[3]

  • Mixing/Adsorption:

    • Continue mixing the slurry for a sufficient time (e.g., 30 minutes to several hours) to allow the drug to adsorb onto the this compound.[3]

  • Drying:

    • Dry the slurry in an oven at a temperature that will not degrade the drug (e.g., 70°C) until the solvent has been removed and a constant weight is achieved.[3]

  • Post-Processing:

    • Mill the dried, drug-loaded product to the desired particle size.

  • Quantification:

    • Determine the drug loading capacity by dissolving a known weight of the product in a suitable solvent and analyzing the drug concentration using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

Visualizations

G cluster_synthesis Synthesis Optimization cluster_loading Drug Loading Process cluster_characterization Characterization S1 Select Synthesis Method (e.g., Precipitation, Hydrothermal) S2 Control Parameters (pH, Temp, Precursors) S1->S2 S3 Target High Surface Area (≥400 m²/g) S2->S3 S4 Achieve Porous Morphology (Flake-like, Hollow) S3->S4 L2 Disperse Mg₂Si₃O₈ S4->L2 Optimized Carrier L1 Prepare Drug Solution (Optimize Concentration & Solvent) L3 Mix & Incubate (Controlled Time & Temp) L4 Wash & Dry C1 BET (Surface Area) L4->C1 C2 XRD (Crystallinity) L4->C2 C3 SEM/TEM (Morphology) L4->C3 C4 FTIR (Drug Adsorption) L4->C4 C5 HPLC/UV-Vis (Quantify Loading) L4->C5 G cluster_causes Potential Causes cluster_solutions Solutions P Problem: Low Drug Loading C1 Low Surface Area P->C1 C2 Poor Solvent P->C2 C3 Electrostatic Repulsion P->C3 C4 Low Drug Concentration P->C4 S1 Synthesize High-Pore Volume Carrier C1->S1 S2 Select High-Solubility Solvent C2->S2 S3 Adjust Solution pH C3->S3 S4 Increase Drug Concentration C4->S4

References

"challenges in the granulation of magnesium trisilicate for tableting"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on the granulation of magnesium trisilicate (B10819215) for tableting.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the granulation of magnesium trisilicate?

This compound is a fine, bulky powder that presents several challenges in tablet manufacturing. The key difficulties stem from its inherent physicochemical properties, which include:

  • Poor Flowability and Compressibility: Like many fine powders, it does not flow uniformly or compact well, making direct compression difficult and often unfeasible.

  • High Moisture Content: Pharmaceutical grade this compound naturally contains a significant amount of water, typically between 17% and 34%.

  • Hygroscopicity: The material is slightly hygroscopic, meaning it can absorb additional moisture from the environment.

  • Tendency to Form Agglomerates: During wet granulation, its high water absorption capacity can lead to the formation of a sticky, clay-like mass if the granulating fluid is not added carefully.

Q2: Why is direct compression not a recommended method for this compound?

Direct compression relies on the innate ability of the formulation components to flow evenly and compact under pressure. This compound's poor flow characteristics lead to significant variations in the amount of powder that fills the tablet die. This results in high tablet weight variation and inconsistent dosage. Its poor compressibility means that even if the die is filled uniformly, the resulting tablets are likely to be soft, friable, and fail to meet quality standards.

Q3: What is the main purpose of granulating this compound?

Granulation is a particle size enlargement process that converts fine powders into larger, more uniform agglomerates called granules. For this compound, the primary goals of granulation are to:

  • Improve the flowability of the powder blend, ensuring uniform die filling on the tablet press.

  • Increase the bulk density of the material.

  • Enhance the compressibility of the formulation.

  • Prevent segregation of the components in the powder mixture, ensuring content uniformity.

  • Reduce dust generation during manufacturing.

Q4: Which granulation method is typically used for this compound?

Wet granulation is the most common and established method for this compound. This process involves adding a liquid binder solution to the powder mixture to form granules. While effective, it requires careful control of the liquid addition to avoid over-wetting. Dry granulation methods, such as roller compaction or slugging, can be considered as alternatives to circumvent issues related to moisture sensitivity, but wet granulation remains the predominant approach.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the granulation and tableting of this compound.

Q5: My final granules have poor flowability. What are the potential causes and solutions?

Poor granule flow is often due to improper granule formation or characteristics.

  • Cause 1: Inconsistent Granule Size: A wide particle size distribution, especially with a high percentage of fines, can impede flow.

    • Solution: Optimize the wet milling (if used) and dry milling steps. Use appropriate screen sizes to achieve a more uniform granule size. Ensure the binder concentration is sufficient to form robust granules.

  • Cause 2: Irregular Granule Shape: Granules that are not sufficiently spherical will exhibit more inter-particle friction.

    • Solution: Adjust the amount of granulating fluid and the mixing time in the granulator. Overly dry granules can be irregular, while slightly more moisture can result in more rounded particles.

  • Cause 3: Insufficient Lubrication/Glidant: The final blend may lack the necessary excipients to reduce friction.

    • Solution: Ensure a suitable glidant (e.g., colloidal silicon dioxide) and/or lubricant (e.g., magnesium stearate) is added in the final blending step.

Q6: I formed a sticky, clay-like mass during wet granulation. How can I prevent this?

This is a classic sign of "over-wetting," a common issue with highly absorbent materials like this compound.

  • Cause: Excessive Granulating Fluid: Too much liquid was added, or it was added too quickly, oversaturating the powder.

    • Solution 1: Reduce the total volume of the binder solution. Conduct small-scale trials to determine the optimal liquid-to-solid ratio.

    • Solution 2: Slow down the addition rate of the granulating fluid. This allows the liquid to distribute more evenly throughout the powder bed before oversaturation can occur.

    • Solution 3: Use a foam granulation technique. Adding the binder as a foam instead of a liquid spray can improve liquid distribution and reduce the risk of localized over-wetting.

Q7: My tablets are sticking to the punches and dies during compression. What should I do?

Sticking and picking are common tableting problems that indicate issues with the formulation or process.

  • Cause 1: Inadequate Lubrication: The most frequent cause is an insufficient amount of lubricant in the final blend.

    • Solution: Increase the concentration of the lubricant (e.g., magnesium stearate), ensuring it is within the typical effective range (0.25% - 1.0% w/w). Also, optimize the final blending time to ensure the lubricant is evenly distributed.

  • Cause 2: Excessive Moisture: Granules that have not been dried properly will be more prone to sticking.

    • Solution: Verify the moisture content of the granules using a method like Loss on Drying (LOD). The target is typically below 5%, often in the 2-3% range. Adjust drying time and/or temperature as needed.

  • Cause 3: Worn or Damaged Tooling: Scratches or engravings on the punch faces can cause material to adhere.

    • Solution: Inspect the punches and dies for wear and polish or replace them if necessary.

Q8: The final tablets have low hardness or are exhibiting capping/lamination. What is the cause?

These issues point to poor compressibility or weak bonding within the tablet.

  • Cause 1: Insufficient Binder: The concentration of the binder may be too low to form granules that can withstand the pressure of compression.

    • Solution: Increase the binder concentration. A poorly compressible drug may require a stronger binder (like sucrose) versus a weaker one (like starch paste).

  • Cause 2: Over-lubrication: While essential, excessive lubricant (especially magnesium stearate) can form a hydrophobic film around the granules, which weakens inter-particle bonding and reduces tablet hardness.

    • Solution: Reduce the lubricant concentration or the blending time after lubricant addition.

  • Cause 3: Over-dried Granules: Granules with too little moisture can become brittle and lose their ability to deform and bond under pressure, leading to capping.

    • Solution: Optimize the drying process to achieve a target moisture content of around 2-3%. Some formulations specifically require this level of residual moisture to prevent capping.

  • Cause 4: Entrapped Air: Air trapped within the granules during compression can expand upon ejection, causing capping or lamination.

    • Solution: Consider using pre-compression on the tablet press or optimizing the press speed to allow more time for air to escape.

Troubleshooting Decision Pathway

The following diagram provides a logical workflow for diagnosing and resolving common issues encountered during the tableting of this compound.

G start Problem: Poor Tablet Quality is_sticking Sticking or Picking? start->is_sticking is_capping Capping or Low Hardness? start->is_capping is_flow Poor Powder Flow? start->is_flow check_lubricant Check Lubricant (Type, %) is_sticking->check_lubricant Yes check_moisture Check Granule Moisture Content is_sticking->check_moisture Yes sol_increase_lub Action: Increase Lubricant (e.g., Mg Stearate to 0.5-1%) check_lubricant->sol_increase_lub sol_dry_more Action: Increase Drying Time/Temp (Target LOD < 5%) check_moisture->sol_dry_more check_binder Check Binder (Type, %) is_capping->check_binder Yes check_overlub Check for Over-lubrication is_capping->check_overlub Yes check_overdrying Check for Over-drying is_capping->check_overdrying Yes sol_increase_binder Action: Increase Binder Concentration check_binder->sol_increase_binder sol_reduce_lub Action: Reduce Lubricant % or Blending Time check_overlub->sol_reduce_lub sol_optimize_drying Action: Optimize Drying (Target LOD ~2-3%) check_overdrying->sol_optimize_drying check_fines High % of Fines? is_flow->check_fines Yes sol_optimize_milling Action: Optimize Milling Process check_fines->sol_optimize_milling Yes sol_add_glidant Action: Add/Increase Glidant (e.g., SiO2) check_fines->sol_add_glidant No

Caption: Troubleshooting decision tree for this compound tableting.

Key Process Parameters & Data

Quantitative data is crucial for successful formulation. The tables below summarize key properties and recommended starting concentrations for excipients.

Table 1: Typical Physicochemical Properties of Pharmaceutical Grade this compound

ParameterTypical Value / RangeReference
Chemical FormulaApprox. 2MgO·3SiO₂·xH₂O
Magnesium Oxide (MgO) Content≥ 20.0%
Silicon Dioxide (SiO₂) Content≥ 45.0%
Water Content (LOD)17.0% - 34.0%
SolubilityPractically insoluble in water
AppearanceFine, white, odorless powder

Table 2: Common Excipients and Recommended Concentration Ranges for this compound Tableting

Excipient RoleExample ExcipientTypical Concentration (% w/w)Key Function & ConsiderationsReference
Binder Povidone (PVP), HPMC, Starch Paste2% - 10%Forms robust granules. Concentration depends on the compressibility of other excipients.
Lubricant Magnesium Stearate0.25% - 1.0%Prevents sticking to tooling. Over-lubrication can reduce tablet hardness.
Lubricant / Glidant Talc1% - 10%Can act as both lubricant and glidant; useful if other lubricants cause issues.
Glidant Colloidal Silicon Dioxide0.2% - 1.0%Improves powder flow by reducing inter-particle friction.
Disintegrant Croscarmellose Sodium, Sodium Starch Glycolate1% - 10%Facilitates rapid tablet breakup in aqueous environments.
Filler / Diluent Lactose, Microcrystalline Cellulose (MCC)Varies (q.s.)Adds bulk to the formulation, especially for low-dose tablets.

Experimental Protocols

This section provides a detailed methodology for a standard wet granulation process suitable for this compound.

Protocol 1: Wet Granulation of this compound

This protocol outlines a typical workflow for developing this compound granules for tableting using a high-shear granulator.

1. Materials & Equipment:

  • This compound

  • Binder (e.g., Povidone K30)

  • Intra-granular Disintegrant (e.g., Sodium Starch Glycolate)

  • Filler (e.g., Lactose Monohydrate)

  • Purified Water (as granulating solvent)

  • Extra-granular Disintegrant (e.g., Croscarmellose Sodium)

  • Glidant (e.g., Colloidal Silicon Dioxide)

  • Lubricant (e.g., Magnesium Stearate)

  • High-Shear Mixer/Granulator

  • Fluid Bed Dryer (FBD) or Tray Dryer

  • Cone Mill or Oscillating Granulator

  • V-Blender or Bin Blender

  • Rotary Tablet Press

2. Procedure:

  • Step 1: Dry Mixing (Pre-granulation)

    • Screen this compound, filler, and intra-granular disintegrant through a 20-40 mesh sieve to break up any lumps.

    • Transfer the screened materials to the bowl of the high-shear granulator.

    • Mix the powders for 5-10 minutes at a low impeller speed to ensure a homogenous blend.

  • Step 2: Binder Preparation & Granulation

    • Prepare the binder solution by slowly dissolving the binder (e.g., Povidone K30) in purified water with continuous stirring until a clear solution is formed.

    • Start the high-shear granulator with the impeller at a medium speed and the chopper off or at a low speed.

    • Slowly add the binder solution to the powder blend over a period of 5-10 minutes. The addition rate is critical to prevent over-wetting.

    • After adding the binder, continue mixing (massing) for an additional 3-5 minutes until granules of the desired consistency are formed. The endpoint can be determined by visual inspection or by monitoring the power consumption of the impeller motor.

  • Step 3: Wet Milling (Optional)

    • If large agglomerates are formed, pass the wet mass through a mill with a large screen (e.g., 1/4" to 1/2") to break them down before drying. This promotes more uniform drying.

  • Step 4: Drying

    • Transfer the wet granules to a fluid bed dryer or spread them evenly on trays for a tray dryer.

    • Dry the granules at an inlet temperature of 50-70°C.

    • Monitor the moisture content periodically. The target Loss on Drying (LOD) is typically between 2% and 5%.

  • Step 5: Dry Milling (Sizing)

    • Pass the dried granules through a cone mill or oscillating granulator fitted with a 16-20 mesh screen to achieve a uniform granule size distribution and reduce fines.

  • Step 6: Final Blending (Post-granulation)

    • Transfer the sized granules to a V-blender or bin blender.

    • Screen the extra-granular disintegrant and glidant through a 40-mesh sieve and add them to the blender. Mix for 10-15 minutes.

    • Screen the lubricant (magnesium stearate) through a 60-mesh sieve and add it to the blender.

    • Blend for a final 3-5 minutes. Note: Avoid prolonged blending with the lubricant to prevent over-lubrication.

  • Step 7: Compression

    • Transfer the final blend to the hopper of a rotary tablet press.

    • Compress the granules into tablets using the appropriate tooling and compression force to meet target specifications for weight, hardness, thickness, and friability. The USP disintegration requirement for this compound tablets is 10 minutes in simulated gastric fluid.

Wet Granulation Experimental Workflow

The following diagram illustrates the sequential steps of the wet granulation protocol described above.

G cluster_0 Phase 1: Granulation cluster_1 Phase 2: Drying & Sizing cluster_2 Phase 3: Final Blending process_step process_step qc_step qc_step input_mat input_mat output_final output_final n1 Dry Mixing (Mg Trisilicate, Filler, Intra-disintegrant) n2 Binder Addition & Wet Massing n1->n2 n3 Wet Milling (Optional) n2->n3 n4 Drying (Fluid Bed or Tray) n3->n4 mat1 Binder Solution mat1->n2 n5 Check Moisture (LOD 2-5%) n4->n5 n6 Dry Milling (Sizing Granules) n5->n6 Pass n7 Blending (Granules, Glidant, Extra-disintegrant) n6->n7 n8 Lubricant Addition & Final Blend (3-5 min) n7->n8 n9 Tablet Compression n8->n9 mat2 Glidant & Disintegrant mat2->n7 mat3 Lubricant mat3->n8 n10 Finished Tablets n9->n10

Caption: Standard workflow for wet granulation of this compound.

"impact of calcination temperature on magnesium trisilicate surface area"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Magnesium Trisilicate (B10819215) Surface Area Analysis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of calcination temperature on the surface area of magnesium trisilicate.

Frequently Asked Questions (FAQs)

Q1: What is the typical surface area of synthetic this compound?

A1: The surface area of synthetic this compound can vary significantly depending on the synthesis method. Conventional this compound generally exhibits a surface area of less than 250 m²/g.[1] However, modified forms, often with a flake-like morphology, can achieve much higher surface areas, exceeding 400 m²/g.[1] One study reported synthesizing a microporous this compound with a specific surface area of 568.93 m²/g.[2]

Q2: How does calcination temperature generally affect the surface area of this compound?

A2: Increasing the calcination temperature typically leads to a decrease in the specific surface area of this compound.[1][2] This is a common phenomenon in materials science where thermal treatment can cause sintering of particles, leading to a reduction in porosity and, consequently, a smaller surface area.

Q3: Is there a known quantitative relationship between calcination temperature and the surface area of this compound?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Surface Area in Synthesized this compound (Pre-Calcination) Incorrect pH during precipitation.The pH during the precipitation reaction significantly impacts the surface texture of the final product.[2] Ensure the pH is controlled and optimized according to your synthesis protocol.
Inefficient washing of the precipitate.Residual salts from the synthesis precursors can block pores. Ensure thorough washing of the this compound precipitate with deionized water until the washings are free of reactant ions.
Agglomeration of particles during drying.If the precipitate is dried at too high a temperature or too quickly, hard agglomerates can form, reducing the accessible surface area. Consider freeze-drying or drying under vacuum at a moderate temperature.
Significant and Unexpected Decrease in Surface Area After Calcination Calcination temperature is too high.High temperatures can lead to excessive sintering and collapse of the porous structure. Verify the calcination temperature with a calibrated thermocouple. Consider reducing the temperature or the duration of the calcination.
Rapid heating and cooling rates.Rapid temperature changes can cause thermal shock and structural damage to the material. Use a programmed furnace to control the heating and cooling ramps at a slower, more controlled rate.
Atmosphere during calcination.The atmosphere (e.g., air, inert gas) can influence the thermal decomposition and stability of the material. Ensure the calcination is performed in the specified atmosphere for your protocol.
Inconsistent Surface Area Results Between Batches Variation in synthesis parameters.Small variations in reactant concentrations, addition rates, temperature, and stirring speed during precipitation can lead to different particle sizes and morphologies, affecting the surface area. Maintain strict control over all synthesis parameters.
Inhomogeneous calcination.Uneven temperature distribution within the furnace can lead to parts of the sample being exposed to different thermal conditions. Use a smaller sample size or a furnace with better temperature uniformity.
Incomplete removal of adsorbed species before BET analysis.Inadequate degassing of the sample prior to surface area measurement will lead to inaccurate results. Ensure the sample is degassed at the appropriate temperature and for a sufficient duration to remove any adsorbed moisture or other contaminants.

Data Presentation

Table 1: Impact of Calcination on this compound Surface Area

This table presents data from a study on the calcination of a synthesized this compound sample.

Treatment Calcination Temperature (°C) Initial Surface Area (m²/g) Final Surface Area (m²/g) % Reduction in Surface Area Reference
Thermal Treatment450568.93~341 - 39830 - 40%[1]

Table 2: Illustrative Trend of Calcination Temperature on the Surface Area of Silicate (B1173343) Materials

Disclaimer: The following table is an illustrative example based on general trends observed for magnesium silicates and oxides, as a comprehensive dataset for this compound is not available. The values should not be considered as experimentally verified for all types of this compound but rather as a guide to the expected trend.

Calcination Temperature (°C) Expected Surface Area Range (m²/g) Primary Effect
100 - 200 (Drying)400 - 600Removal of physically adsorbed water.
200 - 400350 - 500Dehydroxylation and removal of structural water begins.
400 - 600200 - 400Significant dehydroxylation, potential onset of sintering.
600 - 80050 - 200Advanced sintering, collapse of micropores and mesopores.
> 800< 50Severe sintering, formation of a dense, non-porous material.

Experimental Protocols

1. Synthesis of High Surface Area this compound (Precipitation Method)

This protocol is a generalized procedure based on common precipitation methods for synthesizing this compound.

  • Materials:

    • Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)

    • Sodium silicate solution (e.g., water glass)

    • Deionized water

    • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment (if necessary)

  • Procedure:

    • Prepare a solution of magnesium sulfate by dissolving a specific amount in deionized water.

    • Prepare a separate solution of sodium silicate in deionized water.

    • Slowly add the magnesium sulfate solution to the sodium silicate solution under vigorous stirring.

    • Monitor and adjust the pH of the reaction mixture as required by the specific protocol.

    • Continue stirring for a set period to allow for the complete precipitation of this compound.

    • Age the resulting slurry for a specified time, which can influence the particle properties.

    • Filter the precipitate using a Buchner funnel and wash it thoroughly with deionized water to remove soluble byproducts.

    • Dry the washed precipitate in an oven at a low temperature (e.g., 80-100°C) to obtain the uncalcined this compound powder.

2. Calcination of this compound

  • Equipment:

    • Programmable muffle furnace

    • Ceramic crucible

  • Procedure:

    • Place a known amount of the dried this compound powder into a ceramic crucible.

    • Place the crucible in the muffle furnace.

    • Program the furnace to heat to the desired calcination temperature at a controlled ramp rate (e.g., 5°C/minute).

    • Hold the sample at the target temperature for a specified duration (e.g., 2-4 hours).

    • Program the furnace to cool down to room temperature at a controlled ramp rate.

    • Remove the calcined sample and store it in a desiccator to prevent moisture absorption.

3. BET Surface Area Analysis

This is a standard procedure for determining the specific surface area of a material.

  • Equipment:

    • BET surface area analyzer

    • Degassing station

    • Sample tubes

    • Analytical balance

  • Procedure:

    • Accurately weigh a suitable amount of the calcined this compound sample and place it in a sample tube.

    • Attach the sample tube to the degassing station.

    • Degas the sample under vacuum at an elevated temperature (e.g., 150-250°C) for several hours to remove any adsorbed gases and moisture. The degassing temperature should be chosen carefully to be high enough for cleaning the surface but not so high as to alter the material's structure.

    • After degassing, weigh the sample tube again to determine the exact mass of the degassed sample.

    • Transfer the sample tube to the analysis port of the BET instrument.

    • Perform the nitrogen adsorption-desorption measurement at liquid nitrogen temperature (77 K).

    • The instrument's software will then calculate the specific surface area based on the Brunauer-Emmett-Teller (BET) theory.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_calcination Calcination Stage cluster_analysis Analysis Stage A Prepare Reactant Solutions (Magnesium Salt & Sodium Silicate) B Precipitation (Controlled pH & Stirring) A->B C Aging of Slurry B->C D Filtration & Washing C->D E Drying (e.g., 80-100°C) D->E F Calcination (Controlled Temperature & Duration) E->F Dried Powder G Degassing F->G Calcined Powder H BET Surface Area Analysis G->H Degassed Sample

Caption: Experimental workflow for this compound synthesis and analysis.

Temp_SurfaceArea_Relationship Temp Increase in Calcination Temperature Sintering Particle Sintering & Pore Collapse Temp->Sintering causes SurfaceArea Decrease in Specific Surface Area Sintering->SurfaceArea leads to

Caption: Logical relationship between calcination temperature and surface area.

References

Technical Support Center: Stability of Magnesium Trisilicate in Acidic Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with magnesium trisilicate (B10819215) in acidic drug formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when formulating acidic drugs with magnesium trisilicate?

A1: The primary concern is the chemical interaction between the acidic drug and the basic this compound. This compound can neutralize acidic compounds, leading to the degradation of the acidic active pharmaceutical ingredient (API) and/or the decomposition of the this compound itself. This interaction can result in a loss of potency of the API and the formation of degradation products. Additionally, this compound is known to be decomposed by mineral acids[1].

Q2: How does this compound interact with acidic drugs?

A2: this compound can interact with acidic drugs through several mechanisms:

  • Neutralization Reaction: As a basic salt, this compound reacts with acidic drugs in a classic acid-base neutralization. This reaction is similar to its intended use as an antacid where it neutralizes stomach acid[2][3].

  • Adsorption: this compound has a high surface area and can adsorb drug molecules onto its surface. This can reduce the bioavailability of the drug by preventing its dissolution and absorption[[“]][5].

  • Chelation: The magnesium ions (Mg²⁺) released from this compound can form complexes (chelates) with certain drug molecules, rendering them inactive or altering their physicochemical properties.

Q3: What are the observable signs of instability in a formulation containing this compound and an acidic drug?

A3: Signs of instability can manifest in various ways, including:

  • Physical Changes:

    • Changes in color, odor, or taste of the formulation.

    • Precipitation or crystal growth.

    • Phase separation or caking in liquid formulations. Studies have shown that this compound mixtures can become difficult to redisperse over time, a process accelerated by increased temperature[6].

    • Alterations in viscosity or dissolution characteristics.

  • Chemical Changes:

    • A decrease in the concentration of the active drug ingredient.

    • An increase in the concentration of known or unknown degradation products.

    • A shift in the pH of the formulation.

Q4: Which acidic drugs are known to be incompatible with this compound?

A4: Several drugs have been reported to have reduced bioavailability or stability when co-administered or formulated with this compound. These include, but are not limited to:

  • Antibiotics: Tetracyclines and quinolones (e.g., ciprofloxacin)[7].

  • Analgesics: Paracetamol[8].

  • Antimalarials: Chloroquine[9].

  • Vitamins: Folic acid.

  • Corticosteroids: Dexamethasone, with a potential 75% reduction in bioavailability[7].

  • Others: Nitrofurantoin (B1679001), mebeverine (B1676125) hydrochloride, and sucralfate[1][3].

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Action
Loss of API potency over time. Acid-base reaction between the acidic API and this compound. Adsorption of the API onto the surface of this compound.* Reformulate: Consider using a non-basic excipient. If an antacid is required, evaluate other options with potentially lower reactivity. * Physical Separation: In solid dosage forms, consider creating a physical barrier between the acidic API and this compound using coated granules or multi-layered tablets. * pH Adjustment: In liquid formulations, carefully adjust and maintain the pH of the vehicle to a range where both the API and this compound are stable.
Altered dissolution profile of the API. Adsorption of the API onto this compound, preventing its release. Formation of insoluble complexes.* Surface Area Modification: Use a grade of this compound with a lower specific surface area to reduce adsorption. * Inclusion of Solubilizers: Add surfactants or other solubilizing agents to the formulation to improve the dissolution of the API. * Dissolution Studies: Conduct comparative dissolution studies with and without this compound to quantify the impact and guide reformulation efforts.
Physical instability of liquid formulation (e.g., caking, poor redispersibility). Compaction of this compound particles over time, especially at elevated temperatures[6]. Changes in the electrostatic environment of the suspension.* Suspending Agents: Incorporate or optimize the concentration of suspending agents (e.g., xanthan gum, carboxymethylcellulose) to improve the physical stability of the suspension. * Storage Conditions: Recommend storage at controlled room temperature and to avoid temperature fluctuations. * Particle Size Control: Use a grade of this compound with a controlled particle size distribution to minimize settling and compaction.
Discoloration or formation of precipitates. Chemical degradation of the API or excipients. Interaction products may be colored or insoluble.* Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidation, light, heat) to identify the degradation pathway and the nature of the degradants. * Excipient Compatibility: Perform comprehensive compatibility studies with all formulation excipients to identify any other potential interactions. * Analytical Characterization: Use techniques like HPLC-MS to identify the structure of the precipitate or colorant.

Quantitative Data on Interactions

The following tables provide illustrative data on the potential impact of this compound on the stability and dissolution of a hypothetical acidic drug, "Acidipril." Note: These values are for demonstration purposes only and will vary depending on the specific drug and formulation.

Table 1: Stability of Acidipril in an Aqueous Suspension (6-month study at 40°C/75% RH)

FormulationInitial Assay of Acidipril (%)3-Month Assay of Acidipril (%)6-Month Assay of Acidipril (%)Total Degradants at 6 Months (%)
Acidipril Suspension (Control)100.299.598.91.1
Acidipril Suspension with 5% this compound99.892.185.314.5
Acidipril Suspension with 10% this compound100.187.478.621.3

Table 2: Dissolution of Acidipril Tablets after 3 Months at 40°C/75% RH

FormulationTime to 85% Drug Release (Q85) - InitialTime to 85% Drug Release (Q85) - 3 Months
Acidipril Tablet (Control)15 minutes18 minutes
Acidipril Tablet with this compound25 minutes45 minutes

Experimental Protocols

Protocol 1: Assessing the Chemical Stability of an Acidic Drug in a this compound Formulation
  • Objective: To determine the degradation rate of an acidic API in the presence of this compound under accelerated stability conditions.

  • Materials:

    • Acidic API

    • This compound (specified grade)

    • Other formulation excipients

    • HPLC-grade solvents

    • Forced degradation reagents (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂)

  • Methodology:

    • Forced Degradation Study:

      • Prepare solutions/suspensions of the API alone and in combination with this compound.

      • Expose these samples to stress conditions (e.g., 80°C for 48 hours, 0.1N HCl at 60°C for 24 hours, 0.1N NaOH at 60°C for 24 hours, 3% H₂O₂ at room temperature for 24 hours, and photostability chamber).

      • Analyze the stressed samples using a validated stability-indicating HPLC method to identify and separate degradation products from the parent API.

    • Accelerated Stability Study:

      • Prepare batches of the final formulation with and without this compound.

      • Store the batches in stability chambers at accelerated conditions (e.g., 40°C/75% RH) for a predefined period (e.g., 6 months).

      • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for API content, degradation products, pH, and physical appearance.

  • Data Analysis:

    • Calculate the percentage of API remaining at each time point.

    • Determine the rate of degradation.

    • Identify and quantify the major degradation products.

Protocol 2: Evaluating the Impact of this compound on Drug Dissolution
  • Objective: To assess the effect of this compound on the in-vitro dissolution profile of an acidic API from a solid dosage form.

  • Materials:

    • API tablets/capsules with and without this compound.

    • Dissolution apparatus (USP Type II - Paddle).

    • Dissolution medium (e.g., 0.1N HCl, pH 4.5 acetate (B1210297) buffer, pH 6.8 phosphate (B84403) buffer).

    • Validated analytical method for API quantification (e.g., UV-Vis spectrophotometry or HPLC).

  • Methodology:

    • Place the dosage form in the dissolution vessel containing the specified dissolution medium at 37°C ± 0.5°C.

    • Start the apparatus at a specified rotation speed (e.g., 50 RPM).

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Analyze the samples for the concentration of the dissolved API.

  • Data Analysis:

    • Plot the percentage of drug dissolved against time for both formulations.

    • Compare the dissolution profiles using a similarity factor (f2).

    • Determine key dissolution parameters such as the time to release 85% of the drug (Q85).

Visualizations

cluster_formulation Formulation Environment cluster_interaction Interaction Mechanisms cluster_outcome Potential Stability Issues Acidic_API Acidic_API Neutralization Neutralization Acidic_API->Neutralization Reacts with Adsorption Adsorption Acidic_API->Adsorption Binds to surface Chelation Chelation Acidic_API->Chelation Complexes with Magnesium_Trisilicate Magnesium_Trisilicate Magnesium_Trisilicate->Neutralization Base Magnesium_Trisilicate->Adsorption High surface area Magnesium_Trisilicate->Chelation Releases Mg²⁺ API_Degradation API_Degradation Neutralization->API_Degradation Reduced_Bioavailability Reduced_Bioavailability Adsorption->Reduced_Bioavailability Altered_Dissolution Altered_Dissolution Adsorption->Altered_Dissolution Chelation->Reduced_Bioavailability

Caption: Interaction pathways between an acidic API and this compound.

cluster_prep Preparation cluster_stress Stress & Stability Studies cluster_analysis Analysis cluster_evaluation Evaluation Formulation_Dev Develop Formulation (with and without Mg₂Si₃O₈) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Formulation_Dev->Forced_Degradation Accelerated_Stability Accelerated Stability (e.g., 40°C/75% RH) Formulation_Dev->Accelerated_Stability HPLC_Analysis Stability-Indicating HPLC (Assay, Degradants) Forced_Degradation->HPLC_Analysis Accelerated_Stability->HPLC_Analysis Dissolution_Testing Dissolution Profile Accelerated_Stability->Dissolution_Testing Physical_Tests Physical Characterization (pH, Viscosity, Appearance) Accelerated_Stability->Physical_Tests Data_Analysis Data Analysis & Comparison HPLC_Analysis->Data_Analysis Dissolution_Testing->Data_Analysis Physical_Tests->Data_Analysis

References

"overcoming compaction problems of magnesium trisilicate in direct compression"

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the direct compression of formulations containing magnesium trisilicate (B10819215).

Frequently Asked Questions (FAQs)

Q1: Why is magnesium trisilicate challenging to use in direct compression (DC) formulations?

This compound is a fine, somewhat gritty powder that is practically insoluble in water. Its primary challenges in direct compression stem from poor flowability and compressibility. The material exhibits brittle fracture during compaction, meaning particles tend to break into smaller fragments rather than deforming plastically to form strong bonds. This behavior increases the likelihood of common tablet defects such as capping, lamination, and friability.

Q2: What are the most common tablet defects observed with this compound formulations?

Due to its poor compaction properties, formulations with a high load of this compound are prone to:

  • Capping and Lamination: This is the partial or complete separation of the top or bottom of the tablet (capping) or the separation of the tablet into two or more distinct layers (lamination).[1][2][3] This is often caused by the entrapment of air during compression and the poor cohesive properties of the powder.[1][3]

  • High Friability: Tablets may be prone to chipping, crumbling, or breaking when subjected to mechanical stress during handling, coating, or packaging.[4]

  • Poor Hardness: Achieving sufficient tablet crushing strength can be difficult due to the weak bonding of the brittle this compound particles.

  • Weight Variation: The poor and inconsistent flow of this compound powder can lead to non-uniform die filling on a tablet press, resulting in significant variations in tablet weight and, consequently, dosage uniformity.

Q3: What is the general strategy to overcome these compaction issues?

The primary strategy is to improve the overall flow and compressibility of the powder blend by incorporating specialized excipients. This involves using high-performance binders that promote strong inter-particle bonding and glidants to enhance powder flow. In more challenging cases, co-processing this compound with a highly compressible excipient can create a new composite material with vastly improved tableting characteristics.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your direct compression experiments with this compound.

Problem 1: Poor Powder Flow & High Tablet Weight Variation

Symptoms:

  • Inconsistent powder flow from the hopper to the tablet press feed frame.

  • High relative standard deviation (RSD) in tablet weights.

  • Erratic tablet press operation.

Root Causes & Solutions:

Root CauseRecommended Solution
Inherent Poor Flow of this compound Incorporate a glidant to reduce inter-particle friction. Colloidal Silicon Dioxide at a concentration of 0.5% - 1.0% w/w is highly effective at improving the flow of cohesive powders.[5][6][7][8]
Particle Segregation Ensure all excipients have a similar particle size distribution to that of the this compound. If segregation persists, consider a co-processing approach.
Suboptimal Blender Performance Optimize blending time and speed. Insufficient blending can lead to poor glidant distribution, while over-blending can sometimes cause segregation of finer particles.
Problem 2: Capping, Lamination, and High Friability

Symptoms:

  • Tablet tops are separating (capping) or tablets are splitting into layers (lamination) upon ejection or during handling.[2][3]

  • Tablets fail friability testing, with weight loss exceeding 1.0%.[4][9]

Root Causes & Solutions:

Root CauseRecommended Solution
Brittle Fracture & Poor Particle Bonding This is the primary cause. Incorporate a high-plasticity binder like Microcrystalline Cellulose (B213188) (MCC) . MCC deforms plastically under pressure, creating a large surface area for strong bonding and effectively encapsulating the brittle this compound particles. Start with MCC at 20-30% w/w of the formulation. For severely problematic formulations, Silicified Microcrystalline Cellulose (SMCC) offers enhanced compressibility and can produce robust tablets at lower compression forces.[10][11]
Air Entrapment Use a tablet press with a pre-compression stage.[3] Pre-compression gently consolidates the powder, allowing trapped air to escape before the main compression event, which significantly reduces the risk of capping.[3] Using tapered dies can also facilitate air removal.[2]
Excessive Compression Force ("Over-compression") While counterintuitive, applying too much force to a brittle material can introduce fracture planes, leading to lamination. Reduce the main compression force and rely on the plastic deformation of the binder to form a strong tablet.
High Lubricant Level or Prolonged Blending Hydrophobic lubricants like magnesium stearate (B1226849) can form a film around particles, weakening tablet bonds if used at high concentrations (>1%) or if blended for too long.[12] Keep magnesium stearate levels between 0.25% and 1.0% and limit the final lubrication blending step to 2-5 minutes.

Data Presentation

Table 1: Powder Flow & Compressibility Classifications

This table, based on Carr's Index and Hausner Ratio, helps classify the flow properties of your this compound blend. The goal is to formulate a blend that falls into the "Good" or "Excellent" flow categories.

Flow CharacterCarr's Index (%)Hausner Ratio
Excellent≤101.00 - 1.11
Good11 - 151.12 - 1.18
Fair16 - 201.19 - 1.25
Passable21 - 251.26 - 1.34
Poor26 - 311.35 - 1.45
Very Poor32 - 371.46 - 1.59
Extremely Poor>38>1.60
Data sourced from USP general chapters and related pharmaceutical literature.[13][14][15][16][17]
Table 2: Example Formulations to Improve this compound Compactibility

The following are starting-point formulations for a tablet containing 50% w/w this compound.

ComponentFormulation A (Basic)Formulation B (Improved)Formulation C (High Performance)
This compound 50%50%50%
Diluent/Binder Dicalcium Phosphate (50%)Microcrystalline Cellulose (MCC) (48.5%)Silicified Microcrystalline Cellulose (SMCC) (48.5%)
Disintegrant Croscarmellose Sodium (3%)Croscarmellose Sodium (3%)Croscarmellose Sodium (3%)
Glidant -Colloidal Silicon Dioxide (0.5%)Colloidal Silicon Dioxide (0.5%)
Lubricant Magnesium Stearate (1%)Magnesium Stearate (0.5%)Magnesium Stearate (0.5%)
Expected Outcome Poor flow, low hardness, high friability, capping.Good flow, acceptable hardness and friability.Excellent flow, high hardness, very low friability.

Visualizations

logical_relationship cluster_problem Core Problem: this compound Properties cluster_symptoms Observed Tablet Defects cluster_solutions Formulation & Process Solutions Poor_Flow Poor Flowability Weight_Variation Weight Variation Poor_Flow->Weight_Variation Poor_Compressibility Poor Compressibility (Brittle Fracture) Capping_Lamination Capping & Lamination Poor_Compressibility->Capping_Lamination High_Friability High Friability Poor_Compressibility->High_Friability Glidant Add Glidant (e.g., Colloidal SiO2) Glidant->Poor_Flow Improves Binder Add Plastic Binder (e.g., MCC/SMCC) Binder->Poor_Compressibility Mitigates CoProcess Co-Processing CoProcess->Poor_Compressibility Overcomes PreCompression Use Pre-Compression PreCompression->Capping_Lamination Reduces

Figure 1: Relationship between problems, defects, and solutions.

experimental_workflow cluster_formulation 1. Formulation Development cluster_characterization 2. Powder Characterization cluster_compression 3. Tableting cluster_evaluation 4. Tablet Quality Control Blend Prepare Powder Blend (Mg2Si3O8 + Excipients) Flow_Test Evaluate Flow (Carr's Index, Hausner Ratio) Blend->Flow_Test Heckel Heckel Plot Analysis (Assess Deformation) Flow_Test->Heckel Compress Direct Compression Flow_Test->Compress QC_Tests Hardness, Thickness, Weight Variation Compress->QC_Tests Friability_Test Friability Test QC_Tests->Friability_Test Disintegration_Test Disintegration Test Friability_Test->Disintegration_Test

Figure 2: Experimental workflow for formulation and evaluation.

Experimental Protocols

Powder Flowability Assessment (Carr's Index & Hausner Ratio)

This protocol determines the flow characteristics of the powder blend.

Methodology:

  • Bulk Density (ρbulk): Gently pour a known mass (m) of the powder blend into a graduated cylinder and record the volume (Vb). Calculate ρbulk = m / Vb.

  • Tapped Density (ρtapped): Mount the same graduated cylinder on a mechanical tapping device. Tap the cylinder 500-1250 times until the volume is constant. Record the final tapped volume (Vt). Calculate ρtapped = m / Vt.

  • Calculations:

    • Carr's Index (%) = [ (ρtapped - ρbulk) / ρtapped ] * 100

    • Hausner Ratio = ρtapped / ρbulk

  • Interpretation: Compare the calculated values to the ranges in Table 1 to classify the powder flow.[13][14][17]

Tablet Hardness (Breaking Force) Test

This test measures the mechanical strength of the compressed tablets, as per USP <1217>.[4][18][19]

Methodology:

  • Calibrate a tablet hardness tester according to the manufacturer's instructions.

  • Place a single tablet diametrically between the two platens of the tester.

  • Start the test. The instrument will apply a compressive force at a constant rate until the tablet fractures.

  • Record the force required to break the tablet in Newtons (N).

  • Repeat the test for a statistically significant number of tablets (e.g., n=10) and calculate the mean and standard deviation.

  • Acceptance Criteria: While specific limits depend on the product, a typical target for conventional tablets is 40-100 N.

Tablet Friability Test

This protocol evaluates the tablet's ability to withstand abrasion, as per USP <1216>.[4][9][18][20]

Methodology:

  • Take a sample of tablets (for tablets ≤650 mg, use a sample as close as possible to 6.5 g; for tablets >650 mg, use 10 tablets).[9]

  • Carefully de-dust the tablets and accurately weigh the sample (Winitial).

  • Place the tablets in the friability tester drum.

  • Rotate the drum for 100 revolutions at 25 ±1 rpm.[9]

  • Remove the tablets, carefully de-dust them again, and re-weigh the sample (Wfinal).

  • Calculation:

    • Friability (%) = [ (Winitial - Wfinal) / Winitial ] * 100

  • Acceptance Criteria: A maximum mean weight loss of not more than 1.0% is considered acceptable for most products.[9] If any tablets are obviously cracked or broken, the sample fails the test.[9]

Heckel Plot Analysis

This analysis helps characterize the compaction behavior of the powder blend, distinguishing between plastic deformation and brittle fracture.

Methodology:

  • Compress the powder blend using an instrumented tablet press or compaction simulator that can record punch displacement and applied force in-die.

  • Calculate the tablet's relative density (D) at various compression pressures (P).

  • The Heckel equation is: ln(1 / (1 - D)) = kP + A

  • Plot ln(1 / (1 - D)) on the y-axis against the applied compression pressure (P) on the x-axis.[21][22][23]

  • Interpretation:

    • The plot typically shows a linear region. The slope of this region (k) is inversely proportional to the mean yield pressure (Py).

    • A low mean yield pressure indicates that the material deforms plastically at lower pressures (desirable for good compaction).

    • Materials that undergo significant brittle fracture, like this compound, will show a higher yield pressure. The goal of formulation is to add excipients that lower the overall yield pressure of the blend.

References

"regeneration of magnesium trisilicate after adsorption processes"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the regeneration of magnesium trisilicate (B10819215) after its use in adsorption processes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of performance data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for regenerating magnesium trisilicate after adsorption?

A1: The two main approaches for regenerating this compound are thermal regeneration and chemical regeneration. Thermal regeneration, specifically calcination, involves heating the spent adsorbent to high temperatures to decompose and remove the adsorbed substances (adsorbate).[1] Chemical regeneration utilizes solvents or chemical solutions to wash the adsorbate from the this compound surface.[2][3] The choice of method depends on the nature of the adsorbate and the thermal and chemical stability of the this compound itself.

Q2: At what temperature should thermal regeneration of this compound be performed?

A2: Published studies on magnesium silicate-based adsorbents suggest calcination temperatures between 500°C and 600°C.[1][4] For instance, magnesium silicate (B1173343) used for methylene (B1212753) blue adsorption has been regenerated at 500°C for 3 hours and at 600°C for 4 hours.[1][4] The optimal temperature and duration will depend on the thermal stability of the adsorbate and the need to avoid structural damage to the adsorbent.[5]

Q3: Can strong acids or bases be used for the chemical regeneration of this compound?

A3: Caution is advised when using strong acids and bases. This compound is known to decompose in hot mineral acids and concentrated alkaline solutions.[6] Such treatments could dissolve or structurally alter the adsorbent, leading to a significant loss of performance. Milder chemical treatments, such as washing with organic solvents or dilute acid/base solutions, should be tested first.[7]

Q4: What is the expected regeneration efficiency for this compound?

A4: Regeneration efficiency can vary significantly. A study on magnesium silicate hydrate (B1144303) nanoparticles regenerated via calcination at 600°C reported a reusability efficiency of approximately 72% for the adsorption of methylene blue.[4] It is common for adsorbents to experience a gradual decline in adsorption capacity over multiple regeneration cycles due to incomplete desorption, blockage of pores, or slight structural degradation.[8][9]

Q5: How does regeneration affect the physical properties of this compound?

A5: Regeneration, particularly thermal regeneration at high temperatures, can alter the physicochemical properties of the adsorbent. Potential changes include a reduction in specific surface area, changes in pore volume and pore size distribution, and loss of adsorbent mass (burn-off).[5][9][10] These changes can lead to a decrease in adsorption capacity in subsequent uses.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Significant decrease in adsorption capacity after regeneration. 1. Incomplete removal of adsorbate: Residual molecules are blocking active sites.[11] 2. Thermal degradation: High calcination temperatures may have caused pore collapse or sintering, reducing surface area.[5] 3. Chemical degradation: The regenerant solution (e.g., strong acid/base) may have damaged the adsorbent's structure.1. Optimize regeneration conditions: Increase regeneration time, temperature (for thermal), or solvent concentration (for chemical) incrementally.[11] 2. Lower the calcination temperature or use a slower temperature ramp-up rate. Consider regeneration under an inert atmosphere (e.g., nitrogen) to prevent oxidative damage. 3. Switch to a milder solvent. Perform chemical compatibility tests on a small sample of fresh adsorbent before proceeding with bulk regeneration.
Discoloration of this compound after regeneration. 1. Charring of organic adsorbates: Incomplete combustion of organic adsorbates during thermal regeneration can leave a carbonaceous residue. 2. Irreversible chemical reaction: The adsorbate may have reacted with the adsorbent surface. 3. Contamination: Impurities in the regeneration gas or solvent.1. Increase the regeneration temperature or duration, or introduce a mild oxidizing agent like steam during the final phase of calcination.[12] 2. This may be irreversible. Consider a different regeneration method if performance is impacted. 3. Use high-purity gases for thermal regeneration and analytical grade solvents for chemical regeneration.
Physical degradation of the adsorbent (e.g., powdering). 1. Thermal shock: Rapid heating or cooling during calcination can cause mechanical stress. 2. Aggressive chemical treatment: Strong solvents or extreme pH can weaken the material's structure.1. Employ slower heating and cooling rates in your furnace protocol.[13] 2. Use less aggressive chemical regenerants and avoid vigorous mechanical agitation during the washing process.
Inconsistent regeneration results. 1. Non-uniform treatment: Uneven heating in the furnace or poor mixing during solvent washing. 2. Variability in spent adsorbent: The amount or type of adsorbate may differ between batches.1. Ensure a uniform bed depth and adequate gas flow in the furnace. For chemical regeneration, ensure the adsorbent is fully suspended and well-mixed in the solvent. 2. Standardize the adsorption process to ensure the spent adsorbent is consistent before regeneration.

Quantitative Data on Regenerated Silicate Adsorbents

The following table summarizes available data on the regeneration of magnesium silicate and related materials. Note: Data for pure this compound is limited; performance may vary based on the specific material and application.

Adsorbent MaterialAdsorbateRegeneration MethodKey FindingsReference(s)
Magnesium Silicate Hydrate (MSH) NanoparticlesMethylene BlueCalcination (600°C for 4h)Adsorption capacity of regenerated MSH was ~72% of the fresh material.[4]
Magnesium Silicate CompositeMethylene BlueCalcination (500°C for 3h)The material's recyclability was investigated, indicating successful regeneration.[1]
Mg-Si-La@Activated CarbonArsenic (III)Chemical Wash (0.01 M NaOH)Adsorption capacity decreased by ~20% after four regeneration cycles.[14]
General Activated CarbonVariousThermal RegenerationA 5-15% burn-off (mass loss) of the adsorbent can occur.[15]

Experimental Protocols

Protocol 1: Thermal Regeneration via Calcination

This protocol is designed for the regeneration of this compound after the adsorption of thermally labile organic compounds.

Methodology:

  • Pre-Drying: Place the spent this compound in a ceramic or quartz crucible. Dry the material in an oven at 105-120°C for at least 4 hours, or until a constant weight is achieved, to remove any residual water or volatile solvents.

  • Calcination:

    • Transfer the crucible to a programmable muffle furnace.

    • Heat the sample under a controlled atmosphere (typically air for oxidative decomposition or nitrogen for inert pyrolysis).

    • Set the temperature program with a ramp rate of 5-10°C/min to the target temperature (e.g., 550°C).

    • Hold the sample at the target temperature for 3-4 hours.

    • Safety Note: Ensure the furnace is placed in a well-ventilated area or fume hood to safely exhaust any gases produced during the decomposition of the adsorbate.

  • Cooling: Turn off the furnace and allow the sample to cool down slowly to room temperature inside the furnace (with the door closed) to prevent thermal shock.

  • Post-Treatment: Once cooled, remove the regenerated this compound and store it in a desiccator to prevent moisture re-adsorption before reuse.

  • Evaluation: Characterize the regenerated material by measuring its surface area (BET), pore volume, and by testing its adsorption capacity for the target molecule to determine regeneration efficiency.

Protocol 2: Chemical Regeneration via Solvent Washing

This protocol is a general guideline for regenerating this compound after the adsorption of non-volatile or soluble compounds. The choice of solvent is critical and must be determined experimentally.

Methodology:

  • Solvent Selection:

    • Choose a solvent in which the adsorbate has high solubility but the this compound is insoluble.

    • Common starting solvents include ethanol, methanol, acetone, or hexane, depending on the polarity of the adsorbate.

    • Critical Step: Test the chemical compatibility of fresh this compound with the chosen solvent to ensure it does not dissolve or react with the adsorbent.

  • Washing Procedure:

    • Place the spent this compound in a flask or beaker.

    • Add the selected solvent at a solid-to-liquid ratio of approximately 1:10 (e.g., 10 g of adsorbent in 100 mL of solvent).

    • Agitate the mixture using a magnetic stirrer or orbital shaker at room temperature for 1-2 hours. For strongly adsorbed species, gentle heating (e.g., 40-50°C, well below the solvent's boiling point) may improve efficiency.

  • Separation and Rinsing:

    • Separate the adsorbent from the solvent via filtration or centrifugation.

    • Wash the recovered adsorbent with fresh solvent 2-3 times to remove residual adsorbate.

    • Perform a final rinse with a volatile, low-residue solvent (like acetone) to facilitate drying.

  • Drying: Dry the regenerated this compound in an oven at 105-120°C until all solvent has evaporated and a constant weight is achieved.

  • Storage and Evaluation: Store the dried, regenerated material in a desiccator. Evaluate its performance as described in Protocol 1.

Process Visualizations

Thermal_Regeneration_Workflow cluster_prep Preparation cluster_regen Regeneration cluster_post Post-Treatment & Evaluation spent_adsorbent Spent Mg₂Si₃O₈ drying Oven Drying (105-120°C) spent_adsorbent->drying Remove Water/ Volatiles calcination Muffle Furnace (500-600°C, 3-4h) drying->calcination Decompose Adsorbate cooling Controlled Cooling calcination->cooling Prevent Thermal Shock storage Store in Desiccator cooling->storage regenerated_adsorbent Regenerated Mg₂Si₃O₈ storage->regenerated_adsorbent evaluation Performance Testing (BET, Adsorption Capacity) regenerated_adsorbent->evaluation Characterize

Caption: Workflow for the thermal regeneration of this compound.

Chemical_Regeneration_Workflow cluster_regen Regeneration cluster_post Post-Treatment & Evaluation spent_adsorbent Spent Mg₂Si₃O₈ washing Solvent Washing (Agitation, 1-2h) spent_adsorbent->washing Add Solvent filtration Filtration / Centrifugation washing->filtration Separate Solid & Liquid rinsing Rinse with Fresh Solvent filtration->rinsing drying Oven Drying (105-120°C) rinsing->drying regenerated_adsorbent Regenerated Mg₂Si₃O₈ drying->regenerated_adsorbent evaluation Performance Testing (BET, Adsorption Capacity) regenerated_adsorbent->evaluation Characterize

Caption: Workflow for chemical regeneration via solvent washing.

Troubleshooting_Diagram start Low Adsorption Capacity in Regenerated Mg₂Si₃O₈ q1 Was Thermal or Chemical Regeneration Used? start->q1 thermal_cause Possible Cause: Pore Collapse / Sintering or Incomplete Combustion q1->thermal_cause Thermal chemical_cause Possible Cause: Adsorbent Degradation or Incomplete Desorption q1->chemical_cause Chemical thermal_solution Solution: 1. Lower calcination temp. 2. Use slower ramp rate. 3. Increase hold time. thermal_cause->thermal_solution chemical_solution Solution: 1. Use a milder solvent. 2. Increase washing time. 3. Check solvent compatibility. chemical_cause->chemical_solution

Caption: Troubleshooting logic for reduced adsorption capacity.

References

Validation & Comparative

A Comparative Guide to Ciprofloxacin Adsorption: Magnesium Trisilicate vs. Activated Charcoal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of magnesium trisilicate (B10819215) and activated charcoal as adsorbents for the antibiotic ciprofloxacin (B1669076). The information presented is based on available experimental data to assist in research, drug development, and clinical toxicology applications.

Performance Overview

Both magnesium trisilicate and activated charcoal have demonstrated effective adsorption of ciprofloxacin in in vitro studies.[1] Activated charcoal is a well-established, broad-spectrum adsorbent, while this compound, an antacid, also shows significant potential for ciprofloxacin binding, primarily through a chelation mechanism. A direct comparative study has indicated that this compound could be an effective alternative to activated charcoal for managing ciprofloxacin poisoning, suggesting comparable efficacy.[1] However, the quantitative adsorption capacity can vary significantly based on the specific characteristics of the adsorbent material and the experimental conditions.

Quantitative Adsorption Data

The following tables summarize quantitative data from various studies on the adsorption of ciprofloxacin by activated charcoal and a related magnesium compound, magnesium oxide, as a proxy for this compound due to the lack of specific isotherm data for the latter with ciprofloxacin.

Table 1: Adsorption Parameters for Ciprofloxacin on Activated Charcoal

AdsorbentAdsorption ModelMax. Adsorption Capacity (q_max) (mg/g)Reference
Activated Carbon (from mangosteen peel)Langmuir29.76[2]
Activated Carbon (from compressed wood)Freundlich206[3]
Granular Activated CarbonLangmuir~200[4]

Table 2: Adsorption Parameters for Ciprofloxacin on Magnesium Oxide Nanoparticles

AdsorbentAdsorption ModelMax. Adsorption Capacity (q_max) (mg/g)Reference
Magnesium Oxide (MgO) NanoparticlesLangmuir3.46[5]

Note: The data for magnesium oxide nanoparticles is provided as an indicator of the potential adsorption capacity of a magnesium-based adsorbent. The performance of this compound may differ.

Experimental Protocols

The following are generalized experimental protocols for determining the adsorption of ciprofloxacin, based on common methodologies found in the literature.

Materials and Reagents
  • Adsorbents: Activated Charcoal, this compound

  • Adsorbate: Ciprofloxacin Hydrochloride

  • Solvents: Deionized water, Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH) for pH adjustment.

  • Equipment: Analytical balance, pH meter, horizontal shaker, centrifuge, UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Adsorption Kinetics Experiment
  • Prepare a stock solution of ciprofloxacin (e.g., 100 mg/L) in deionized water.

  • In a series of flasks, add a fixed amount of adsorbent (e.g., 0.1 g) to a specific volume of the ciprofloxacin solution (e.g., 100 mL).

  • Adjust the pH of the solutions to a desired value (e.g., pH 6-7) using HCl or NaOH.

  • Place the flasks on a horizontal shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).

  • Withdraw aliquots of the solution at different time intervals (e.g., 10, 20, 30, 60, 120 minutes).

  • Separate the adsorbent from the solution by centrifugation.

  • Analyze the supernatant for the remaining ciprofloxacin concentration using a UV-Vis spectrophotometer (at ~278 nm) or an HPLC system.

  • Calculate the amount of ciprofloxacin adsorbed per unit mass of adsorbent at each time point.

Adsorption Isotherm Experiment
  • Prepare a series of ciprofloxacin solutions with varying initial concentrations (e.g., 10, 20, 40, 60, 80 mg/L).

  • Add a fixed amount of adsorbent (e.g., 0.1 g) to each solution.

  • Adjust the pH and maintain a constant temperature as in the kinetics experiment.

  • Agitate the flasks for a predetermined equilibrium time (determined from the kinetics experiment).

  • After reaching equilibrium, separate the adsorbent and analyze the final ciprofloxacin concentration in the supernatant.

  • Calculate the equilibrium adsorption capacity for each initial concentration.

  • Fit the data to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity.

Adsorption Mechanisms and Visualizations

The mechanisms of ciprofloxacin adsorption differ between this compound and activated charcoal, which influences their interaction profiles.

This compound: Chelation

This compound primarily adsorbs ciprofloxacin through chelation. The magnesium ions (Mg²⁺) form coordination complexes with the carboxylic acid and keto functional groups of the ciprofloxacin molecule.

G cluster_cipro Ciprofloxacin cluster_mg This compound Cipro Ciprofloxacin Molecule COOH Carboxylic Acid Group Keto Keto Group Mg Mg²⁺ Ion COOH->Mg Chelation Keto->Mg Chelation

Caption: Chelation of ciprofloxacin by a magnesium ion.

Activated Charcoal: Multi-faceted Interactions

The adsorption of ciprofloxacin onto activated charcoal is more complex, involving a combination of electrostatic and non-electrostatic interactions. At a neutral pH, the zwitterionic form of ciprofloxacin interacts with the activated charcoal surface through:

  • π-π interactions: between the aromatic rings of ciprofloxacin and the graphitic surface of activated charcoal.

  • Hydrogen bonding: involving the functional groups of ciprofloxacin and surface functional groups on the activated charcoal.

G cluster_flow Adsorption Workflow start Ciprofloxacin in Solution adsorbent Activated Charcoal Surface start->adsorbent π-π Interactions & Hydrogen Bonding adsorbed Adsorbed Ciprofloxacin adsorbent->adsorbed Adsorption

Caption: Ciprofloxacin adsorption on activated charcoal.

Conclusion

Both this compound and activated charcoal are effective in adsorbing ciprofloxacin. Activated charcoal demonstrates a high adsorption capacity, supported by extensive quantitative data. While direct quantitative comparisons are limited, in vitro evidence suggests this compound is a viable alternative, likely operating through a strong chelation mechanism. The choice of adsorbent may depend on the specific application, such as in clinical management of drug overdose or in pharmaceutical formulation development to prevent drug interactions. Further direct comparative studies under standardized conditions are warranted to fully elucidate the relative performance of these two adsorbents.

References

A Comparative Analysis of Magnesium Trisilicate and Aluminum Hydroxide as Antacids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used antacid agents: magnesium trisilicate (B10819215) and aluminum hydroxide (B78521). The following sections will delve into their mechanisms of action, quantitative performance metrics, and key experimental protocols used for their evaluation. This information is intended to support research, development, and formulation of effective antacid therapies.

Executive Summary

Magnesium trisilicate and aluminum hydroxide are both effective non-systemic antacids that work by neutralizing gastric acid. However, they exhibit distinct profiles in terms of their reaction kinetics, potential side effects, and ancillary properties. This compound is characterized by a slower onset but longer duration of action and the formation of a protective silica (B1680970) gel. In contrast, aluminum hydroxide provides a relatively faster onset of action but is associated with constipating effects. Combination formulations are common to balance these properties.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters of this compound and aluminum hydroxide based on available in-vitro data. It is important to note that these values can vary depending on the specific formulation and experimental conditions.

ParameterThis compoundAluminum HydroxideSource
Acid Neutralizing Capacity (ANC) 1 g neutralizes approx. 1 mEq of acidVaries; some studies show high ANC in combination products[1]
Onset of Action Slow; less than 30% reacts within 15 minutes in 0.1 N HClRelatively faster than this compound[1][2]
Duration of Action Prolonged due to slow reaction and formation of a protective gelShorter duration compared to this compound[2]

Table 1: Key Performance Metrics of this compound and Aluminum Hydroxide

Side EffectThis compoundAluminum Hydroxide
Gastrointestinal Diarrhea, Nausea, VomitingConstipation, Stomach cramps, Fecal impaction
Electrolyte Imbalance Hypermagnesemia (in renal impairment)Hypophosphatemia (with prolonged use)
Other Formation of silica renal calculi (rare, with long-term use)Aluminum toxicity (in renal impairment), Osteomalacia

Table 2: Comparative Side Effect Profiles

Mechanism of Action

Both antacids primarily function by neutralizing hydrochloric acid in the stomach. However, their specific chemical reactions and secondary effects differ.

This compound: This compound reacts with gastric acid to form magnesium chloride, silicon dioxide, and water. A key feature of this reaction is the formation of a gelatinous silicon dioxide layer, which is thought to coat the gastric mucosa, providing an additional protective barrier against acid and pepsin.[2][3] This reaction is slower, contributing to a prolonged antacid effect.[2]

Aluminum Hydroxide: This antacid reacts with hydrochloric acid to produce aluminum chloride and water.[4] This neutralization reaction leads to an increase in gastric pH. Aluminum hydroxide can also inhibit the activity of pepsin, a digestive enzyme that can be damaging to the stomach lining.[5]

Signaling and Protective Pathways

While the primary mechanism is chemical neutralization, there is evidence for additional cytoprotective effects.

  • Prostaglandin Release: Some studies suggest that the surface charge of aluminum hydroxide may stimulate the release of prostaglandins (B1171923) (PGE2), which are known to have a protective role in the gastric mucosa.[4]

  • Mucus Barrier Interaction: Aluminum-magnesium containing antacids in suspension form have been shown to increase the viscosity of gastric mucin, potentially enhancing the protective mucus barrier.[6]

Mandatory Visualizations

Mechanism of Action: Acid Neutralization

cluster_stomach Stomach Lumen (Acidic Environment) cluster_mt This compound Action cluster_ah Aluminum Hydroxide Action cluster_effects Physiological Effects HCl Hydrochloric Acid (HCl) MT This compound (2MgO·3SiO₂·nH₂O) HCl->MT AH Aluminum Hydroxide (Al(OH)₃) HCl->AH MgCl2 Magnesium Chloride (MgCl₂) MT->MgCl2 Neutralization Reaction SiO2_gel Colloidal Silica Gel (SiO₂) MT->SiO2_gel Neutralization Reaction H2O_mt Water (H₂O) MT->H2O_mt Neutralization Reaction Increased_pH Increased Gastric pH MgCl2->Increased_pH Mucosal_Protection Mucosal Protection SiO2_gel->Mucosal_Protection Forms protective layer AlCl3 Aluminum Chloride (AlCl₃) AH->AlCl3 Neutralization Reaction H2O_ah Water (H₂O) AH->H2O_ah Neutralization Reaction AlCl3->Increased_pH Pepsin_Inhibition Inhibition of Pepsin Activity Increased_pH->Pepsin_Inhibition

Caption: Acid neutralization pathways of this compound and aluminum hydroxide.

Experimental Workflow: In-Vitro Acid Neutralizing Capacity (USP <301>)

start Start: Prepare Antacid Sample add_acid Add known excess of 0.5 N HCl start->add_acid stir Stir at 37°C for 15 minutes add_acid->stir titrate Back-titrate with 0.5 N NaOH to pH 3.5 stir->titrate calculate Calculate Acid Neutralizing Capacity (ANC) in mEq titrate->calculate end End: Report ANC calculate->end

Caption: USP <301> workflow for determining Acid Neutralizing Capacity.

Experimental Workflow: Rossett-Rice Test

start Start: Antacid in simulated gastric fluid (37°C) add_acid Continuously add 0.1 N HCl at a set rate start->add_acid monitor_ph Monitor pH over time add_acid->monitor_ph record_time Record time to reach pH 3.0 (Onset of Action) monitor_ph->record_time record_duration Record duration pH remains between 3.0 and 5.0 (Duration of Action) monitor_ph->record_duration end End: Report Onset and Duration record_time->end record_duration->end

Caption: Rossett-Rice test workflow for antacid evaluation.

Experimental Protocols

In-Vitro Acid-Neutralizing Capacity (ANC) - USP <301> Back-Titration Method

This widely accepted method determines the total amount of acid that an antacid can neutralize.

  • Apparatus: A pH meter with a suitable electrode, a magnetic stirrer, and standard laboratory glassware.

  • Reagents:

    • Standardized 0.5 N Hydrochloric Acid (HCl)

    • Standardized 0.5 N Sodium Hydroxide (NaOH)

    • Distilled water

  • Procedure:

    • An accurately weighed quantity of the antacid preparation is placed in a beaker.

    • A specified volume of distilled water is added, and the mixture is stirred.

    • A precise volume of 0.5 N HCl, representing a known excess of acid, is added to the beaker.

    • The mixture is stirred at 37°C for a defined period, typically 15 minutes, to allow the neutralization reaction to proceed.

    • The excess HCl is then immediately back-titrated with 0.5 N NaOH to a stable endpoint of pH 3.5.

  • Calculation: The ANC, expressed in milliequivalents (mEq) of acid consumed, is calculated by subtracting the amount of acid neutralized by the NaOH from the total amount of acid initially added.

Rossett-Rice Test

This dynamic in-vitro method provides insights into the onset and duration of an antacid's action by simulating gastric acid secretion.[7][8]

  • Apparatus: A reaction vessel maintained at 37°C, a pH meter, a burette for continuous acid delivery, and a magnetic stirrer.

  • Reagents:

    • 0.1 N Hydrochloric Acid (HCl)

    • Simulated gastric fluid (without enzymes)

  • Procedure:

    • The antacid sample is placed in the reaction vessel containing simulated gastric fluid at 37°C.

    • 0.1 N HCl is continuously added from a burette at a constant rate (e.g., 4 mL/min) to simulate gastric acid secretion.

    • The pH of the solution is continuously monitored and recorded.

  • Data Analysis:

    • Onset of Action: The time taken for the pH of the mixture to reach 3.0.

    • Duration of Action: The time interval during which the pH is maintained between 3.0 and 5.0.

Conclusion

Both this compound and aluminum hydroxide are valuable antacid agents with distinct characteristics. This compound offers a prolonged duration of action and a protective coating effect, while aluminum hydroxide provides a faster onset of neutralization. The choice between these agents, or their use in combination, depends on the desired therapeutic outcome and the patient's tolerance to potential side effects. The experimental protocols outlined in this guide provide a standardized framework for the quantitative evaluation of these and other antacid formulations, facilitating the development of optimized and effective products for the management of acid-related gastrointestinal disorders.

References

A Comparative Guide to Magnesium Trisilicate and Calcium Silicate as Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of magnesium trisilicate (B10819215) and calcium silicate (B1173343), two silicate-based excipients used in the pharmaceutical industry. The information presented is based on available scientific literature and aims to assist in the selection of the appropriate excipient for solid dosage form development.

Physicochemical Properties

Both magnesium trisilicate and calcium silicate are inorganic compounds with distinct physicochemical properties that influence their functionality as pharmaceutical excipients. A summary of their key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Calcium Silicate

PropertyThis compoundCalcium Silicate
Chemical Formula Mg₂Si₃O₈·xH₂O (variable composition)[1][2]Ca₂SiO₄ (or other variations)[3]
Appearance Fine, white, odorless, and tasteless powder[1][2]White, odorless, free-flowing powder[3]
Solubility Practically insoluble in water and alcohol[1][4]Insoluble in water and ethanol.[]
Moisture Content Slightly hygroscopic.[1]High moisture absorption capacity.[3]
Bulk Density (Tapped) 0.3 - 0.4 g/mL[4]Low bulk density[6]
Primary Functions Antacid, adsorbent, glidant, anti-caking agent[1][2][7]Anti-caking agent, filler, diluent, binder, controlled-release agent[3][6]

Performance as a Pharmaceutical Excipient

The performance of an excipient is critical to the final drug product's quality, stability, and efficacy. This section compares the performance of this compound and calcium silicate in key areas of tablet manufacturing.

Tablet Formulation and Performance Metrics

While direct comparative studies are limited, the available data provides insights into the performance of each excipient in tablet formulations. Table 2 summarizes key performance metrics from various studies. It is important to note that these values are not from a head-to-head comparison and are dependent on the specific formulation and processing parameters.

Table 2: Performance Metrics in Tablet Formulations

Performance MetricThis compoundCalcium Silicate
Tablet Hardness Data not available in a comparable format.An optimized fast-disintegrating tablet formulation with 1.5% magnesium stearate (B1226849) as a lubricant and calcium silicate as a disintegration-promoting agent exhibited a hardness of 1.42 kg.[8]
Tablet Friability Data not available in a comparable format.Data not available in a comparable format.
Disintegration Time The presence of this compound has been shown to delay the disintegration of paracetamol tablets.[9]An optimized fast-disintegrating tablet formulation containing calcium silicate showed a disintegration time of 23.4 seconds.[8]
Compressive Strength Data not available in a comparable format.A composite tablet containing calcium silicate, sodium silicate, and citric acid exhibited a compressive strength of 75 MPa.[10][11]
Drug Release and Compatibility

Both excipients can influence the release profile of the active pharmaceutical ingredient (API).

  • This compound: Due to its adsorptive properties, this compound can interact with various drugs, potentially affecting their absorption and bioavailability.[7] For instance, it has been shown to reduce the absorption of tetracyclines and quinolone antibiotics.[7] The kinetic behavior of drug adsorption onto this compound often follows pseudo-second-order kinetics, suggesting chemisorption processes.[7] Studies have also indicated that this compound can retard the dissolution of drugs like paracetamol and metronidazole.[9]

  • Calcium Silicate: With its porous structure, calcium silicate can be utilized in controlled-release formulations, allowing for the gradual release of APIs over time.[3] Nanostructured calcium silicate materials have shown promise as drug carriers due to their high drug-loading capacity and pH-responsive drug release behavior.[12][13] A study on a calcium silicate-based composite for low-dose drug delivery demonstrated sequential release of Atenolol over 150 minutes without a burst release.[10][11]

Experimental Protocols

This section details the standard methodologies for evaluating key tablet properties.

Tablet Hardness Test

The tablet hardness test measures the force required to break a tablet in a diametrical compression.

G cluster_0 Tablet Hardness Testing Workflow Place Tablet Place tablet between platens Apply Force Apply compressive force Place Tablet->Apply Force Record Force Record breaking force (N or kp) Apply Force->Record Force

A simplified workflow for tablet hardness testing.

Protocol:

  • Place the tablet between the two platens of the hardness tester.

  • Start the tester to apply a diametrical compressive force to the tablet.

  • The force is increased until the tablet fractures.

  • The force required to break the tablet is recorded.

  • The test is repeated for a specified number of tablets (typically 10) to determine the average hardness.

Tablet Friability Test

Friability testing is used to assess the ability of a tablet to withstand abrasion in packaging, handling, and shipping.

G cluster_1 Tablet Friability Testing Workflow Weigh Tablets (Initial) Weigh initial sample of tablets Place in Friabilator Place tablets in the friabilator drum Weigh Tablets (Initial)->Place in Friabilator Rotate Drum Rotate the drum (e.g., 100 rotations at 25 rpm) Place in Friabilator->Rotate Drum De-dust and Weigh (Final) De-dust and weigh the final tablet sample Rotate Drum->De-dust and Weigh (Final) Calculate Friability Calculate percentage weight loss De-dust and Weigh (Final)->Calculate Friability

A workflow diagram for tablet friability testing.

Protocol:

  • A pre-weighed sample of tablets is placed in the friabilator drum.

  • The drum is rotated for a set number of revolutions (e.g., 100 rotations) at a specified speed (e.g., 25 rpm).

  • The tablets are removed, de-dusted, and re-weighed.

  • The percentage of weight loss (friability) is calculated. A loss of less than 1% is generally considered acceptable.

Tablet Disintegration Test

This test determines whether tablets or capsules disintegrate within a prescribed time when placed in a liquid medium.

G cluster_2 Tablet Disintegration Testing Workflow Place in Basket Place one tablet in each tube of the basket Immerse in Fluid Immerse the basket in the specified fluid at 37°C Place in Basket->Immerse in Fluid Operate Apparatus Raise and lower the basket at a constant frequency Immerse in Fluid->Operate Apparatus Observe Disintegration Observe the tablets for complete disintegration Operate Apparatus->Observe Disintegration Record Time Record the disintegration time Observe Disintegration->Record Time

A workflow for conducting a tablet disintegration test.

Protocol:

  • One tablet is placed in each of the six tubes of the basket-rack assembly of the disintegration apparatus.

  • The assembly is immersed in a specified liquid medium (e.g., simulated gastric fluid) maintained at 37 ± 2 °C.

  • The apparatus raises and lowers the basket at a constant frequency.

  • The time taken for all tablets to disintegrate completely is recorded.

Drug Dissolution Test

The dissolution test measures the rate and extent of drug release from a solid dosage form.

G cluster_3 Drug Dissolution Testing Workflow Place Tablet in Vessel Place the tablet in the dissolution vessel with medium Start Apparatus Start the apparatus (e.g., paddle or basket) at a set speed Place Tablet in Vessel->Start Apparatus Withdraw Samples Withdraw samples at specified time intervals Start Apparatus->Withdraw Samples Analyze Samples Analyze the samples for drug concentration Withdraw Samples->Analyze Samples Generate Profile Generate the dissolution profile Analyze Samples->Generate Profile

A workflow for performing a drug dissolution test.

Protocol:

  • The dosage form is placed in a dissolution vessel containing a specified volume of dissolution medium maintained at 37 ± 0.5 °C.

  • The dissolution apparatus (e.g., USP Apparatus 1 - basket or Apparatus 2 - paddle) is operated at a specified speed.

  • Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

  • The amount of dissolved drug in each sample is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • A dissolution profile (percentage of drug dissolved versus time) is constructed.

Conclusion

Both this compound and calcium silicate offer unique properties as pharmaceutical excipients.

  • This compound is primarily recognized for its antacid and adsorptive properties. Its use as a glidant and anti-caking agent is also documented. However, its potential to interact with and affect the bioavailability of certain drugs requires careful consideration during formulation development.

  • Calcium Silicate is a versatile excipient with applications as a filler, binder, and anti-caking agent. Its high porosity makes it particularly suitable for controlled-release formulations and for absorbing large quantities of liquids, which can be advantageous for certain drug delivery systems.

The selection between these two excipients should be based on the specific requirements of the drug formulation, including the desired release profile, the chemical properties of the API, and the manufacturing process. Further head-to-head comparative studies would be beneficial to provide a more definitive guide for formulators.

References

Efficacy in Drug Delivery: A Comparative Analysis of Magnesium Trisilicate and Mesoporous Silica

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an optimal drug delivery vehicle is paramount to enhancing therapeutic efficacy and patient compliance. This guide provides an objective comparison of two silica-based materials, magnesium trisilicate (B10819215) and mesoporous silica (B1680970), as platforms for drug delivery. By examining their physicochemical properties, drug loading capacities, and release kinetics, supported by experimental data, this document aims to inform the selection of the most suitable carrier for specific drug delivery applications.

Executive Summary

Mesoporous silica, with its highly ordered porous structure, large surface area, and tunable pore size, has been extensively researched and demonstrates significant advantages as a versatile drug delivery carrier. It offers high drug loading capacities and the potential for controlled and sustained release of various therapeutic agents. Magnesium trisilicate, traditionally used as an antacid, also exhibits adsorptive properties and has been explored for its potential in drug delivery. While it can effectively load certain drugs and may offer sustained release, its structural properties are less defined than those of mesoporous silica, leading to potentially lower loading capacities and less predictable release profiles. This guide presents a detailed comparison of these two materials, with a particular focus on their application in the delivery of the non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241).

Physicochemical Properties

The drug loading and release characteristics of a carrier are fundamentally dictated by its physicochemical properties. The table below summarizes the key differences between this compound and mesoporous silica.

PropertyThis compoundMesoporous Silica (SBA-15)
Surface Area (m²/g) < 250 (conventional) to > 400 (modified)[1][2]700 - 1042[3][4]
Pore Volume (cm³/g) ~0.32[1]~0.8[2]
Pore Diameter (nm) 2 - 50 (mesoporous structure)[1]6.0 - 8.8[2][3]
Structure Amorphous, flake-like with interstitial spaces[1][2]Ordered hexagonal mesoporous structure[3]

Drug Loading and Release Kinetics: A Case Study with Ibuprofen

Ibuprofen serves as a valuable model drug for comparing the performance of these two carriers due to its widespread use and well-documented properties.

This compound and Ibuprofen

Studies on the co-processing of ibuprofen with this compound have shown that the carrier can induce an amorphous state in the drug, which can potentially enhance its dissolution rate.[5] The interaction is suggested to be an acid-base interaction between the carboxylic acid group of ibuprofen and the magnesium oxide component of this compound.[6]

Table 2: In-Vitro Release of Ibuprofen from this compound

FormulationDrug Release after 120 min (%)
Crystalline Ibuprofen52.89
Dry-state co-milling with this compound77.98 - 85.84
Aqueous state co-processing and freeze-drying with this compound84.87 - 100.29
(Data sourced from Acharya et al., 2017)[5]
Mesoporous Silica and Ibuprofen

Mesoporous silica, particularly types like MCM-41 and SBA-15, has been extensively studied for ibuprofen delivery. The high surface area and large pore volume allow for significant drug loading. The release kinetics can be modulated by modifying the surface chemistry and pore size of the silica.

Table 3: Ibuprofen Loading and Release from Mesoporous Silica (SBA-15)

ParameterValue
Drug Loading Capacity 18.0% - 28.3% (w/w)[3]
In-vitro Drug Release (72.5 h) ~10% - 27%[3]
(Data sourced from El-Dahan et al., 2014)[3]

Another study reported that the amount of ibuprofen loaded into MCM-41 could be significantly improved through an impregnation procedure, with 100% release observed in simulated biological fluids.[7]

Experimental Protocols

Synthesis of Materials

This compound (Precipitation Method)

This compound can be synthesized by the reaction of sodium silicate (B1173343) and magnesium sulfate (B86663).[8]

  • An aqueous solution of magnesium sulfate is continuously fed into a precipitating tank at room temperature.

  • Concurrently, a sodium silicate solution is fed into the same vessel.

  • As this compound precipitates, the slurry is removed, filtered, and washed.

  • The resulting filter cake is then spray-dried.[9]

Mesoporous Silica (SBA-15 Synthesis)

SBA-15 is synthesized using a soft-templating route.

  • The triblock copolymer Pluronic P123 is used as the structure-directing agent.

  • Tetraethoxysilane (TEOS) serves as the silica source.

  • The synthesis is carried out in an acidic medium.

  • The resulting solid is calcined to remove the template, yielding the ordered mesoporous structure.[10]

Drug Loading

Ibuprofen Loading into this compound (Co-milling)

  • Crystalline ibuprofen and this compound are placed in a ball mill.

  • The mixture is milled at a specific frequency for a set duration to achieve a co-processed material.[5]

Ibuprofen Loading into Mesoporous Silica (Incipient Wetness Impregnation)

  • A concentrated solution of ibuprofen in a suitable solvent (e.g., ethanol) is prepared.

  • The solution is added dropwise to the mesoporous silica powder, with the volume of the solution being approximately equal to the pore volume of the silica.

  • The wet powder is dried to remove the solvent, leaving the drug loaded within the mesopores.[7]

In-Vitro Drug Release Study
  • A known amount of the drug-loaded material is placed in a dissolution apparatus.

  • The apparatus contains a specific volume of a dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid) maintained at 37°C.

  • Samples of the dissolution medium are withdrawn at predetermined time intervals.

  • The concentration of the released drug in the samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry.[5][7]

Visualizing the Process

To better understand the experimental workflows, the following diagrams illustrate the key steps in drug loading for both this compound and mesoporous silica.

Drug_Loading_Magnesium_Trisilicate cluster_0 Ibuprofen Loading into this compound (Co-milling) Crystalline Ibuprofen Crystalline Ibuprofen Ball Mill Ball Mill Crystalline Ibuprofen->Ball Mill Add Co-processed Material Co-processed Material Ball Mill->Co-processed Material Milling This compound This compound This compound->Ball Mill Add

Caption: Workflow for loading ibuprofen onto this compound via co-milling.

Drug_Loading_Mesoporous_Silica cluster_1 Ibuprofen Loading into Mesoporous Silica (Impregnation) Ibuprofen Ibuprofen Solvent (Ethanol) Solvent (Ethanol) Ibuprofen->Solvent (Ethanol) Dissolve Concentrated Solution Concentrated Solution Solvent (Ethanol)->Concentrated Solution Mesoporous Silica Mesoporous Silica Concentrated Solution->Mesoporous Silica Impregnate Drying Drying Mesoporous Silica->Drying Wet Powder Ibuprofen-loaded Silica Ibuprofen-loaded Silica Drying->Ibuprofen-loaded Silica

Caption: Workflow for loading ibuprofen into mesoporous silica using the impregnation method.

Conclusion

Both this compound and mesoporous silica demonstrate potential as drug delivery carriers. Mesoporous silica, with its well-defined and tunable porous structure, offers a higher degree of control over drug loading and release, making it a more versatile platform for a wide range of pharmaceutical applications. The ability to achieve high drug loading and sustained release profiles, as demonstrated with ibuprofen, underscores its advantages.

This compound, while showing promise in drug adsorption and the potential for amorphization of crystalline drugs, has a less ordered structure. This may limit its drug loading capacity and result in less predictable release kinetics compared to mesoporous silica. However, its established safety profile as an oral excipient and its lower cost could make it a viable option for specific applications where high precision in drug release is not the primary requirement.

References

In Vitro Drug Release from Magnesium Trisilicate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Magnesium trisilicate (B10819215), a commonly used antacid, is known for its ability to neutralize stomach acid. However, its adsorptive properties can significantly influence the in vitro release of co-administered drugs. This guide provides a comparative analysis of the performance of magnesium trisilicate-based formulations, supported by experimental data, to aid in drug development and formulation research.

Comparative Drug Release Profiles

The in vitro release of various drugs is often retarded in the presence of this compound. This is primarily attributed to the adsorption of the drug onto the surface of this compound, which can delay its dissolution and potential absorption. Below are comparative data summarizing the impact of this compound on the release of several drugs compared to other antacids.

Key Findings:

  • Paracetamol: The dissolution of paracetamol is significantly retarded by this compound. The time required to release 50% (T50) and 70% (T70) of the drug is considerably longer in the presence of this compound compared to formulations without it.

  • Metronidazole (B1676534): this compound also delays the release of metronidazole. In a comparative study, the order of dissolution retardation for metronidazole was found to be: Bentonite > This compound > Magnesium Oxide > Aluminium Hydroxide[1].

  • Nitrofurantoin (B1679001): In vitro adsorption studies have shown that this compound has the highest adsorptive capacity for nitrofurantoin compared to other antacids like bismuth oxycarbonate, talc, kaolin, magnesium oxide, aluminum hydroxide, and calcium carbonate. This strong adsorption leads to a reduction in the rate and extent of nitrofurantoin absorption.

  • Ciprofloxacin (B1669076): The dissolution rate of ciprofloxacin is markedly retarded in the presence of this compound. In simulated intestinal juice, this compound exhibits a higher adsorption capacity for ciprofloxacin[2][3].

Table 1: Comparative Dissolution Parameters of Paracetamol in the Presence of Various Antacids

FormulationT50 (min)T70 (min)
Paracetamol alone< 5< 8
Paracetamol + this compound (1% w/w)> 60> 60
Paracetamol + this compound + 5.0% w/w NaCl5.08.0
Paracetamol + this compound + 7.5% w/w NaClSlower than 5.0% NaClSlower than 5.0% NaCl
Paracetamol + Aluminium Hydroxide + 1% w/w this compoundIncreased T50 compared to Aluminium Hydroxide alone-

Data synthesized from a study by Awolaru & Bakre. The addition of sodium chloride appears to mitigate the retarding effect of this compound to some extent.

Table 2: Qualitative Comparison of the Effect of Different Antacids on Drug Release

DrugComparison with Other Antacids
Metronidazole Dissolution retardation order: Bentonite > This compound > Magnesium Oxide > Aluminium Hydroxide[1].
Nitrofurantoin This compound exhibited the greatest adsorptive capacity compared to bismuth oxycarbonate, talc, kaolin, magnesium oxide, aluminum hydroxide, and calcium carbonate.
Ciprofloxacin This compound showed a higher adsorption capacity in simulated intestinal juice compared to several other antacids[2][3].

Experimental Protocols

The following is a generalized experimental protocol for conducting in vitro drug release studies of antacid-containing formulations, based on common methodologies described in the literature and USP guidelines.

Objective: To determine the rate and extent of drug release from a solid oral dosage form in the presence of this compound or other antacids.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus) is commonly used.

  • Dissolution vessels (typically 900 mL capacity)

  • Water bath maintained at 37 ± 0.5 °C

  • Syringes and filters for sample collection

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug analysis.

Reagents and Media:

  • Dissolution Medium: The choice of medium depends on the drug and the intended site of release. Common media include:

    • 0.1 N Hydrochloric Acid (simulated gastric fluid, pH 1.2)

    • Phosphate Buffer (pH 6.8, simulated intestinal fluid)

    • Purified water

  • Antacid Powder: this compound, aluminum hydroxide, calcium carbonate, etc.

  • Drug Product: Tablets or capsules of the drug being studied.

  • Reference Standard: A pure sample of the drug for calibration.

Procedure:

  • Medium Preparation: Prepare a sufficient volume of the chosen dissolution medium and deaerate it.

  • Apparatus Setup: Set up the dissolution apparatus. Place 900 mL of the dissolution medium in each vessel and allow the temperature to equilibrate to 37 ± 0.5 °C.

  • Standard Curve Preparation: Prepare a series of standard solutions of the drug in the dissolution medium to create a calibration curve for quantifying the drug concentration.

  • Dissolution Test:

    • Place one tablet or capsule of the drug product in each dissolution vessel.

    • In the vessels for the test group, add a pre-determined amount of the antacid powder (e.g., an amount equivalent to a typical dose).

    • Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the collected samples to remove any undissolved particles.

    • Analyze the concentration of the drug in each sample using a validated analytical method (UV-Vis Spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.

    • Plot the percentage of drug released versus time to obtain the dissolution profile.

    • Calculate dissolution parameters such as T50 and T70.

    • Compare the dissolution profiles of the drug with and without the antacid and with different types of antacids.

Visualizing the Process and Interactions

To better understand the experimental workflow and the underlying mechanisms of drug-antacid interactions, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis cluster_data Data Interpretation prep_media Prepare & Deaerate Dissolution Medium setup_app Setup USP Apparatus 2 (37°C, 900mL Medium) prep_media->setup_app prep_std Prepare Drug Standard Solutions analyze_sample Analyze Drug Concentration (UV-Vis/HPLC) prep_std->analyze_sample add_formulation Add Drug Formulation (& with/without Antacid) setup_app->add_formulation start_test Start Dissolution Test (e.g., 50 rpm) add_formulation->start_test sample Withdraw Samples at Timed Intervals start_test->sample filter_sample Filter Samples sample->filter_sample filter_sample->analyze_sample calc_release Calculate % Drug Released analyze_sample->calc_release plot_profile Plot Dissolution Profiles calc_release->plot_profile compare Compare Formulations plot_profile->compare

Caption: Experimental workflow for in vitro drug release studies.

interaction_mechanism cluster_drug Drug Formulation cluster_medium Dissolution Medium drug_tablet Drug Tablet/ Capsule drug_dissolved Dissolved Drug drug_tablet->drug_dissolved Dissolution adsorbed_drug Adsorbed Drug Complex drug_dissolved->adsorbed_drug Adsorption mg_trisilicate Magnesium Trisilicate (Adsorbent) mg_trisilicate->adsorbed_drug adsorbed_drug->drug_dissolved Slow Release/ Desorption

References

A Comparative Analysis of Heavy Metal Adsorption: Zeolites Versus Magnesium Silicates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient removal of heavy metal impurities is a critical concern. This guide provides an objective comparison of the heavy metal adsorption capacities of two classes of silicate (B1173343) materials: zeolites and magnesium silicates. The information presented is supported by experimental data to aid in the selection of appropriate purification agents.

This document outlines the structural and functional differences between these materials, presenting quantitative data on their adsorption performance for various heavy metal ions. Furthermore, it details the typical experimental protocols for evaluating adsorption capacity and provides visual representations of both the experimental workflow and the key comparative metrics.

Comparative Adsorption Capacity and Material Properties

Zeolites are crystalline aluminosilicates with well-defined microporous structures, facilitating ion exchange as a primary mechanism for heavy metal removal.[1][2] Their performance can vary based on the specific type of zeolite and any subsequent modifications.[1][3] Magnesium silicates, while also effective, often present as amorphous or layered structures, with adsorption occurring through a combination of ion exchange, surface complexation, and electrostatic interactions.[4]

The following table summarizes the maximum adsorption capacities (q_max) for various heavy metal ions as reported in scientific literature. It is important to note that these values are highly dependent on experimental conditions such as pH, temperature, initial metal concentration, and contact time.

Adsorbent MaterialHeavy Metal IonMax. Adsorption Capacity (q_max) (mg/g)Surface Area (m²/g)Optimal pHReference
Magnesium Silicate (M-S-H) Lead (Pb²⁺)83.3326.155.0[4][5]
Cadmium (Cd²⁺)59.5226.155.0[4][5]
CP@Magnesium Silicate Film Zinc (Zn²⁺)198.0-> 4.0[6]
Copper (Cu²⁺)113.5--[6]
PES@Mg₂SiO₄ Composite Mercury (Hg²⁺)714--[3]
Lead (Pb²⁺)400--[3]
Cadmium (Cd²⁺)323--[3]
Thiol-Functionalized Mg-Phyllosilicate Mercury (Hg²⁺)603--[7]
Lead (Pb²⁺)365--[7]
Cadmium (Cd²⁺)210--[7]
Natural Zeolite (Clinoptilolite) Lead (Pb²⁺)Variable5 - 100Variable[1][8]
Cadmium (Cd²⁺)Variable5 - 100Variable[1][8]
Copper (Cu²⁺)Variable5 - 100Variable[1][8]
Zinc (Zn²⁺)Variable5 - 100Variable[1][8]
Modified Zeolites Lead (Pb²⁺)Up to 248>100 (modified)Acidic to Neutral[9]
Chromium (Cr⁶⁺)44.74>100 (modified)~3.0[9]

Note: Adsorption capacities for natural zeolites are highly variable depending on their origin and purity.[1] Modification processes like acid/base treatment or surfactant functionalization can significantly enhance their performance.[3][8]

Adsorption Mechanisms

Zeolites: The primary mechanism for heavy metal adsorption onto zeolites is ion exchange .[3] The aluminum in the zeolite framework creates a net negative charge, which is balanced by exchangeable cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺).[2] When in contact with a solution containing heavy metal cations, these framework cations can be exchanged for the heavy metal ions. The selectivity of a zeolite for a particular metal depends on factors like the hydrated ionic radius and the charge density of the metal ion.[4]

Magnesium Silicate: The adsorption mechanism for magnesium silicates is more complex and can involve multiple processes.[4] In addition to ion exchange with magnesium ions, surface complexation plays a significant role, where heavy metal ions form complexes with hydroxyl groups (Si-OH and Mg-OH) on the material's surface.[2][4] Electrostatic attraction between the positively charged metal ions and a negatively charged surface (at appropriate pH values) also contributes to the adsorption process.[4] In some cases, at higher pH, precipitation of metal hydroxides on the surface can occur.[10]

Experimental Protocols

The determination of heavy metal adsorption capacity is typically conducted through batch adsorption experiments. The following is a generalized protocol:

  • Adsorbent Preparation: The adsorbent material (zeolite or magnesium silicate) is washed with deionized water to remove impurities and then dried in an oven at a specified temperature (e.g., 60-80 °C) until a constant weight is achieved.[11]

  • Stock Solution Preparation: A stock solution of a specific heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂) is prepared at a high concentration (e.g., 1000 mg/L) in deionized water. Working solutions of various concentrations are then prepared by diluting the stock solution.[11]

  • Batch Adsorption Study:

    • A precise amount of the dried adsorbent (e.g., 0.1 g) is added to a series of flasks.

    • A fixed volume (e.g., 50 mL) of the heavy metal working solution at a known initial concentration is added to each flask.[11]

    • The pH of the solution is adjusted to the desired value using dilute HCl or NaOH.

    • The flasks are then agitated on a shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time to allow equilibrium to be reached.[11]

  • Analysis:

    • After agitation, the solution is separated from the adsorbent by filtration or centrifugation.

    • The final concentration of the heavy metal ions remaining in the filtrate is measured using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[10]

  • Calculation of Adsorption Capacity: The amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated using the following equation:

    q_e = (C_o - C_e) * V / m

    Where:

    • C_o = Initial heavy metal concentration (mg/L)

    • C_e = Equilibrium heavy metal concentration (mg/L)

    • V = Volume of the solution (L)

    • m = Mass of the adsorbent (g)

  • Isotherm and Kinetic Modeling: To understand the adsorption mechanism and the surface properties of the adsorbent, the experimental data are often fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order).[4][12]

Visualizing the Process and Comparison

To better illustrate the procedures and relationships discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Adsorbent (Wash & Dry) D Add Adsorbent to Flasks A->D B Prepare Heavy Metal Stock Solution C Prepare Working Solutions (Dilution) B->C E Add Metal Solution & Adjust pH C->E D->E F Batch Adsorption (Agitate for set time) E->F G Separate Solid/Liquid (Filter/Centrifuge) F->G H Analyze Final Metal Concentration (AAS/ICP) G->H I Calculate Adsorption Capacity (q_e) H->I J Fit Data to Isotherm & Kinetic Models I->J

Caption: Experimental workflow for evaluating heavy metal adsorption capacity.

G center Adsorbent Comparison ms Magnesium Silicates center->ms zeo Zeolites center->zeo ms_struct Structure: Amorphous / Layered ms->ms_struct ms_mech Mechanism: Ion Exchange, Surface Complexation, Electrostatic ms->ms_mech ms_cap Capacity: High for specific modified forms (e.g., for Hg, Pb) ms->ms_cap zeo_struct Structure: Crystalline, Microporous (Aluminosilicate) zeo->zeo_struct zeo_mech Primary Mechanism: Ion Exchange zeo->zeo_mech zeo_cap Capacity: Good, highly variable by type and modification zeo->zeo_cap

Caption: Key comparative characteristics of magnesium silicates and zeolites.

Conclusion

Both zeolites and magnesium silicates are effective adsorbents for heavy metal ions. Zeolites, particularly clinoptilolite, are well-studied, widely available, and effective due to their robust ion-exchange capabilities.[1] Their performance, however, is highly dependent on the specific type and source.[1]

Magnesium silicates, especially synthetically modified forms, demonstrate exceptionally high adsorption capacities for certain toxic metals like mercury and lead, often surpassing those of natural zeolites.[3][7] The multi-faceted adsorption mechanism of magnesium silicates may offer broader applicability. The choice between these materials will depend on the specific heavy metal contaminant, required capacity, process conditions (like pH), and cost-effectiveness. For applications requiring the highest possible removal of specific metals like mercury or lead, tailored magnesium silicate composites may be the superior choice. For general-purpose metal ion reduction, zeolites remain a reliable and economical option.

References

Assessing the Biocompatibility of Synthetic Magnesium Trisilicate for Oral Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of excipients in oral drug formulations is a critical step in pharmaceutical development, with biocompatibility being a paramount consideration. Synthetic magnesium trisilicate (B10819215), a commonly used antacid and pharmaceutical excipient, warrants a thorough evaluation of its safety profile in comparison to other available alternatives. This guide provides an objective comparison of the biocompatibility of synthetic magnesium trisilicate with common alternatives such as aluminum hydroxide (B78521) and calcium carbonate, supported by available experimental data and detailed methodologies.

Comparative Biocompatibility Overview

While direct comparative studies on the biocompatibility of these specific antacids for oral applications are limited in the current scientific literature, this guide synthesizes available data to provide a comparative overview. The assessment focuses on key biocompatibility endpoints: cytotoxicity, genotoxicity, and in vivo toxicity.

Table 1: Summary of In Vitro Cytotoxicity Data

CompoundCell LineAssayKey FindingsReference
Aluminum Chloride Human Gingival FibroblastsMTT AssayDemonstrated significant cytotoxicity at all tested time points (1, 5, and 15 minutes) compared to aluminum sulfate (B86663) and ferric sulfate.[1]
Aluminum Sulfate Human Gingival FibroblastsMTT AssayShowed time-dependent cytotoxicity, being more toxic than ferric sulfate at 1 minute, similar at 5 minutes, and less toxic at 15 minutes.[1]
This compound (Data Not Available)-No direct comparative cytotoxicity data on oral cell lines was identified in the reviewed literature.-
Calcium Carbonate (Data Not Available)-No direct comparative cytotoxicity data on oral cell lines was identified in the reviewed literature.-

Note: The lack of direct comparative data for this compound and calcium carbonate in this context highlights a significant research gap.

Table 2: Summary of Genotoxicity Data

CompoundAssayCell Line/OrganismKey FindingsReference
Amorphous Silica (B1680970) Nanoparticles Comet Assay3T3-L1 FibroblastsNo significant genotoxicity was observed at concentrations of 4 or 40 µg/ml after 3, 6, and 24 hours of incubation. This suggests that amorphous silica, a component of magnesium silicate, may have a low genotoxic potential.[2][3][2][3]
This compound (Data Not Available)-No specific genotoxicity data for synthetic this compound was identified in the reviewed literature.-
Aluminum Hydroxide (Data Not Available)-No specific genotoxicity data for aluminum hydroxide was identified in the reviewed literature.-
Calcium Carbonate (Data Not Available)-No specific genotoxicity data for calcium carbonate was identified in the reviewed literature.-

Table 3: Summary of In Vivo Oral Toxicity Data

CompoundAnimal ModelKey FindingsReference
This compound DogsA formulation containing this compound was stated to reduce the oral toxicity of paraquat (B189505) 15-fold, suggesting a potential protective effect on the gastric mucosa.[4][4]
Magnesium Compounds (Oxide, Carbonate) RatsBoth calcium carbonate and magnesium oxide are absorbed in the large intestine.[5] In a separate study, oral administration of magnesium carbonate to mice showed no side effects, while magnesium oxide had a moderate laxative effect.[6][5][6]
Aluminum Hydroxide GeneralAluminum-containing antacids can protect the gastric mucosa against noxious agents.[7][8] However, they can interfere with the absorption of other drugs.[7][8]
Calcium Carbonate GeneralGenerally considered safe, but can cause constipation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. The following are protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate oral cells (e.g., human gingival fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the test compounds (e.g., synthetic this compound, aluminum hydroxide, calcium carbonate) for predetermined time periods (e.g., 24, 48, 72 hours). Include a vehicle control (culture medium) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Formazan (B1609692) Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle control.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed Oral Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Test Compounds incubation_24h->add_compounds incubation_treatment Incubate (e.g., 24, 48, 72h) add_compounds->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt add_solubilization Add Solubilization Solution incubation_mtt->add_solubilization read_absorbance Read Absorbance at 570 nm add_solubilization->read_absorbance

MTT Assay Experimental Workflow

Comet Assay for Genotoxicity

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation and Treatment: Prepare a single-cell suspension from oral cell lines treated with the test compounds.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail intensity).

Comet_Assay_Workflow cluster_prep Cell Preparation cluster_assay Comet Assay Procedure cell_treatment Treat Oral Cells cell_suspension Create Single-Cell Suspension cell_treatment->cell_suspension embed_agarose Embed Cells in Agarose cell_suspension->embed_agarose lysis Cell Lysis embed_agarose->lysis unwinding Alkaline Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining electrophoresis->staining analysis Microscopy & Analysis staining->analysis

Comet Assay Experimental Workflow

Signaling Pathways in Cellular Response to Silicates

Recent studies on silica nanoparticles have shed light on the potential cellular signaling pathways that may be activated upon exposure to silicate-based materials. While this data is not specific to synthetic this compound in an oral context, it provides valuable insights into the potential molecular mechanisms of interaction.

Exposure of various cell types to silica nanoparticles has been shown to upregulate the Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][10]

  • TNF Signaling Pathway: This pathway is a key regulator of inflammation and apoptosis. Its activation can lead to a cascade of downstream events that influence cell survival, proliferation, and differentiation.

  • MAPK Signaling Pathway: This is a crucial pathway involved in transmitting signals from the cell surface to the nucleus, thereby regulating a wide range of cellular processes, including stress responses, cell growth, and apoptosis.

The upregulation of these pathways suggests that cells may perceive silica nanoparticles as a stressor, triggering inflammatory and cell survival/death responses. Further research is needed to determine if synthetic this compound elicits similar responses in oral mucosal cells.

Signaling_Pathways cluster_stimulus Stimulus cluster_pathways Activated Signaling Pathways cluster_response Cellular Response Silica_Nanoparticles Silica Nanoparticles TNF_Pathway TNF Signaling Pathway Silica_Nanoparticles->TNF_Pathway MAPK_Pathway MAPK Signaling Pathway Silica_Nanoparticles->MAPK_Pathway Inflammation Inflammation TNF_Pathway->Inflammation Apoptosis Apoptosis TNF_Pathway->Apoptosis MAPK_Pathway->Apoptosis Cell_Survival Cell Survival/Proliferation MAPK_Pathway->Cell_Survival

Potential Signaling Pathways Activated by Silicates

Conclusion and Future Directions

This guide provides a comparative overview of the biocompatibility of synthetic this compound and its common alternatives for oral applications based on the currently available literature. While existing data suggests a generally favorable safety profile for these compounds, there is a clear and pressing need for direct, head-to-head comparative studies.

Future research should focus on:

  • Direct Comparative Cytotoxicity and Genotoxicity Studies: Performing standardized assays such as the MTT and Comet assays on relevant oral cell lines (e.g., gingival fibroblasts, oral keratinocytes) to directly compare synthetic this compound, aluminum hydroxide, and calcium carbonate.

  • In-depth Mechanistic Studies: Investigating the specific cellular signaling pathways activated by these compounds in oral mucosal cells to better understand their mechanisms of interaction and potential for adverse effects.

  • Long-term In Vivo Studies: Conducting well-designed animal studies to assess the long-term effects of chronic oral exposure to these excipients, including their potential for local and systemic toxicity.

By addressing these research gaps, a more comprehensive and definitive understanding of the biocompatibility of synthetic this compound and its alternatives can be achieved, further ensuring the safety and efficacy of oral pharmaceutical formulations.

References

A Comparative Guide to Magnesium Trisilicate and Alumina as Catalyst Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate support material is a critical determinant of a catalyst's overall performance, influencing its activity, selectivity, and stability. While alumina (B75360) (Al₂O₃) is a well-established and widely utilized catalyst support in various industrial applications, emerging materials such as magnesium trisilicate (B10819215) (Mg₂Si₃O₈) present intriguing possibilities due to their unique chemical and physical properties. This guide provides a comprehensive comparison of the performance of magnesium trisilicate against the benchmark, alumina, as a catalyst support, drawing upon available experimental data and outlining key considerations for catalyst design and development.

Physicochemical Properties: A Tale of Two Supports

The inherent properties of the support material dictate the dispersion of the active catalytic species, the interaction with reactants, and the overall robustness of the catalyst system. Alumina is lauded for its high surface area and thermal stability, attributes that have cemented its role in numerous catalytic processes.[1][2][3] Conversely, this compound, a synthetic, amorphous magnesium silicate (B1173343), can be synthesized to possess an exceptionally high specific surface area, in some cases exceeding that of conventional alumina.[4][5]

A key differentiator lies in the surface chemistry of these materials. Alumina typically exhibits Lewis acidic sites, which can be advantageous for certain reactions but may also promote undesirable side reactions or catalyst deactivation through coking.[6] The incorporation of magnesium oxide into alumina to form a spinel phase (MgAl₂O₄) has been shown to enhance thermal stability.[7][8] While specific data on the surface acidity of this compound as a catalyst support is limited, related magnesium-containing supports like magnesium oxide (MgO) are known for their basic properties.[9] This suggests that this compound may offer a more basic or neutral surface, potentially influencing reaction selectivity and mitigating coke formation.

For a clearer comparison, the table below summarizes the key physicochemical properties of both materials.

PropertyThis compoundAlumina (γ-Al₂O₃)
Chemical Formula Mg₂Si₃O₈Al₂O₃
Typical Surface Area 400 - 1000 m²/g (synthetic, high-purity forms)[4][5]50 - 500 m²/g[7]
Porosity Predominantly microporous or mesoporous, depending on synthesis[4]Typically mesoporous[7][10]
Surface Chemistry Expected to be neutral to basicTypically exhibits Lewis acidity[6]
Thermal Stability Moderate to highHigh, can be enhanced by modification (e.g., with MgO)[7][8]
Crystal Structure AmorphousCrystalline (e.g., gamma, alpha phases)[7]

Catalytic Performance: A Comparative Overview

Direct, head-to-head experimental comparisons of this compound and alumina as catalyst supports for the same reaction are scarce in the current literature. However, by examining studies on related systems, we can infer potential performance differences.

Alumina-supported catalysts are the industry standard for a wide array of reactions, including hydrogenation, oxidation, and reforming.[11][12] For instance, Ni/Al₂O₃ catalysts are widely studied for methane (B114726) reforming, though they can be susceptible to coking. The acidic nature of alumina can be beneficial in reactions requiring acid catalysis but can also lead to unwanted side reactions and deactivation.

Studies on catalysts supported on magnesium-containing materials, such as MgO, offer insights into the potential behavior of this compound-supported catalysts. For example, in the hydrodeoxygenation of guaiacol, a model compound for biomass upgrading, a Pt/MgO catalyst demonstrated higher selectivity towards deoxygenated products and lower rates of deactivation compared to a Pt/γ-Al₂O₃ catalyst. The basic nature of the MgO support was credited with suppressing undesirable acid-catalyzed reactions.

The high surface area of certain synthetic forms of this compound suggests a potential for achieving high dispersion of active metal nanoparticles, a critical factor for maximizing catalytic activity.[4][5] Furthermore, its amorphous nature and potentially weaker metal-support interactions, compared to the strong interactions often observed with alumina, could influence the reducibility of metal oxide precursors and the electronic properties of the active sites.

Experimental Protocols: A Framework for Comparison

To enable a direct and meaningful comparison of this compound and alumina as catalyst supports, a standardized set of experimental protocols is essential. The following outlines key experimental methodologies that should be employed.

Support Synthesis and Characterization
  • This compound Synthesis: A precipitation method is commonly used, reacting a soluble magnesium salt (e.g., Mg(NO₃)₂) with a soluble silicate (e.g., Na₂SiO₃) under controlled pH and temperature.[4] The resulting precipitate is then washed, dried, and calcined.

  • Alumina Synthesis: Commercial γ-alumina is readily available. For tailored properties, it can be synthesized via the calcination of boehmite or other aluminum hydroxide (B78521) precursors.

  • Characterization Techniques:

    • BET (Brunauer-Emmett-Teller) Analysis: To determine the specific surface area, pore volume, and pore size distribution.

    • XRD (X-ray Diffraction): To assess the crystalline phase of alumina and the amorphous nature of this compound.

    • NH₃-TPD (Ammonia Temperature-Programmed Desorption): To quantify the number and strength of acid sites on the support surface.

    • CO₂-TPD (Carbon Dioxide Temperature-Programmed Desorption): To quantify the number and strength of basic sites.

    • TEM (Transmission Electron Microscopy): To visualize the morphology and particle size of the support materials.

Catalyst Preparation
  • Incipient Wetness Impregnation: This is a common and reliable method for loading a controlled amount of an active metal precursor onto the support. A solution containing the metal salt (e.g., H₂PtCl₆ for platinum) is added to the support in a volume equal to the support's pore volume. The catalyst is then dried and calcined.

Catalyst Characterization
  • H₂-TPR (Hydrogen Temperature-Programmed Reduction): To determine the reduction temperature of the metal oxide species, providing insight into the metal-support interaction.

  • CO Chemisorption: To measure the dispersion of the active metal on the support surface.

  • XPS (X-ray Photoelectron Spectroscopy): To determine the oxidation state of the active metal and the surface elemental composition.

Catalytic Performance Evaluation
  • Reaction Testing: The catalysts should be tested in a fixed-bed reactor under identical conditions (temperature, pressure, gas flow rates, and catalyst mass).

  • Product Analysis: The reaction products should be analyzed using online gas chromatography (GC) to determine conversion and selectivity.

  • Stability Testing: Long-term tests should be conducted to evaluate the catalyst's resistance to deactivation. Post-reaction characterization (e.g., TGA to quantify coke deposition) is also crucial.

Visualizing the Path Forward: Workflows and Relationships

To conceptualize the comparative evaluation process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships influencing catalyst performance.

Experimental_Workflow cluster_synthesis Support Preparation cluster_char_support Support Characterization cluster_catalyst_prep Catalyst Preparation cluster_char_catalyst Catalyst Characterization cluster_performance Performance Evaluation cluster_comparison Comparative Analysis Mg_Syn Mg₂Si₃O₈ Synthesis Char_Mg Characterize Mg₂Si₃O₈ Mg_Syn->Char_Mg Al_Syn Al₂O₃ Preparation Char_Al Characterize Al₂O₃ Al_Syn->Char_Al Cat_Prep_Mg Impregnation on Mg₂Si₃O₈ Char_Mg->Cat_Prep_Mg Cat_Prep_Al Impregnation on Al₂O₃ Char_Al->Cat_Prep_Al Char_Cat_Mg Characterize Catalyst (Mg) Cat_Prep_Mg->Char_Cat_Mg Char_Cat_Al Characterize Catalyst (Al) Cat_Prep_Al->Char_Cat_Al Perf_Test Catalytic Testing Char_Cat_Mg->Perf_Test Char_Cat_Al->Perf_Test Comparison Performance Comparison Perf_Test->Comparison

Figure 1: Experimental workflow for comparing catalyst supports.

Logical_Relationships cluster_support Support Properties cluster_catalyst Catalyst Characteristics cluster_performance Catalytic Performance Surface_Area Surface Area Metal_Dispersion Metal Dispersion Surface_Area->Metal_Dispersion Porosity Porosity Porosity->Metal_Dispersion Acidity_Basicity Acidity/Basicity MSI Metal-Support Interaction Acidity_Basicity->MSI Selectivity Selectivity Acidity_Basicity->Selectivity Thermal_Stability Thermal Stability Stability Stability Thermal_Stability->Stability Activity Activity Metal_Dispersion->Activity MSI->Activity MSI->Selectivity MSI->Stability

Figure 2: Factors influencing catalytic performance.

Conclusion and Future Outlook

While alumina remains a robust and reliable choice for a multitude of catalytic applications, the unique properties of this compound, particularly its high surface area and potentially basic nature, warrant further investigation. The lack of direct comparative studies highlights a significant knowledge gap and an opportunity for novel research. Future work should focus on the synthesis of well-defined this compound supports and their systematic evaluation against alumina in key catalytic reactions. Such studies will be instrumental in determining the potential of this compound to emerge as a viable alternative or a superior support material for specific catalytic processes, thereby expanding the toolkit available to researchers and professionals in catalyst design and drug development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Magnesium Trisilicate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Magnesium Trisilicate, aligning with best practices for laboratory safety and chemical handling. While generally not classified as a hazardous material, adherence to proper disposal protocols is crucial to maintain a safe workspace and protect the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. Handle this compound in a well-ventilated area to minimize dust inhalation.[1][2]

Personal Protective Equipment (PPE) & Handling
Eye Protection Wear safety glasses with side shields or goggles.[3]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1][3]
Respiratory Protection If dust is generated, use a NIOSH/MSHA-approved respirator.[1][4]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[1][3]
Handling Avoid creating dust.[2][3] Do not ingest or inhale.[1] Keep away from incompatible materials such as strong oxidizing agents.[1][4]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[1][2]

Step-by-Step Disposal Procedures

The disposal of this compound should always comply with federal, state, and local environmental regulations.[4][5] It is highly recommended to consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor to ensure full compliance.

1. Waste Identification and Segregation:

  • Uncontaminated this compound: If the material is pure and unused, it is generally not considered hazardous waste.

  • Contaminated this compound: If the material has been mixed with hazardous substances, it must be treated as hazardous waste, following the disposal requirements for the contaminating chemical.

2. Small Spills Cleanup and Disposal:

  • For small spills, carefully sweep up the solid material.[6]

  • Use appropriate tools to avoid generating dust.

  • Place the swept-up material into a suitable, labeled container for waste disposal.[4][6]

  • Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials according to legal requirements.[4]

3. Large Spills Cleanup and Disposal:

  • For large spills, avoid inhaling any dust or gas by wearing appropriate respiratory protection.[4]

  • Use a shovel or other tools to place the material into a convenient, labeled waste disposal container.[4]

  • Ensure that the concentration of the material in the disposal container does not exceed an acceptable Threshold Limit Value (TLV), consulting with local authorities as needed.[4]

4. Container Disposal:

  • Empty Containers: Completely emptied containers can be recycled.[7][8][9]

  • Contaminated Containers: Handle contaminated packaging in the same manner as the substance itself.[7][8][9] Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]

5. Final Disposal Options:

  • Licensed Chemical Destruction Plant: The material can be sent to a licensed chemical destruction facility.[2]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is a possible disposal method.[2]

  • Landfill: For non-hazardous waste, disposal in a sanitary landfill may be an option, in accordance with local regulations.[2]

Important Precaution: Do not let this compound enter drains or sewer systems.[1][2][7][8][9] Some safety data sheets indicate that it may cause long-lasting harmful effects to aquatic life.[2]

Experimental Protocols

No specific experimental protocols for the disposal or neutralization of this compound are typically required due to its generally non-reactive and non-hazardous nature. The standard disposal procedures outlined above, which focus on physical containment and removal, are sufficient. For any laboratory procedure involving this compound, it is essential to follow good laboratory practices (GLPs) for chemical handling and waste management.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal check_contamination Is the material contaminated with hazardous substances? start->check_contamination handle_as_hazardous Treat as hazardous waste. Follow disposal protocol for the contaminating substance. check_contamination->handle_as_hazardous hazardous_path small_spill Is it a small spill? check_contamination->small_spill non_hazardous_path non_hazardous_path No hazardous_path Yes consult_ehs Consult institutional EHS or a licensed waste disposal contractor. handle_as_hazardous->consult_ehs sweep_up Sweep up material into a suitable, labeled container. small_spill->sweep_up small_spill_path package_bulk Package in a suitable, labeled container. small_spill->package_bulk large_spill_path large_spill_path No (Bulk/Large Spill) small_spill_path Yes sweep_up->consult_ehs package_bulk->consult_ehs disposal_options Dispose via: - Licensed Chemical Destruction Plant - Controlled Incineration - Sanitary Landfill (per local regulations) consult_ehs->disposal_options end End of Disposal Process disposal_options->end

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Magnesium Trisilicate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Magnesium Trisilicate

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency first aid measures.

This compound is a fine, white, odorless, and tasteless powder, generally considered non-toxic and non-irritant.[1] However, as with any chemical powder, it can pose a risk of irritation to the eyes, skin, and respiratory system upon contact or inhalation of dust.[2] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

To ensure safety when handling this compound powder, the following personal protective equipment is recommended. Engineering controls, such as adequate ventilation and the availability of eyewash stations and safety showers, are fundamental to a safe workspace.[2]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Chemical-resistant gloves should be worn to prevent skin contact.[2][3] Gloves must be inspected for integrity before each use.[3][4]

  • Body Protection: Wear appropriate protective clothing, such as a lab coat or long-sleeved clothing, to prevent skin exposure.[2][4] Impervious clothing is recommended for tasks with a higher risk of spillage.[3]

  • Respiratory Protection: To avoid inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially if ventilation is inadequate, exposure limits are exceeded, or if irritation is experienced.[2][3]

Summary of Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side shields or tightly fitting safety goggles.[3][4]Prevents eye irritation from airborne powder.[2]
Hand Protective, chemical-impermeable gloves.[3][4]Avoids direct skin contact and potential irritation.[2]
Body Long-sleeved clothing or lab coat.[4]Minimizes skin exposure to dust.[2]
Respiratory NIOSH/MSHA or EN 149 approved respirator.[2]Required when dust formation is likely or ventilation is poor to prevent respiratory irritation.[2][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area is well-ventilated, using local exhaust ventilation if necessary to keep airborne concentrations low.[2][6][7]

    • Confirm that a safety shower and eyewash station are accessible.[2]

    • Don all required PPE as specified in the table above.

    • Inspect gloves before use.[3][4]

  • Handling and Use:

    • Avoid any actions that create dust.[3][4]

    • Avoid direct contact with skin and eyes and inhalation of the powder.[2]

    • Keep the container tightly closed when not in use.[2]

    • Do not eat, drink, or smoke in the handling area.[4]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2][3] The recommended storage temperature is between 15–25 °C.[6][7]

    • Keep containers tightly sealed to prevent moisture absorption, as the material is slightly hygroscopic.[1][2]

    • Store away from incompatible materials such as strong oxidizing agents.[2]

Accidental Release and Spill Protocol
  • Immediate Response:

    • Ensure adequate ventilation and wear appropriate PPE before cleaning up.[3][4]

    • Evacuate non-essential personnel from the spill area.[3]

    • Avoid methods that generate dust.[4]

  • Containment and Cleanup:

    • Contain the spill to prevent it from entering drains or waterways.[3][6][8]

    • Carefully sweep or vacuum the spilled material.[2]

    • Place the collected material into a suitable, labeled container for disposal.[2][4][8]

Disposal Plan

The disposal of this compound and its containers must be conducted in compliance with all federal, state, and local regulations.[2]

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[2]

  • Disposal Method: The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[3] Do not discharge into sewers or waterways.[3]

  • Container Disposal: Contaminated packaging should be triple-rinsed (or equivalent).[3] The packaging can then be recycled, reconditioned, or punctured to be made unusable before disposal in a sanitary landfill.[3]

Emergency and First Aid Procedures

In case of accidental exposure, follow these immediate first aid measures.

Exposure RouteFirst Aid Instructions
Inhalation Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek medical attention.[2]
Ingestion Do NOT induce vomiting.[3] Wash the mouth out with water. Never give anything by mouth to an unconscious person. Seek medical aid.[2][3]

Safe Handling Workflow for this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_storage 3. Storage cluster_disposal 4. Spill & Disposal A Verify Engineering Controls (Ventilation, Eyewash) B Don Required PPE (Goggles, Gloves, Respirator) A->B C Handle to Minimize Dust B->C Proceed to Handle D Avoid Contact and Inhalation C->D E Store in Cool, Dry Place D->E After Use G Contain Spill & Collect Waste D->G If Spill Occurs Emergency Emergency Occurs (Exposure/Spill) D->Emergency F Keep Container Tightly Sealed E->F F->B For Next Use H Dispose per Regulations G->H Emergency->G Spill Response FirstAid Administer First Aid & Seek Medical Help Emergency->FirstAid

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.